molecular formula C4H6N4O6S-2 B129217 5,6-Diamino-2,4-dihydroxypyrimidine sulfate CAS No. 42965-55-9

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Cat. No.: B129217
CAS No.: 42965-55-9
M. Wt: 238.18 g/mol
InChI Key: IKARJSDZQCSEJX-UHFFFAOYSA-N
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Description

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O6S-2 and its molecular weight is 238.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
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InChI

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
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InChI Key

IKARJSDZQCSEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8N4O6S
Source PubChem
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Related CAS

63981-35-1
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1)
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DSSTOX Substance ID

DTXSID90885883
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Molecular Weight

240.20 g/mol
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CAS No.

32014-70-3, 42965-55-9
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?)
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Record name 5,6-Diamino-2,4-dihydroxypyrimidine sulfate
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Record name Bis(5,6-diaminouracil) sulphate
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Record name 5,6-Diaminouracil sulfate
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Record name Bis(5,6-diaminouracil) sulphate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research, possesses a unique set of physicochemical properties that are critical to its application and handling. This technical guide provides a comprehensive overview of these properties, including its identity, physical and chemical characteristics, and spectral data. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its mechanism of action as a nucleotide synthesis inhibitor. This document is intended to serve as a thorough resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

5,6-Diamino-2,4-dihydroxypyrimidine is a pyrimidine derivative, also known as 4,5-diaminouracil. The sulfate salt is the common commercially available form. The compound can exist in anhydrous, and dihydrate forms, leading to variations in its molecular formula and weight.

IdentifierValue
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[1]
Synonyms 5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate; 4,5-Diaminouracil Sulfate; this compound[1]
CAS Number 32014-70-3 (sulfate); 42965-55-9 (sulfate); 63981-35-1 (dihydrate sulfate); 886762-39-6 (monosulfate)[2][3][4][5][6]
Molecular Formula C₄H₆N₄O₂·H₂SO₄ (Sulfate); C₄H₈N₄O₆S (Sulfate); C₈H₁₂N₈O₄·H₂SO₄·2H₂O (Dihydrate Sulfate)[1][3][4]
Molecular Weight 240.19 g/mol (Sulfate); 418.34 g/mol (Dihydrate Sulfate)[3][4]
Canonical SMILES C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O[1]
InChI InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some properties, particularly solubility, have conflicting reports in the literature, which may be due to the different forms of the salt (e.g., anhydrous vs. dihydrate) or experimental conditions.

PropertyValue/Description
Appearance White to light yellow or brown crystalline powder.[3][4]
Melting Point >260 °C with decomposition.[3]
Solubility There are conflicting reports on the water solubility of this compound. Some sources describe it as soluble in water[1][3], while others state it is practically insoluble[7] or that the sulfate salt is only slightly soluble.[8][9] The hydrochloride salt is reported to be appreciably soluble in water.[8][9]
pKa An experimentally determined pKa value for this compound is not readily available in the reviewed literature. However, the pKa of pyrimidine derivatives can be determined experimentally using methods such as UV-Vis spectrophotometry or potentiometric titration.
Stability The compound is generally stable under standard laboratory conditions. The dihydrate form is noted for its stability in aqueous solutions.[4] Specific degradation pathways and long-term stability data under various conditions (e.g., temperature, pH, light) are not extensively documented.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Features
UV-Vis In 0.1N hydrochloric acid, diaminouracil hydrochloride exhibits a well-defined absorption peak at 260 nm (log ε = 4.24).[9]
FTIR The FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the amino groups, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring.
¹H NMR The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the protons of the amino groups and the N-H protons of the pyrimidine ring.
¹³C NMR The ¹³C NMR spectrum would display signals for the carbonyl carbons and the carbons of the pyrimidine ring.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For this compound, decomposition is expected at temperatures above 260 °C.

Determination of Aqueous Solubility

Given the conflicting reports, a standardized shake-flask method is recommended to determine the aqueous solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a fine-pore filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Spectroscopic Characterization

4.3.1. UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., 0.1N HCl).

  • Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a calibrated spectrophotometer. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic absorption bands are identified and assigned to their respective functional groups.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Mechanism of Action and Biological Relevance

5,6-Diamino-2,4-dihydroxypyrimidine, as a diaminopyrimidine derivative, is recognized for its potential to inhibit nucleotide synthesis.[1] Many diaminopyrimidines function as competitive inhibitors of dihydrofolate reductase (DHFR).[10]

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[10] By inhibiting DHFR, diaminopyrimidines deplete the intracellular pool of THF, thereby disrupting DNA synthesis and arresting cell growth.[10] This mechanism of action makes DHFR inhibitors effective as antimicrobial and anticancer agents.[10][11][12][13]

The following diagram illustrates the role of DHFR in the folate pathway and the inhibitory action of diaminopyrimidine compounds.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor DHFR->THF Product DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Precursors Diaminopyrimidine 5,6-Diamino-2,4- dihydroxypyrimidine Diaminopyrimidine->DHFR Inhibitor

DHFR Inhibition by Diaminopyrimidines
Experimental Workflow for Evaluating DHFR Inhibition

A typical experimental workflow to assess the inhibitory activity of this compound against DHFR is outlined below.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare serial dilutions of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate Mix Mix enzyme, inhibitor, and NADPH in a microplate Compound_Prep->Mix Enzyme_Prep Prepare reaction buffer with recombinant DHFR enzyme Enzyme_Prep->Mix Substrate_Prep Prepare solutions of DHF and NADPH Initiate Initiate reaction by adding DHF Substrate_Prep->Initiate Mix->Initiate Monitor Monitor decrease in absorbance at 340 nm (NADPH oxidation) Initiate->Monitor Calculate Calculate initial reaction velocities Monitor->Calculate Determine_IC50 Determine IC₅₀ value by plotting velocity vs. inhibitor concentration Calculate->Determine_IC50

DHFR Inhibition Assay Workflow

Conclusion

This compound is a compound of significant interest in medicinal chemistry and biochemistry. A thorough understanding of its physicochemical properties is essential for its effective use in research and development. While key parameters such as its chemical identity and melting point are well-established, further investigation is warranted to resolve conflicting reports on its aqueous solubility and to determine its pKa and detailed stability profile. The provided experimental protocols offer a framework for such characterization. Its role as a potential inhibitor of dihydrofolate reductase underscores its therapeutic potential and provides a clear direction for future biological evaluation. This guide serves as a foundational resource to support these ongoing and future research endeavors.

References

Synthesis and Structural Characterization of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various biologically active compounds. This document details the experimental protocols, summarizes key data in tabular form, and includes visualizations of the synthetic workflow and its potential biological mechanism of action.

Physicochemical Properties

This compound, also known as 5,6-diaminouracil sulfate, is a stable salt form of the corresponding free base. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Synonyms 5,6-Diaminouracil sulfate, 4,5-Diamino-2,6-dihydroxypyrimidine sulfate[1]
Molecular Formula C₄H₆N₄O₂ · H₂SO₄[2]
Molecular Weight 240.19 g/mol [3]
Appearance Light yellow to brown powder/crystal
Melting Point >260 °C (decomposes)[1]
Solubility Sparingly soluble in water[4]

Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of a pyrimidine ring, followed by nitrosation and subsequent reduction to the diamino derivative, which is then precipitated as the sulfate salt.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

General synthesis workflow for this compound.
Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis.[4]

Step 1: Synthesis of 6-Aminouracil

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To the cooled sodium ethoxide solution, add ethyl cyanoacetate and urea.

  • Heat the mixture under reflux with vigorous stirring for approximately 4 hours. The reaction mixture may solidify.

  • After the reaction, add hot water to dissolve the solid, and heat the solution.

  • Neutralize the solution with glacial acetic acid to precipitate 6-aminouracil.

  • Filter the precipitate and wash with cold water.

Step 2: Synthesis of 6-Amino-5-nitrosouracil

  • Suspend the synthesized 6-aminouracil in water.

  • Add glacial acetic acid to the suspension.

  • Slowly add an aqueous solution of sodium nitrite. The rose-red 6-amino-5-nitrosouracil will precipitate.

  • Filter the product and wash with ice water.

Step 3: Synthesis of 5,6-Diaminouracil

  • Transfer the moist 6-amino-5-nitrosouracil to a flask and add warm water to form a slurry.

  • Heat the slurry on a steam bath with stirring.

  • Gradually add solid sodium hydrosulfite until the red color of the nitroso compound disappears, resulting in a light tan suspension.

  • Add an excess of sodium hydrosulfite and continue heating and stirring for another 15 minutes.

  • Cool the mixture and filter the resulting diaminouracil bisulfite. Wash thoroughly with water.

Step 4: Formation of this compound

  • The isolated diaminouracil bisulfite can be converted to the free base by dissolving it in an aqueous base.

  • The sulfate salt is then precipitated by the addition of sulfuric acid to the solution of the free base.[4]

  • Alternatively, the bisulfite salt can be dissolved in an aqueous base and then treated with sulfuric acid to directly precipitate the sulfate salt.[5]

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Structural Characterization

Spectroscopic Data
TechniqueData for 5,6-Diaminouracil (Free Base)Reference
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 142[6]
FTIR (KBr, cm⁻¹) Key peaks corresponding to N-H, C=O, C=C, and C-N stretching and bending vibrations.[6]
UV-Vis Spectroscopy λmax at 260 nm in 0.1N HCl (log ε = 4.24) for the hydrochloride salt.[7]

A representative FTIR spectrum for 5,6-Diaminouracil sulfate is available and shows characteristic peaks for the functional groups present.[3]

Biological Activity and Potential Mechanism of Action

5,6-Diamino-2,4-dihydroxypyrimidine and its derivatives are recognized for their potential as antimetabolites.[8] They can interfere with nucleotide synthesis pathways, which are crucial for DNA replication and cell proliferation. This property makes them valuable lead compounds in the development of anticancer and antimicrobial agents.[9][10]

Proposed Signaling Pathway Inhibition

The diaminopyrimidine core structure is a known pharmacophore that can inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.[11] DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are building blocks of DNA. By inhibiting DHFR, diaminopyrimidine derivatives can deplete the cellular pool of these essential precursors, leading to the inhibition of DNA synthesis and cell death.[12]

Proposed mechanism of action via inhibition of the nucleotide synthesis pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthetic route via nitrosation and subsequent reduction of a uracil derivative is a well-established and reliable method. While comprehensive spectroscopic data for the sulfate salt is limited, the available data for the free base provides a solid foundation for its identification and characterization. The potential of this compound and its derivatives as antimetabolites highlights their importance in medicinal chemistry and drug discovery. The information presented herein serves as a valuable resource for researchers and professionals working with this versatile chemical intermediate.

References

An In-depth Technical Guide on the Core Mechanism of Action of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a derivative of the nucleobase uracil, is a compound of significant interest in biochemical and pharmaceutical research.[1] Its structural similarity to endogenous purine and pyrimidine precursors suggests a primary role as an antimetabolite. This guide synthesizes current understanding, drawing from studies on structurally related diaminopyrimidines, to elucidate its core mechanisms of action. The predominant proposed mechanisms involve the inhibition of key enzymes in nucleotide and cofactor synthesis pathways, namely Dihydrofolate Reductase (DHFR) and potentially GTP Cyclohydrolase I. These actions disrupt DNA synthesis and modulate nitric oxide production, respectively, highlighting its potential in therapeutic areas such as oncology and inflammatory diseases.[1][2][3] This document provides a detailed overview of these pathways, supporting quantitative data from analogous compounds, relevant experimental protocols, and visual representations of the molecular interactions.

Introduction

Chemical Identity and Structure

This compound is an organic compound often referred to as 5,6-diaminouracil sulfate.[4][5] As a pyrimidine derivative, its core structure is analogous to uracil, a fundamental component of ribonucleic acid (RNA).[1] This structural similarity is the basis for its primary biological activities. The compound is typically a light yellow to brown powder, soluble in water.[1]

  • Synonyms: 5,6-Diaminouracil sulfate, 5,6-Diamino-2,4-pyrimidinediol sulfate[2]

  • Molecular Formula: C₄H₆N₄O₂ · H₂SO₄

  • Appearance: Light yellow to brown powder or crystalline solid[1][2]

Pyrimidine Analogs in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[6] By acting as bioisosteres for endogenous molecules, pyrimidine analogs can function as antagonists or inhibitors of critical enzymes, leading to applications in anti-infective, anticancer, and anti-inflammatory therapies.[6] Their ability to interfere with nucleic acid metabolism makes them particularly potent against rapidly proliferating cells, such as cancer cells or pathogens.[1]

Core Mechanisms of Action

The biological effects of this compound are believed to stem primarily from its role as an enzyme inhibitor. The two most probable mechanisms, based on evidence from closely related analogs, are the inhibition of dihydrofolate reductase and the modulation of nitric oxide synthesis.

Antimetabolite Activity: Inhibition of Dihydrofolate Reductase (DHFR)

A well-established mechanism for many diaminopyrimidine derivatives is the potent inhibition of Dihydrofolate Reductase (DHFR).[7][8] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purines and, crucially, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[8] By competitively inhibiting DHFR, diaminopyrimidine compounds starve cells of dTMP, leading to the cessation of DNA replication and ultimately, cell death. This makes DHFR inhibitors effective anticancer and antimicrobial agents.[7][9]

DHFR_Inhibition_Pathway cluster_folate Folate Metabolism cluster_dna DNA Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor DHFR->THF dUMP dUMP dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Inhibitor 5,6-Diamino-2,4- dihydroxypyrimidine sulfate Inhibitor->DHFR Inhibition

Figure 1: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Compound ClassTarget Organism/CellEndpointPotency Range (IC₅₀)Reference
Lipophilic DiaminopyrimidinesCryptosporidium parvumGrowth Inhibition< 0.3 µM[7]
BW 301U (Diaminopyridopyrimidine)Mammalian CellsGrowth InhibitionComparable to Methotrexate[8]
DiaminopyrimidinesDihydrofolate Reductase (Enzyme)Ki0.07 to 0.04 pM[10]
Modulation of Nitric Oxide (NO) Synthesis

A second plausible mechanism is the inhibition of nitric oxide (NO) production, based on the known activity of the structurally similar compound 2,4-Diamino-6-hydroxypyrimidine (DAHP).[3][11] DAHP is a specific inhibitor of GTP Cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[3][12] BH4 is an indispensable cofactor for all nitric oxide synthase (NOS) isoforms, including inducible NOS (iNOS), which produces large amounts of NO during inflammatory responses.[3] By inhibiting GTPCH, DAHP depletes cellular BH4 levels, thereby suppressing iNOS activity and reducing NO production.[3][11] It has also been shown that DAHP can suppress the expression of VCAM-1 in a BH4-independent manner by reducing the nuclear accumulation of NF-κB.[13]

NO_Inhibition_Pathway cluster_nos Nitric Oxide Synthesis GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH BH4 Tetrahydrobiopterin (BH4) GTPCH->BH4 iNOS Inducible Nitric Oxide Synthase (iNOS) BH4->iNOS Cofactor Inhibitor Analogous Pyrimidines (e.g., DAHP) Inhibitor->GTPCH Inhibition L_Cit_NO L-Citrulline + NO iNOS->L_Cit_NO L_Arg L-Arginine L_Arg->iNOS

Figure 2: Potential inhibition of the Nitric Oxide (NO) synthesis pathway.

The following table summarizes the inhibitory concentrations for compounds related to this compound on NO production or its upstream regulators.

CompoundTarget/Cell TypeEndpointPotency (IC₅₀)Reference
2,4-Diamino-6-hydroxypyrimidine (DAHP)HUVEC CellsBH4 Biosynthesis~0.3 mM[12]
5-Fluoro-2-amino-4,6-dichloropyrimidineMouse Peritoneal CellsNO Production2 µM[14][15]
Other 5-substituted 2-amino-4,6-dichloropyrimidinesMouse Peritoneal CellsNO Production9–36 µM[14][15]

It is noteworthy that 5-substituted 2-amino-4,6-dihydroxypyrimidines themselves were found to be devoid of NO-inhibitory activity, whereas their dichlorinated counterparts were effective inhibitors.[14][15] This highlights that while the core structure is important, substitutions at various positions can dramatically alter biological activity.

Key Experimental Protocols

To investigate the proposed mechanisms of action for this compound, several key in vitro and cell-based assays are essential.

In Vitro DHFR Inhibition Assay
  • Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor.

  • Methodology:

    • Reagents: Recombinant human DHFR, DHF, NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the test compound (this compound) dissolved in a suitable solvent.

    • Procedure: In a 96-well UV-transparent plate, combine the assay buffer, DHF, and NADPH.

    • Add serial dilutions of the test compound or vehicle control to respective wells.

    • Initiate the reaction by adding the DHFR enzyme.

    • Immediately begin kinetic reading of absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).

    • Data Analysis: Calculate the reaction velocity (rate of absorbance change) for each concentration. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

In Vitro Nitric Oxide Production Assay (Griess Assay)
  • Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured at ~540 nm.

  • Methodology:

    • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Include unstimulated and vehicle-treated stimulated controls.

    • Incubation: Incubate the cells for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix an equal volume of supernatant with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ of the test compound for NO inhibition.

Cellular Proliferation / Cytotoxicity Assay (MTT Assay)
  • Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Methodology:

    • Cell Seeding: Seed a cancer cell line (e.g., HeLa, L1210) in a 96-well plate and incubate for 24 hours to allow attachment.

    • Treatment: Expose the cells to serial dilutions of this compound for a defined period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solubilized formazan at ~570 nm.

    • Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo Cell-Based Analysis cluster_validation Mechanism Validation Enzyme_Assay Enzyme Inhibition Assays (DHFR, GTPCH) IC50_Ki Determine IC50 / Ki Enzyme_Assay->IC50_Ki Pathway_Analysis Pathway Analysis (e.g., Western Blot for NF-κB, Folate levels) IC50_Ki->Pathway_Analysis Cell_Assay Cellular Assays (Proliferation, NO Production) GI50_IC50 Determine GI50 / IC50 Cell_Assay->GI50_IC50 GI50_IC50->Pathway_Analysis In_Vivo In Vivo Studies (Xenograft models, Inflammation models) Pathway_Analysis->In_Vivo Compound Test Compound: 5,6-Diamino-2,4- dihydroxypyrimidine sulfate Compound->Enzyme_Assay Compound->Cell_Assay

Figure 3: A logical workflow for elucidating the mechanism of action.

Summary and Future Directions

This compound is a pyrimidine analog with significant therapeutic potential, primarily attributed to its function as an antimetabolite. Based on extensive research into structurally similar compounds, its core mechanisms of action are proposed to be:

  • Inhibition of Dihydrofolate Reductase (DHFR): By acting as a competitive inhibitor, it can disrupt the folate cycle, leading to the depletion of thymidylate and the cessation of DNA synthesis. This is a potent mechanism for anticancer and antimicrobial activity.[7][8]

  • Modulation of Nitric Oxide (NO) Synthesis: It may inhibit GTP Cyclohydrolase I, the rate-limiting enzyme for the synthesis of the essential NOS cofactor BH4. This would lead to reduced NO production, an action relevant to treating inflammatory conditions.[3][11]

While these mechanisms are well-supported by data from analogous compounds, direct experimental validation for this compound is required. Future research should focus on:

  • Direct Enzyme Assays: Quantifying the IC₅₀ and Ki values of the compound against purified human DHFR and GTPCH enzymes.

  • Cellular Pathway Validation: Confirming the downstream effects in relevant cell lines, such as measuring intracellular dTMP and BH4 levels following treatment.

  • Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of related enzymes to understand its selectivity and potential off-target effects.

  • In Vivo Efficacy: Evaluating the compound in animal models of cancer or inflammation to correlate the in vitro mechanisms with therapeutic outcomes.

This targeted approach will fully elucidate the compound's mechanism of action and solidify its potential for future drug development.

References

Technical Guide: Spectroscopic Analysis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectroscopic properties of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate. Due to the limited availability of complete, published spectra for this specific salt, this guide presents representative data based on known characteristics of the free base, closely related pyrimidine derivatives, and general spectroscopic principles. The provided experimental protocols are generalized for the analysis of such compounds.

Introduction

This compound is a pyrimidine derivative of interest in pharmaceutical synthesis, serving as an intermediate in the production of various therapeutic agents, including paraxanthine and its analogs.[1][2] Its structure, featuring multiple functional groups capable of hydrogen bonding, makes it a subject of study for its potential as an antimetabolite that could interfere with nucleotide synthesis.[3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and further development in medicinal chemistry.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for pyrimidine derivatives and available information on the free base, 5,6-diaminouracil.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

Note: Actual chemical shifts can vary significantly based on the solvent, concentration, and pH.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C2-OHNot typically observed157 - 162Labile proton, may not be visible or may appear as a broad signal.
C4-OHNot typically observed155 - 160Labile proton, may not be visible or may appear as a broad signal.
C5-NH₂Broad singlet120 - 130Chemical shift is highly dependent on solvent and concentration.
C6-NH₂Broad singlet150 - 155Chemical shift is highly dependent on solvent and concentration.
N1-HBroad singletN/ALabile proton, may exchange with solvent.
N3-HBroad singletN/ALabile proton, may exchange with solvent.

General chemical shift ranges for substituted pyrimidines are referenced from multiple sources.[4]

Table 2: Representative Infrared (IR) Spectroscopy Data

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H (hydroxyl)Stretching3200 - 3400Broad
N-H (amine & amide)Stretching3100 - 3500Medium-Broad
C=O (amide)Stretching1650 - 1700Strong
C=C (aromatic)Stretching1570 - 1600Medium
C=N (aromatic)Stretching1525 - 1575Medium
SO₄²⁻ (sulfate)Stretching1080 - 1130Strong

Characteristic IR frequencies for pyrimidine derivatives are referenced from multiple sources.[5][6]

Table 3: Representative UV-Visible (UV-Vis) Spectroscopy Data

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Notes
0.1 M HCl~260~17,400 (log ε ≈ 4.24)Data for the free base, 5,6-diaminouracil. The sulfate salt is expected to have a similar λmax.[1]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often suitable for pyrimidine derivatives.

    • Mix the sample using a vortex mixer or sonication until the solid is completely dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Securely cap and label the NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • For ¹³C NMR, use a standard broadband proton-decoupled pulse sequence.

    • To confirm N-H or O-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. Labile protons will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[4]

3.2 Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

3.3 UV-Visible (UV-Vis) Spectroscopy

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., 0.1 M HCl, deionized water, or ethanol).

    • From the stock solution, prepare a dilution to a concentration that will result in an absorbance reading between 0.1 and 1.0 AU. A typical starting concentration for analysis is in the range of 10-50 µg/mL.[7][8]

    • Use quartz cuvettes for analysis in the UV region.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[8]

Visualizations

Diagram 1: Generalized Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis A Purified Compound (this compound) B Dissolution in Deuterated Solvent A->B D Solid Sample for IR A->D E Dilution in UV-Vis Solvent A->E C Transfer to NMR Tube B->C G NMR Spectrometer C->G H FT-IR Spectrometer (ATR) D->H F Transfer to Cuvette E->F I UV-Vis Spectrophotometer F->I J ¹H & ¹³C NMR Spectra G->J K IR Spectrum H->K L UV-Vis Spectrum I->L M Structure Elucidation & Purity Assessment J->M K->M L->M

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Potential Mechanism of Action as an Antimetabolite

Antimetabolite_Mechanism cluster_pathway Nucleotide Synthesis Pathway cluster_drug_action Drug Action cluster_outcome Outcome A Precursor Molecules B Enzyme A A->B C Intermediate 1 B->C G Inhibition of Nucleotide Synthesis D Enzyme B C->D E Purine/Pyrimidine Nucleotides D->E H Disruption of DNA/RNA Replication E->H F 5,6-Diamino-2,4-dihydroxypyrimidine (as an antimetabolite) F->B Inhibits F->D Inhibits G->H

References

An In-depth Technical Guide on the Solubility and Stability of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its effective use in research and drug development, ensuring consistent results and the development of stable formulations. While quantitative data for this specific molecule is limited in publicly available literature, this guide outlines established experimental protocols and known characteristics of similar pyrimidine derivatives to provide a robust framework for its handling and characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation development. Based on available data, this compound is described as a white to off-white crystalline solid. Its solubility is a key consideration for its use in various synthetic and biological applications.

Qualitative Solubility

Published information regarding the solubility of this compound can be conflicting. Some sources describe it as having good solubility in water, while others state it is practically insoluble or only slightly soluble. It is important to note that the hydrochloride salt of 5,6-diaminouracil is reported to be appreciably soluble in water, in contrast to the sulfate salt.[1][2] This suggests that the counter-ion significantly impacts the aqueous solubility.

Table 1: Summary of Qualitative Solubility Data

SolventReported SolubilitySource
WaterGood solubility, Soluble, Practically insoluble, Slightly soluble[1][2]
EthanolNo specific data found
Dimethyl Sulfoxide (DMSO)No specific data found
Dimethylformamide (DMF)No specific data found

Note: The conflicting reports on water solubility highlight the necessity for empirical determination.

Experimental Protocols for Solubility Determination

To obtain reliable and quantitative solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the compound's behavior.

This high-throughput method is useful for early-stage development to rapidly assess solubility. It involves dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer to induce precipitation.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) with shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Quantification: The highest concentration that does not show significant precipitation is reported as the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV after filtration or centrifugation to determine the concentration of the dissolved compound.[3][4][5][6][7]

This method determines the true equilibrium solubility of the compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over a longer period.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, DMF, or various buffers) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., PTFE) or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[3][8][9] A calibration curve prepared with known concentrations of the compound is used for quantification.

G cluster_0 Experimental Workflow for Solubility Determination cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock Kinetic prep_solid Weigh Excess Solid Compound start->prep_solid Thermodynamic ks_dilute Serial Dilution in DMSO prep_stock->ks_dilute ts_add_solvent Add Solvent (e.g., Water, Buffer) prep_solid->ts_add_solvent ks_add_buffer Add to Aqueous Buffer (pH 7.4) ks_dilute->ks_add_buffer ks_incubate Incubate (1-2h) ks_add_buffer->ks_incubate ks_detect Detect Precipitation (Nephelometry/UV-Vis) ks_incubate->ks_detect ks_result Kinetic Solubility (µM) ks_detect->ks_result ts_equilibrate Equilibrate (24-72h) ts_add_solvent->ts_equilibrate ts_separate Filter or Centrifuge ts_equilibrate->ts_separate ts_quantify Quantify by HPLC-UV or LC-MS ts_separate->ts_quantify ts_result Thermodynamic Solubility (µg/mL or mM) ts_quantify->ts_result G cluster_0 Factors Affecting Stability compound This compound hydrolysis Hydrolysis compound->hydrolysis pH, H₂O oxidation Oxidation compound->oxidation O₂, Peroxides photodegradation Photodegradation compound->photodegradation Light (UV/Vis) thermal_degradation Thermal Degradation compound->thermal_degradation Heat degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products thermal_degradation->degradation_products

References

The Dawn of Targeted Therapy: An In-depth Technical Guide to the Early Discovery and Historical Development of Diaminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of diaminopyrimidine compounds, a class of drugs that heralded a new era of rational drug design. We will delve into the foundational principles that led to their synthesis, the key molecular targets, and the experimental methodologies that underpinned their development. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction: A Paradigm Shift in Drug Discovery

The development of diaminopyrimidine compounds in the mid-20th century marked a pivotal moment in medicine, shifting the paradigm of drug discovery from serendipitous observation to a deliberate, mechanism-based approach.[1][2] This new strategy, termed "rational drug design," was pioneered by George H. Hitchings and Gertrude B. Elion at the Wellcome Research Laboratories.[3][4] Their work, which earned them the 1988 Nobel Prize in Physiology or Medicine, was founded on the principle of understanding the metabolic pathways of pathogenic organisms and cancer cells and designing molecules to selectively interfere with these processes.[3][5]

Hitchings and Elion hypothesized that by creating antagonists of nucleic acid precursors, they could selectively inhibit the growth of rapidly proliferating cells, such as bacteria, protozoa, and cancer cells, which have a high demand for DNA and RNA synthesis.[6][7] This led to the exploration of various heterocyclic compounds, with the 2,4-diaminopyrimidine scaffold emerging as a particularly promising pharmacophore.[8]

The Molecular Target: Dihydrofolate Reductase (DHFR)

The primary molecular target of the early diaminopyrimidine antimicrobials is dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[6][7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[9] By inhibiting DHFR, these compounds starve the cell of the necessary building blocks for DNA and RNA synthesis, ultimately leading to cell death.[6]

The therapeutic success of diaminopyrimidines lies in their selective inhibition of pathogen DHFR over the human ortholog.[10] This selectivity is possible due to subtle but significant differences in the active sites of the DHFR enzyme across different species.

Key Diaminopyrimidine Compounds: A Historical Perspective

Pyrimethamine: A Breakthrough in Antimalarial Therapy

Discovered by Gertrude Elion in 1952, pyrimethamine was one of the earliest successes of the rational drug design approach.[5] It was specifically designed to be a potent inhibitor of plasmodial DHFR, the enzyme in the malaria-causing parasite Plasmodium falciparum.[11] Pyrimethamine demonstrated a significantly higher affinity for the parasite's enzyme compared to human DHFR, a hallmark of its design.[12] It came into medical use in 1953 under the brand name Daraprim and became an essential medicine for treating malaria.[11]

Trimethoprim: A Broad-Spectrum Antibacterial Agent

Following the success of pyrimethamine, the research focus expanded to bacterial infections. This led to the development of trimethoprim, another 2,4-diaminopyrimidine derivative, which exhibits high selectivity for bacterial DHFR over its mammalian counterpart.[13] This selective toxicity allows for effective antibacterial action with minimal side effects in the host. Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, resulting in a synergistic antibacterial effect.[9]

Quantitative Analysis of Early Diaminopyrimidine Compounds

The following table summarizes the inhibitory activity of pyrimethamine and trimethoprim against DHFR from various sources, based on early research findings. The 50% inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics of a compound's potency, with lower values indicating greater inhibitory activity. The selectivity index, calculated as the ratio of the IC50 for the host (mammalian) enzyme to the pathogen enzyme, quantifies the compound's therapeutic window.

CompoundTarget OrganismEnzymeParameterValue (Molar Concentration)Reference(s)
Pyrimethamine Plasmodium falciparum (F 32 isolate)DHFRIC506.1 x 10⁻⁹ M[14]
Plasmodium falciparum (K 1 isolate)DHFRIC50> 10⁻⁶ M[14]
Trimethoprim Plasmodium falciparum (F 32 isolate)DHFRIC501.3 x 10⁻⁷ M[14]
Plasmodium falciparum (K 1 isolate)DHFRIC508.2 x 10⁻⁷ M[14]
Streptococcus pneumoniae (TMP-sensitive)DHFRKi3.9 x 10⁻⁹ M[10]
Streptococcus pneumoniae (TMP-resistant)DHFRKi1.47 x 10⁻⁷ M[10]
HumanDHFRIC505.526 x 10⁻⁵ M[13]

Experimental Protocols

Early Synthesis of 2,4-Diamino-5-arylpyrimidines (General Method)

The foundational synthesis of the 2,4-diaminopyrimidine scaffold often involved the condensation of a β-keto nitrile or a related three-carbon precursor with guanidine. The general steps, adapted from early literature, are as follows:

  • Condensation: A substituted phenylacetonitrile is condensed with an appropriate ester (e.g., ethyl propionate for pyrimethamine) in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. This reaction forms an α-substituted-β-oxonitrile.

  • Cyclization with Guanidine: The resulting intermediate is then reacted with guanidine. The guanidine molecule attacks the nitrile and carbonyl groups of the intermediate, leading to the formation of the 2,4-diaminopyrimidine ring.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The activity of DHFR and the inhibitory potency of diaminopyrimidine compounds were historically determined using a spectrophotometric assay. This method is still widely used today.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[9][15][16] The presence of an inhibitor slows down this reaction, and the degree of inhibition is proportional to the inhibitor's concentration.

Materials:

  • Purified DHFR enzyme (from the target organism and a control, e.g., human)

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • Assay Buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)

  • Test compounds (diaminopyrimidine derivatives)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compounds in a suitable solvent. The DHFR enzyme should be diluted to a working concentration in the assay buffer.

  • Assay Setup: In a quartz cuvette or a 96-well microplate, combine the assay buffer, NADPH, and the DHFR enzyme solution.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. For control reactions, add the solvent alone.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the DHF substrate.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time plot) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined from the dose-response curve.

Visualizing the Core Concepts

The Dihydrofolate Reductase Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by diaminopyrimidine compounds.

DHFR_Pathway cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA AminoAcids->DNA_RNA Diaminopyrimidines Diaminopyrimidines (e.g., Trimethoprim, Pyrimethamine) Diaminopyrimidines->DHF Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

The Rational Drug Design Workflow

This diagram outlines the logical steps involved in the rational drug design process as pioneered by Hitchings and Elion for the discovery of diaminopyrimidine compounds.

Rational_Drug_Design_Workflow cluster_discovery_phase Discovery & Design cluster_evaluation_phase Evaluation & Optimization cluster_development_phase Preclinical & Clinical Development Observe Observe Metabolic Differences (Host vs. Pathogen) Identify Identify Key Enzyme Target (e.g., DHFR) Observe->Identify Hypothesize Hypothesize: Antimetabolites as Selective Inhibitors Identify->Hypothesize Design Design & Synthesize Structural Analogs (Diaminopyrimidines) Hypothesize->Design InVitro In Vitro Screening (Enzyme Inhibition Assays) Design->InVitro Selectivity Determine Selectivity (Pathogen vs. Host Enzyme) InVitro->Selectivity Lead Lead Compound Identification Selectivity->Lead Optimize Structure-Activity Relationship (SAR) Studies Lead->Optimize InVivo In Vivo Efficacy & Toxicity Studies Lead->InVivo Optimize->Design Iterative Refinement Clinical Clinical Trials InVivo->Clinical Drug Approved Drug Clinical->Drug

Caption: The Rational Drug Design Workflow for Diaminopyrimidines.

Conclusion

The early discovery and development of diaminopyrimidine compounds represent a landmark achievement in the history of medicine. The pioneering work of George Hitchings and Gertrude Elion not only provided highly effective treatments for a range of infectious diseases but also established the principles of rational drug design. By targeting the fundamental metabolic processes of pathogens with selectively designed molecules, they laid the groundwork for modern drug discovery. This technical guide has provided a detailed overview of this historical journey, from the conceptual framework to the experimental validation, offering valuable insights for today's researchers and drug development professionals.

References

The Potential of Antimetabolites in Nucleotide Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of antimetabolites that target nucleotide synthesis, a cornerstone of cancer chemotherapy and a promising avenue for novel drug development. By mimicking endogenous molecules, these agents disrupt the intricate enzymatic pathways responsible for producing the building blocks of DNA and RNA, thereby preferentially targeting rapidly proliferating cancer cells. This guide provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Introduction to Antimetabolites in Nucleotide Synthesis

Antimetabolites are a class of drugs that interfere with metabolic pathways by virtue of their structural similarity to natural metabolites.[1] In the context of nucleotide synthesis, they act as fraudulent substrates or inhibitors of key enzymes, leading to the depletion of nucleotide pools necessary for DNA and RNA replication and, ultimately, to cell cycle arrest and apoptosis.[1][2] This targeted approach is particularly effective against cancer cells, which are characterized by their high rate of proliferation and, consequently, their increased demand for nucleotides.[1]

Antimetabolites are broadly categorized into three main classes based on the metabolic pathway they disrupt:

  • Folic Acid Antagonists: These agents interfere with the action of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate.

  • Pyrimidine Analogs: These compounds are structurally similar to the pyrimidine bases (cytosine, thymine, and uracil) and disrupt the synthesis of pyrimidine nucleotides.

  • Purine Analogs: These molecules mimic the purine bases (adenine and guanine) and interfere with the de novo synthesis of purine nucleotides.

Quantitative Data on Antimetabolite Efficacy

The potency of antimetabolites is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their inhibition constant (Ki) against their target enzymes. The following tables summarize key quantitative data for several clinically important antimetabolites.

Table 1: IC50 Values of Folic Acid Antagonists Against Cancer Cell Lines

AntimetaboliteCancer TypeCell LineIC50 (µM)Reference
MethotrexateMedulloblastomaDaoy0.095[3]
MethotrexateOsteosarcomaSaos-20.035[3]
PemetrexedLung AdenocarcinomaNCI-H16660.08[4]
PemetrexedLung AdenocarcinomaNCI-H32550.05[4]
PemetrexedLung AdenocarcinomaNCI-H4415.93[4]
PemetrexedLung AdenocarcinomaPC-90.080[1]
PemetrexedLung AdenocarcinomaH19750.080[1]
PemetrexedLung AdenocarcinomaA5491.861 (48h)[5]

Table 2: IC50 Values of Pyrimidine Analogs Against Cancer Cell Lines

AntimetaboliteCancer TypeCell LineIC50 (µM)Reference
5-FluorouracilTriple-Negative Breast CancerMDA-MB-23129.9[6][7]
5-FluorouracilTriple-Negative Breast Cancer (Resistant)MDA-MB-231/5-FU165.5[6][7]
5-FluorouracilBreast CancerMCF-70.38 (48h)[8]
5-FluorouracilBreast CancerMCF-725[9]
GemcitabinePancreatic CancerMIA PaCa-20.025[10]
GemcitabinePancreatic CancerPANC-10.04855[10]
GemcitabinePancreatic Cancer (Resistant)MIA-G1.243[11]
CytarabineAcute Myeloid LeukemiaMV4-11-P0.26[3]
CytarabineAcute Myeloid Leukemia (Resistant)MV4-11-R3.37[3]

Table 3: IC50 Values of Purine Analogs Against Cancer Cell Lines

AntimetaboliteCancer TypeCell LineIC50 (µM)Reference
CladribineMultiple MyelomaU2662.43[12]
CladribineMultiple MyelomaRPMI82260.75[12]
CladribineMultiple MyelomaMM1.S0.18[12]
CladribineMelanoma501Mel2.9[13]
CladribineMelanoma1205Lu2.0[13]
CladribineMelanoma (Vemurafenib-resistant)M249R6.3[13]

Table 4: Enzyme Inhibition Constants (Ki) of Antimetabolites

Antimetabolite MetaboliteTarget EnzymeKi ValueReference
FdUMP (from 5-Fluorouracil)Thymidylate Synthase0.022-3 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potential of antimetabolites in targeting nucleotide synthesis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of the antimetabolite in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.[14]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[15]

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), purified DHFR enzyme, and NADPH.

  • Inhibitor Addition: Add varying concentrations of the antimetabolite (e.g., methotrexate) to the reaction mixture and pre-incubate for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the inhibition of thymidylate synthase activity in intact cells.

Principle: Cells are incubated with [5-³H]deoxyuridine, which is converted intracellularly to [5-³H]dUMP. The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases the tritium atom at the 5-position as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to TS activity.[2][3]

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of the test compound (e.g., 5-fluorouracil) for a specified period.

  • Radiolabeling: Add [5-³H]deoxyuridine to the cell culture and incubate to allow for uptake and conversion to [5-³H]dUMP.

  • Separation of Tritiated Water: Terminate the reaction and separate the tritiated water from the cells and other radiolabeled components. This can be achieved by methods such as charcoal adsorption or column chromatography.

  • Scintillation Counting: Measure the radioactivity of the aqueous fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of tritium release for each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy Evaluation using Bioluminescence Imaging (BLI)

BLI is a non-invasive imaging technique used to monitor tumor growth and response to treatment in living animals.[7][16]

Principle: Cancer cells are engineered to express a luciferase enzyme. Upon administration of the substrate (e.g., D-luciferin), the luciferase catalyzes a reaction that produces light, which can be detected and quantified by a sensitive camera. The intensity of the bioluminescent signal is proportional to the number of viable cancer cells.[16][17]

Protocol:

  • Cell Line Transduction: Stably transduce the cancer cell line of interest with a lentiviral vector expressing a luciferase gene (e.g., firefly luciferase).

  • Tumor Xenograft Model: Implant the luciferase-expressing cancer cells into immunocompromised mice (e.g., subcutaneously or orthotopically).

  • Baseline Imaging: Once tumors are established, perform baseline BLI to determine the initial tumor burden.

  • Antimetabolite Treatment: Administer the antimetabolite to the mice according to the desired dosing schedule.

  • Longitudinal Imaging: Perform BLI at regular intervals throughout the treatment period to monitor changes in tumor volume.

  • Data Analysis: Quantify the bioluminescent signal from the region of interest (the tumor) at each time point. Compare the tumor growth in treated animals to that in a control group receiving a vehicle to assess the efficacy of the antimetabolite.[7]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by antimetabolites and a typical experimental workflow for evaluating their efficacy.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer and can influence the response to antimetabolite therapy.[18][19]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Nucleotide_Synthesis Nucleotide Synthesis mTORC1->Nucleotide_Synthesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

p53 Signaling Pathway in Response to DNA Damage

The tumor suppressor p53 plays a critical role in the cellular response to DNA damage, which can be induced by antimetabolites. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is irreparable.[17][20]

p53_Pathway Antimetabolite Antimetabolite DNA_Damage DNA Damage Antimetabolite->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 Induces GADD45 GADD45 p53->GADD45 Induces BAX BAX p53->BAX Induces MDM2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis

Caption: The p53 signaling pathway is activated by antimetabolite-induced DNA damage.

Experimental Workflows

In Vitro Evaluation of Antimetabolite Efficacy

This workflow outlines the key steps in assessing the efficacy of a novel antimetabolite in a laboratory setting.

in_vitro_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Antimetabolite Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism Mechanism of Action Studies ic50->mechanism enzyme_assay Enzyme Inhibition Assay mechanism->enzyme_assay pathway_analysis Signaling Pathway Analysis mechanism->pathway_analysis end End enzyme_assay->end pathway_analysis->end

Caption: A typical workflow for the in vitro evaluation of an antimetabolite's efficacy.

In Vivo Evaluation of Antimetabolite Efficacy

This workflow illustrates the process of testing the efficacy of a promising antimetabolite in an animal model.

in_vivo_workflow start Start xenograft Establish Tumor Xenograft Model start->xenograft baseline Baseline Tumor Measurement (e.g., BLI) xenograft->baseline treatment Antimetabolite Administration baseline->treatment monitoring Tumor Growth Monitoring (Longitudinal BLI) treatment->monitoring toxicity Toxicity Assessment (Body Weight, etc.) treatment->toxicity endpoint Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint end End endpoint->end toxicity->endpoint

Caption: A streamlined workflow for assessing the in vivo efficacy of an antimetabolite.

Conclusion

Antimetabolites that target nucleotide synthesis remain a vital component of modern cancer therapy. Their mechanisms of action, centered on the disruption of fundamental cellular processes, provide a powerful strategy for targeting rapidly dividing cancer cells. This guide has provided a comprehensive resource for researchers in this field, offering quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of these critical therapeutic agents. Continued research into novel antimetabolites, their mechanisms of resistance, and their synergistic combinations with other therapies holds the promise of further improving cancer treatment outcomes.

References

The Dance of Discovery: An In-depth Technical Guide to Enzyme and Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of cellular life, the interactions between enzymes and receptors orchestrate a vast array of physiological processes. Understanding the nuances of these molecular partnerships is paramount for unraveling disease mechanisms and pioneering novel therapeutic interventions. This guide provides a comprehensive overview of the core methodologies employed to investigate enzyme-receptor interactions, offering detailed experimental protocols, quantitative data for key systems, and visual representations of the underlying signaling pathways.

Section 1: Quantitative Analysis of Enzyme-Receptor Interactions

The precise quantification of binding affinity, kinetics, and thermodynamics is fundamental to characterizing enzyme-receptor interactions. These parameters provide a numerical language to describe the strength, speed, and energetic forces governing these molecular dialogues. The following tables summarize key quantitative data for several well-characterized enzyme-receptor systems, offering a comparative framework for researchers.

InteractionMethodDissociation Constant (Kd)Association Rate Constant (kon) (M⁻¹s⁻¹)Dissociation Rate Constant (koff) (s⁻¹)Reference
EGF - EGFR SPR177 nM[1][2]2.7 x 10⁵1.4 x 10⁻⁴A study using SPR determined the Kd of EGF binding to EGFR to be 1.77 x 10⁻⁷ M.[1][2] Another SPR imaging study on A431 cells measured the kon and koff to be (2.7 ± 0.6) x 10⁵ M⁻¹s⁻¹ and (1.4 ± 0.5) x 10⁻⁴ s⁻¹, respectively.
Immobilized Receptor Assay~200 nM[3]--The apparent dissociation constant of the secreted EGFR extracellular domain for EGF was determined to be approximately 200 nM.[3]
Insulin - Insulin Receptor Radioligand BindingComplex kinetics with multiple affinity states[4][5]--The interaction of insulin with its receptor is complex, exhibiting negative cooperativity at high insulin concentrations and potentially positive cooperativity at low concentrations, suggesting the existence of multiple affinity states rather than a single Kd value.[4][5]
Erythropoietin (EPO) - EPOR SPR2.9 nM (Epoetin-beta)[6]5.0 x 10⁸ M⁻¹min⁻¹ (Epo)0.029 min⁻¹ (Epo)Surface plasmon resonance analysis of epoetin-beta binding to soluble recombinant EPO receptors yielded a Kd of 2.9 nmol/l.[6] Kinetic studies have shown the association rate (kon) of Epo to be 5.0 x 10⁸ M⁻¹min⁻¹ and the dissociation rate (koff) to be 0.029 min⁻¹.[6]
Competition Binding Assay1.5 nM (Epoetin-beta)[6]--A competition binding assay on UT-7 cells determined the IC50 value for epoetin-beta to be 1.5 nmol/l.[6]
Epinephrine - β2-Adrenergic Receptor Functional Assay2 µM[7]> 10⁸ M⁻¹min⁻¹> 280 min⁻¹The dissociation constant (Kd) for epinephrine binding to the β-adrenergic receptor of S49 cells is 2 µM.[7] The association (kon) and dissociation (koff) rate constants are estimated to be greater than 10⁸ M⁻¹min⁻¹ and 280 min⁻¹, respectively.[7]

Section 2: Core Experimental Protocols

The following section details the methodologies for key experiments used to study enzyme-receptor interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • Prepare the enzyme and ligand (receptor or substrate) in the same buffer to minimize heat of dilution effects. The buffer should be degassed to prevent bubble formation.

    • Accurately determine the concentrations of both the enzyme and the ligand.

    • Typically, the enzyme is placed in the sample cell, and the ligand is loaded into the injection syringe.

  • Instrument Setup:

    • Set the experimental temperature, stirring speed, and reference power.

    • Equilibrate the instrument to ensure a stable baseline.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the enzyme solution.

    • The instrument measures the heat released or absorbed after each injection.

    • Allow the system to return to baseline before the next injection.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic information (association and dissociation rates) as well as equilibrium binding affinity.

Experimental Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with appropriate surface chemistry (e.g., CM5 for amine coupling).

    • Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for amine coupling.

    • Inject the ligand (e.g., the receptor) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface, typically with ethanolamine.

  • Analyte Interaction Analysis:

    • Prepare a series of analyte (e.g., the enzyme or ligand) dilutions in a suitable running buffer.

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. This is the association phase .

    • After the association phase, switch back to flowing only the running buffer over the surface. This is the dissociation phase .

    • Between different analyte injections, regenerate the sensor surface using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer).

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound. This is plotted as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • This fitting yields the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

An ELISA-based method can be adapted to determine the dissociation constant (Kd) of a ligand-receptor interaction.

Experimental Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a fixed concentration of the receptor by incubating overnight at 4°C.[8]

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound receptor.

  • Blocking:

    • Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Ligand Incubation:

    • Prepare a serial dilution of the ligand.

    • Add the different concentrations of the ligand to the wells and incubate for a sufficient time to reach binding equilibrium.

  • Detection:

    • Wash the plate to remove unbound ligand.

    • Add a primary antibody that specifically recognizes the ligand, followed by incubation.

    • Wash the plate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody. Incubate.

    • Wash the plate.

    • Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will convert the substrate into a colored product.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Plot the absorbance (which is proportional to the amount of bound ligand) against the concentration of the ligand.

    • Fit the resulting saturation binding curve to a suitable model (e.g., one-site binding) to determine the Kd.

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique for identifying protein-protein interactions. It involves using a "bait" protein to pull down its interacting "prey" proteins from a complex mixture, which are then identified by mass spectrometry.

Experimental Protocol:

  • Bait Protein Expression:

    • Genetically fuse an affinity tag (e.g., FLAG, HA, or Strep-tag) to the protein of interest (the bait).

    • Express the tagged bait protein in a suitable cell line.[5]

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells and lyse them in a buffer that preserves protein-protein interactions.[5]

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.[5]

  • Affinity Purification:

    • Incubate the cell lysate with beads coated with a molecule that has a high affinity for the tag (e.g., anti-FLAG antibody-coated beads for a FLAG-tagged protein).

    • The bait protein and its interacting partners will bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.[5]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads, often by using a competitive ligand or by changing the buffer conditions.[5]

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin) to generate peptides.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

    • Search the resulting MS/MS spectra against a protein database to identify the proteins present in the sample.[5]

    • Use bioinformatics tools to filter out non-specific binders and identify high-confidence interacting proteins.

Bioluminescence Resonance Energy Transfer (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a technique used to study protein-protein interactions in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (a luciferase) to a fluorescent acceptor protein when they are in close proximity.

Experimental Protocol:

  • Construct Preparation:

    • Create fusion constructs where the proteins of interest are genetically fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[3]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells).[3]

    • Co-transfect the cells with the donor and acceptor fusion constructs. Also include control transfections (donor alone, acceptor alone, and donor with an unrelated acceptor-tagged protein).

  • BRET Measurement:

    • Harvest the transfected cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into a white, 96-well microplate.[3]

    • Add the luciferase substrate (e.g., coelenterazine h) to the wells to initiate the bioluminescent reaction.

    • Immediately measure the luminescence emission at two wavelengths simultaneously using a plate reader equipped with appropriate filters for the donor and acceptor.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the intensity of the light emitted by the acceptor by the intensity of the light emitted by the donor.[3]

    • Calculate the net BRET by subtracting the BRET ratio of the donor-only control from the BRET ratio of the co-transfected sample.[3]

    • A significant net BRET signal indicates that the two proteins of interest are in close proximity (<10 nm), suggesting an interaction.[3]

Section 3: Visualization of Signaling Pathways

Understanding the functional consequences of enzyme-receptor interactions often requires mapping the downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways initiated by enzyme-linked receptors and G-protein coupled receptors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), a receptor tyrosine kinase, triggers a cascade of intracellular events that regulate cell proliferation, survival, and differentiation.

EGFR_Signaling EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K Recruitment & Activation Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Gene Expression PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival Akt->Cell_Growth Inhibition of Apoptosis mTOR->Cell_Growth Regulation

Caption: The EGFR signaling cascade, initiating with ligand binding and branching into the MAPK/ERK and PI3K/Akt pathways.

Insulin Receptor Signaling Pathway

The binding of insulin to the insulin receptor, another receptor tyrosine kinase, is crucial for regulating glucose homeostasis and cell growth.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (Tyrosine Kinase) Insulin->Insulin_Receptor Binding IRS IRS Proteins (e.g., IRS-1) Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Recruitment & Activation Grb2_Sos Grb2-Sos IRS->Grb2_Sos Recruitment PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation GLUT4_vesicles GLUT4 Vesicles Akt->GLUT4_vesicles Stimulation GSK3 GSK3 Akt->GSK3 Inhibition Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activation (indirect) GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake GSK3->Glycogen_Synthase Inhibition Glycogen_synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_synthesis Ras_MAPK Ras-MAPK Pathway Grb2_Sos->Ras_MAPK Gene_expression Gene Expression (Cell Growth, Proliferation) Ras_MAPK->Gene_expression JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK (Janus Kinase) Receptor->JAK Association STAT STAT (Signal Transducer and Activator of Transcription) Receptor->STAT Recruitment Receptor_JAK Receptor-JAK Complex JAK->Receptor_JAK Active_JAK Activated JAK (Phosphorylated) Receptor_JAK->Active_JAK Trans-phosphorylation Active_JAK->Receptor Phosphorylation of Receptor Tails Active_JAK->STAT Phosphorylation Phospho_STAT Phosphorylated STAT STAT->Phospho_STAT STAT_dimer STAT Dimer Phospho_STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_transcription Gene Transcription Nucleus->Gene_transcription DNA Binding GPCR_Signaling Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector_Enzyme Modulation Effector_Ion_Channel Effector Ion Channel G_beta_gamma->Effector_Ion_Channel Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of Target Proteins Ion_Flux Ion Flux Effector_Ion_Channel->Ion_Flux

References

CAS number and molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, molecular structure, synthesis protocols, and its significant role in the development of therapeutic agents.

Chemical Identity and Properties

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pyrimidine derivative that serves as a crucial building block in organic synthesis. The sulfate salt is the most common commercially available form. There can be some confusion regarding the various forms and their respective identifiers. The following table summarizes the key quantitative data for 5,6-Diamino-2,4-dihydroxypyrimidine and its sulfate salts.

Property5,6-Diaminouracil (Free Base)This compoundThis compound Dihydrate
Molecular Formula C₄H₆N₄O₂[1]C₄H₈N₄O₆SC₈H₁₂N₈O₄·H₂SO₄·2H₂O[2]
Molecular Weight 142.12 g/mol [1]240.19 g/mol 418.34 g/mol [2]
CAS Number 3240-72-0[1]32014-70-3[3][4]63981-35-1[2]
Appearance -Light yellow to brown powder/crystal[2]Light yellow to brown powder/crystal[2]
Melting Point >300 °C (decomposes)>260 °C (decomposes)[3]-
Solubility Slightly soluble in waterPractically insoluble in water[5]Soluble in water[6]
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione[1]5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[7]-

Molecular Structure

The core structure of the molecule is a pyrimidine ring with two hydroxyl groups at positions 2 and 4, and two amino groups at positions 5 and 6. The sulfate salt is formed by the protonation of one or more of the basic nitrogen atoms of the diaminouracil molecule by sulfuric acid.

Molecular Structure of 5,6-Diamino-2,4-dihydroxypyrimidine

Caption: Molecular Structure of 5,6-Diamino-2,4-dihydroxypyrimidine.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 6-aminouracil. The first step involves the nitrosation of 6-aminouracil to form 6-amino-5-nitrosouracil, which is then reduced to the desired 5,6-diaminouracil. The sulfate salt is subsequently precipitated.

A detailed and reliable procedure for the synthesis of the hydrochloride salt, which can be adapted for the sulfate salt, is provided by Organic Syntheses.[8]

Step 1: Synthesis of 6-Amino-5-nitrosouracil

This step involves the nitrosation of 6-aminouracil using sodium nitrite in an acidic medium.

Step 2: Reduction of 6-Amino-5-nitrosouracil to 5,6-Diaminouracil

The intermediate nitroso compound is reduced to the corresponding diamine. A common reducing agent for this transformation is sodium hydrosulfite (sodium dithionite).[8]

Step 3: Formation of the Sulfate Salt

The crude 5,6-diaminouracil, often isolated as a bisulfite salt from the reduction step, is dissolved in an aqueous base, and then sulfuric acid is added to precipitate the sparingly soluble this compound.[2][3]

A procedure for the direct synthesis of the sulfate salt involves boiling N-(6-acetamido-2,4-dioxo-1H-pyrimidin-5-yl)acetamide with a 50% potassium hydroxide solution, followed by dilution with water and acidification with excess sulfuric acid to precipitate the product.[2]

Role in Drug Development: The Traube Purine Synthesis

This compound is a cornerstone intermediate in the Traube purine synthesis , a classic and versatile method for constructing the purine ring system.[6][7][9] This synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid, formamide, or a derivative thereof, to form the imidazole ring fused to the pyrimidine ring.[7][9]

This pathway is fundamental to the industrial synthesis of numerous purine-based drugs, including:

  • Theophylline: A bronchodilator used in the treatment of respiratory diseases like asthma and COPD. The synthesis involves the reaction of 5,6-diamino-1,3-dimethyluracil with formamide.[1][10][11]

  • 6-Mercaptopurine: An immunosuppressive and anti-cancer drug used in the treatment of leukemia.[12][13][14] The synthesis can proceed via the conversion of a hydroxypurine to a chloropurine, followed by reaction with a sulfur source.

The general mechanism of the Traube purine synthesis is illustrated below:

Traube_Purine_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start 5,6-Diamino-2,4-dihydroxypyrimidine condensation Condensation start->condensation c1_source One-Carbon Source (e.g., Formic Acid, Formamide) c1_source->condensation cyclization Cyclization (Dehydration) condensation->cyclization product Purine Derivative (e.g., Xanthine, Guanine) cyclization->product Theophylline_Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitrosation cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization aminouracil 6-Aminouracil methylating_agent Dimethyl Sulfate NaOH (aq) dimethyluracil 6-Amino-1,3-dimethyluracil methylating_agent->dimethyluracil Reaction nitrosating_agent NaNO₂ Acetic Acid nitroso_intermediate 6-Amino-5-nitroso-1,3-dimethyluracil nitrosating_agent->nitroso_intermediate Reaction reducing_agent H₂ / Pd-C diamino_intermediate 5,6-Diamino-1,3-dimethyluracil reducing_agent->diamino_intermediate Reaction cyclizing_agent Formamide or Triethoxymethane theophylline Theophylline cyclizing_agent->theophylline Reaction

References

Tautomerism and Ionization States of Diaminouracil Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and ionization states of diaminouracil derivatives, critical physicochemical properties that influence their biological activity, and utility in drug design. Diaminouracil derivatives are key structural motifs in various biologically active compounds, and understanding their behavior in different chemical environments is paramount for predicting their interactions with biological targets, solubility, and pharmacokinetic profiles.

Introduction to Tautomerism and Ionization in Diaminouracil Derivatives

Diaminouracil and its derivatives can exist in multiple tautomeric forms due to the migration of protons between nitrogen and oxygen atoms within the pyrimidine ring. The predominant tautomeric forms are the diketo, keto-enol, and di-enol forms. The equilibrium between these tautomers is influenced by factors such as the nature and position of substituents, solvent polarity, and pH.[1][2]

Furthermore, the presence of amino and amide functionalities, as well as the acidic protons on the uracil ring, means that these molecules can exist in different ionization states depending on the pH of the surrounding medium. The ionization state significantly impacts the molecule's charge distribution, hydrogen bonding capabilities, and overall conformation, which are all critical for molecular recognition by biological targets.[1]

Quantitative Physicochemical Data

A thorough understanding of the quantitative aspects of tautomerism and ionization is essential for computational modeling and drug design. The following tables summarize key data for diaminouracil and related uracil derivatives.

Acidity Constants (pKa)

The pKa values indicate the pH at which a particular ionizable group is 50% protonated and 50% deprotonated.

CompoundIonizable ProtonExperimental pKaTheoretically Calculated pKaReference(s)
5,6-DiaminouracilN1-H~8.0-[PubChem CID: 76726]
5-FluorouracilN1-H8.07.93[3]
5-FluorouracilN3-H13.0-[3]
UracilN1-H9.389.45[3]
ThymineN1-H9.89.93[3]
5-NitrouracilN1-H5.395.42[3]
5-Formyluracil (anti)N1-H7.457.51[3]

Note: Experimental pKa data for a wide range of substituted diaminouracil derivatives is limited. The provided theoretical values are based on Density Functional Theory (DFT) calculations.

Tautomeric Ratios of 6-Amino-5-carboxamidouracil Derivatives

The following table presents the experimentally determined ratios of trans and cis amide conformers for a series of 6-amino-5-carboxamidouracil derivatives in DMSO-d6, as determined by 1H-NMR. While this represents conformational isomerism of the exocyclic amide bond, it highlights the utility of NMR in quantifying isomer populations.[4]

CompoundR1R2R3trans Conformer (%)cis Conformer (%)
8a HEtC≡C-Ph7327
12 PropargylEtC≡C-(3,4-diethoxyphenyl)7030
13 MeMeC≡C-(3,4-diethoxyphenyl)7426
14 HEtCH=CH-Ph>95<5
15 HEt(CH2)2-Ph8911
16 HEtCH2-Ph>95<5
17 HEtPh>95<5

Experimental Protocols for Characterization

Accurate determination of tautomeric and ionization states requires robust experimental methodologies. The following sections detail protocols for UV-Vis and NMR spectroscopy.

UV-Vis Spectroscopy for pKa Determination and Tautomer Analysis

UV-Vis spectroscopy is a powerful technique for determining pKa values and observing changes in tautomeric equilibria as a function of pH and solvent.[5]

Objective: To determine the pKa of a diaminouracil derivative and observe tautomeric shifts.

Materials:

  • Diaminouracil derivative

  • Series of buffers with a pH range from 2 to 12

  • Spectrophotometer grade water, ethanol, and DMSO

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the diaminouracil derivative in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation:

    • For pKa determination, prepare a series of solutions by diluting the stock solution in different pH buffers to a final concentration of approximately 50 µM.

    • For tautomer analysis in different solvents, prepare solutions of similar concentration in water, ethanol, and DMSO.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm.

    • Use the corresponding buffer or solvent as a blank.

  • Data Analysis for pKa Determination:

    • Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH.

    • Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fitting algorithm to determine the pKa value.

  • Data Analysis for Tautomerism:

    • Compare the absorption maxima (λmax) and the overall spectral shape in different solvents.

    • Shifts in λmax and changes in the molar absorptivity can indicate a shift in the tautomeric equilibrium. For example, a shift to a longer wavelength (bathochromic shift) may indicate the presence of a more conjugated tautomer.[4]

NMR Spectroscopy for Tautomer Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of tautomers in solution. 1H, 13C, and 15N NMR can provide detailed information about the connectivity and chemical environment of atoms.[6]

Objective: To identify the predominant tautomeric form(s) of a diaminouracil derivative in solution.

Materials:

  • Diaminouracil derivative

  • Deuterated solvents (e.g., DMSO-d6, CDCl3, D2O)

  • NMR tubes

  • High-resolution NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the diaminouracil derivative in 0.5-0.7 mL of the desired deuterated solvent in an NMR tube.

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Pay close attention to the chemical shifts and integration of labile protons (NH and OH). The number of signals and their integrations can provide initial evidence for the presence of one or more tautomers.

  • 13C NMR Acquisition:

    • Acquire a 13C NMR spectrum (with proton decoupling).

    • The chemical shifts of the carbonyl carbons (C=O) and the carbons bearing hydroxyl groups (C-OH) are particularly informative for distinguishing between keto and enol forms.

  • 2D NMR Experiments (for complex cases):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall connectivity and identifying the positions of protons in different tautomers.

  • Data Analysis:

    • Assign all proton and carbon signals to the molecular structure.

    • The presence of distinct sets of signals for the same nucleus indicates the co-existence of multiple tautomers in slow exchange on the NMR timescale.

    • The relative integrals of well-resolved signals in the 1H NMR spectrum can be used to determine the tautomeric ratio.[4]

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the study of diaminouracil derivatives.

Experimental_Workflow_for_Tautomer_and_pKa_Analysis cluster_synthesis Synthesis and Purification cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy Synthesis Synthesis of Diaminouracil Derivative Purification Purification and Characterization (e.g., HPLC, MS) Synthesis->Purification UV_Sample_Prep Sample Preparation (Different pH buffers and solvents) Purification->UV_Sample_Prep NMR_Sample_Prep Sample Preparation (Deuterated Solvents) Purification->NMR_Sample_Prep UV_Acquisition Spectral Acquisition (200-400 nm) UV_Sample_Prep->UV_Acquisition pKa_Analysis pKa Determination (Absorbance vs. pH plot) UV_Acquisition->pKa_Analysis Tautomer_Solvent_Analysis Solvatochromism Analysis UV_Acquisition->Tautomer_Solvent_Analysis NMR_1D 1D NMR Acquisition (1H, 13C) NMR_Sample_Prep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D If needed Structure_Elucidation Tautomer Structure Elucidation NMR_1D->Structure_Elucidation NMR_2D->Structure_Elucidation Tautomer_Ratio Tautomer Ratio Quantification Structure_Elucidation->Tautomer_Ratio Computational_Workflow cluster_input Input Generation cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_analysis Data Analysis Generate_Tautomers Generate Possible Tautomers and Ionization States Geom_Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Generate_Tautomers->Geom_Opt Freq_Calc Frequency Calculation (Confirm minima, obtain thermochemistry) Geom_Opt->Freq_Calc Solvation_Model Single Point Energy with Solvation Model (e.g., PCM, SMD) Freq_Calc->Solvation_Model Relative_Energies Calculate Relative Free Energies Solvation_Model->Relative_Energies Boltzmann_Dist Determine Tautomer Populations (Boltzmann Distribution) Relative_Energies->Boltzmann_Dist pKa_Prediction Predict pKa Values (Thermodynamic Cycle) Relative_Energies->pKa_Prediction Compare_Exp Compare with Experimental Data Boltzmann_Dist->Compare_Exp pKa_Prediction->Compare_Exp

References

Methodological & Application

Protocol for using 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in nitric oxide detection assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations, however, make its direct detection in living cells a significant challenge. This document provides a detailed protocol for the detection and quantification of intracellular nitric oxide using diaminofluorescein-based fluorescent probes.

While the compound 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is not typically employed for nitric oxide detection, related diaminopyrimidine derivatives, specifically diaminofluoresceins (DAFs), are the gold standard for fluorescently labeling NO in living cells. This protocol will focus on the application of 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate), a widely used probe with high sensitivity and specificity for nitric oxide.[1][2]

The detection principle relies on the cell-permeant nature of DAF-FM diacetate. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the now cell-impermeable DAF-FM.[1][3] In the presence of nitric oxide and oxygen, the weakly fluorescent DAF-FM is converted to a highly fluorescent triazole derivative (DAF-FM T), and the resulting fluorescence intensity is directly proportional to the intracellular NO concentration.[1][2][4]

Nitric Oxide Synthase (NOS) Signaling Pathway

Intracellular nitric oxide is primarily synthesized by a family of enzymes known as nitric oxide synthases (NOS).[5][6] There are three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[5][7] Both nNOS and eNOS are constitutively expressed and their activity is regulated by intracellular calcium levels, while iNOS expression is induced by inflammatory stimuli and produces larger, more sustained amounts of NO.[6][8] All three isoforms catalyze the conversion of L-arginine to L-citrulline, producing NO in the process.[5][6] The primary downstream target of NO is soluble guanylyl cyclase (sGC), which, upon activation, produces cyclic guanosine monophosphate (cGMP), a key second messenger.[5][7]

Nitric Oxide Synthase Signaling Pathway L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream CaM Ca2+/Calmodulin CaM->NOS Activates (nNOS, eNOS) Stimuli Stimuli (e.g., Agonists, Cytokines) Stimuli->NOS Induces (iNOS) Stimuli->CaM ↑ Ca2+

Caption: Overview of the Nitric Oxide (NO) signaling cascade.[9]

Experimental Protocols

Protocol 1: Intracellular Nitric Oxide Detection using DAF-FM Diacetate

This protocol provides a step-by-step guide for staining live cells with DAF-FM diacetate for analysis by fluorescence microscopy or a fluorescence plate reader.[1]

Materials:

  • DAF-FM diacetate

  • High-quality anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control

  • NOS inhibitor (e.g., L-NAME) as a negative control

  • Black, clear-bottom 96-well plates for plate reader assays or imaging-specific dishes/slides

Reagent Preparation:

  • DAF-FM Diacetate Stock Solution (5 mM): Dissolve 50 µg of DAF-FM diacetate in 20 µL of high-quality anhydrous DMSO.[2] This stock solution should be prepared fresh and protected from light.

  • DAF-FM Diacetate Working Solution (5-10 µM): Dilute the 5 mM stock solution in HBSS or serum-free medium to a final concentration of 5-10 µM immediately before use. The optimal concentration may vary by cell type and should be determined empirically.[4]

Experimental Workflow:

DAF-FM Experimental Workflow Start Start: Plate and culture cells Wash1 Wash cells with physiological buffer (e.g., HBSS) Start->Wash1 Load Load cells with DAF-FM DA working solution (e.g., 5-10 µM for 30-60 min at 37°C) Wash1->Load Wash2 Wash cells to remove excess probe Load->Wash2 DeEsterify Incubate for 15-30 min to allow for complete de-esterification Wash2->DeEsterify Treat Treat cells with experimental compounds (agonists, inhibitors, etc.) DeEsterify->Treat Measure Measure fluorescence (Ex/Em = ~495/515 nm) Treat->Measure End End: Analyze data Measure->End

Caption: General experimental workflow for intracellular NO detection.[10]

Procedure:

  • Cell Preparation: Plate cells in a black, clear-bottom 96-well plate (for plate reader) or on imaging dishes/slides and culture until they reach the desired confluency.

  • Cell Loading:

    • Remove the culture medium and wash the cells gently with pre-warmed HBSS.

    • Add the DAF-FM diacetate working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells twice with HBSS to remove any extracellular probe.

    • Add fresh, pre-warmed buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.[4]

  • Treatment:

    • For the positive control, add an NO donor.

    • For the negative control, pre-incubate cells with a NOS inhibitor before adding any NO-inducing stimulus.

    • Add your experimental compounds to the appropriate wells.

  • Fluorescence Measurement:

    • Measure fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

    • Use an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[4]

    • For kinetic assays, record the fluorescence at various time points after treatment.

Protocol 2: Quantification of Nitrite in Culture Supernatants (Griess Assay)

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring the concentration of its stable metabolite, nitrite (NO₂⁻), in the extracellular medium.[9][11]

Materials:

  • Griess Reagent System (typically two solutions):

    • Solution A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).[9]

    • Solution B: N-(1-naphthyl)ethylenediamine (NED) in deionized water (e.g., 0.1% NED).[9]

  • Nitrite Standard Solution (e.g., Sodium Nitrite)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 540-570 nm.[9]

Procedure:

  • Sample Collection: Collect cell culture supernatants from your experiment. Centrifuge the samples to remove any cellular debris.

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) by diluting the nitrite standard stock solution in the same culture medium used for your cells.

  • Griess Reaction:

    • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 50 µL of Solution A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at ~540 nm within 30 minutes.

  • Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to create a standard curve. Use the linear regression of the standard curve to determine the nitrite concentration in your samples.

Data Presentation

Table 1: Performance Characteristics of DAF-FM for NO Detection
ParameterValueReference
Excitation Maximum~495 nm[4]
Emission Maximum~515 nm[4]
Detection Limit~3 nM[4][12]
Fluorescence Increase~160-fold upon reaction with NO[4]
pH StabilitySpectra are independent of pH above 5.5[4]
PhotostabilityMore photostable than DAF-2[4]
Table 2: Comparison of NO Detection Methods
MethodPrincipleSample TypeMeasurementKey AdvantagesKey Limitations
DAF-FM Assay FluorometricLive CellsIntracellular NOHigh sensitivity, real-time imaging, good spatiotemporal resolutionIndirect detection, potential for artifacts, requires cell loading
Griess Assay ColorimetricCell Supernatant, Plasma, UrineExtracellular Nitrite (NO₂⁻)Simple, inexpensive, high-throughputIndirect (measures stable metabolite), less sensitive than fluorescent probes, interference from media components[9][11]

Conclusion

The use of diaminofluorescein-based probes like DAF-FM diacetate provides a robust and sensitive method for the real-time detection of intracellular nitric oxide. When complemented with the Griess assay for measuring extracellular nitrite, researchers can obtain a comprehensive understanding of NO production in their experimental system. Careful execution of these protocols, including the use of appropriate controls, is essential for generating accurate and reproducible data in the study of nitric oxide signaling.

References

Application Notes and Protocols: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate as a Potential Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate as a fluorescent probe for cellular imaging. To date, there is a notable absence of published literature demonstrating the direct application of this specific compound as a fluorescent probe for cellular imaging. The information presented herein is based on the known properties of related pyrimidine derivatives and general principles of fluorescence microscopy. Significant preliminary characterization is required to validate its suitability for this application.

Introduction

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pyrimidine derivative. While it is primarily utilized as a synthetic intermediate in the development of pharmaceuticals, particularly anti-cancer and anti-viral drugs, its structural similarity to other fluorescent pyrimidine-based molecules suggests a potential, yet un-explored, application in cellular imaging.[1] This document outlines a hypothetical workflow and detailed protocols for the evaluation of this compound as a fluorescent probe.

A critical initial consideration is the solubility of the compound. There are conflicting reports regarding its solubility in water, with some sources stating it is "practically insoluble" while others suggest "good solubility".[2][3] Experimental verification of its solubility in aqueous buffers and organic solvents like dimethyl sulfoxide (DMSO) is a mandatory first step.

Physicochemical and Photophysical Properties

A thorough characterization of the photophysical properties of this compound is essential. The following table outlines the key parameters to be determined and provides a comparison with a known fluorescent pyrimidine derivative for context.

Table 1: Photophysical Properties to be Determined and Comparative Data

PropertyThis compound2,4-Diamino-6-Hydroxypyrimidine-based Schiff Base (for Cu2+ sensing)[4]
Molar Mass 240.19 g/mol [3]Not specified
Solubility To be determined (Conflicting reports)Soluble in MeOH, THF, DMF
Excitation Max (λex) To be determined~350 nm
Emission Max (λem) To be determined~450 nm (in THF)
Molar Absorptivity (ε) To be determinedNot specified
Quantum Yield (Φ) To be determinedNot specified
Stokes Shift To be determined~100 nm

Proposed Experimental Workflow for Evaluation

The following diagram illustrates a proposed workflow for the comprehensive evaluation of this compound as a fluorescent probe for cellular imaging.

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Cellular Imaging cluster_2 Phase 3: Application & Mechanism A Solubility Testing (PBS, DMSO, Ethanol) B Photophysical Characterization (Excitation/Emission Spectra, Quantum Yield) A->B C Cytotoxicity Assessment (MTT, LDH assays) B->C D Cellular Uptake & Incubation Time Optimization C->D Proceed if non-toxic at working concentrations E Subcellular Localization (Co-staining with organelle-specific dyes) D->E F Photostability Analysis E->F G Investigation of Fluorescence Mechanism (e.g., pH sensitivity, ion binding) F->G Proceed if sufficiently photostable H Targeted Imaging Experiments (if a specific localization is observed) G->H

Figure 1: Proposed workflow for the evaluation of a novel fluorescent probe.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the excitation and emission spectra, molar absorptivity, and fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopy grade solvents (e.g., DMSO, PBS pH 7.4)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a reference standard for quantum yield)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Absorption Spectrum:

    • Prepare a dilution of the stock solution in the desired solvent (e.g., 10 µM in PBS).

    • Record the absorbance spectrum from 200 to 700 nm using a UV-Vis spectrophotometer.

    • The wavelength of maximum absorbance (λabs) will be used as the initial excitation wavelength.

  • Excitation and Emission Spectra:

    • Using a fluorometer, set the excitation wavelength to λabs and scan for the emission spectrum. The peak of this spectrum is the emission maximum (λem).

    • Set the emission wavelength to λem and scan for the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

  • Molar Absorptivity (ε):

    • Prepare a series of dilutions of the stock solution and measure their absorbance at λex.

    • Plot absorbance vs. concentration.

    • Calculate ε using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

  • Quantum Yield (Φ):

    • Measure the fluorescence intensity and absorbance of a dilute solution of the sample and the reference standard (Quinine sulfate, Φ = 0.54) at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a selected cell line.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Replace the existing medium with the medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Live Cell Imaging and Subcellular Localization

Objective: To determine the cellular uptake and subcellular localization of this compound.

Materials:

  • Human cell line cultured on glass-bottom dishes

  • This compound working solution

  • Organelle-specific fluorescent probes (e.g., MitoTracker™, LysoTracker™, Hoechst 33342)

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Probe Loading: Replace the culture medium with a pre-warmed medium containing the desired concentration of this compound (e.g., 5 µM). Incubate for a range of times (e.g., 15, 30, 60 minutes) to optimize loading.

  • Washing: Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Co-staining (Optional): If co-localization is to be assessed, incubate the cells with an organelle-specific probe according to the manufacturer's protocol.

  • Imaging:

    • Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Set the excitation and emission wavelengths based on the results from Protocol 1.

    • Acquire images using appropriate laser power and detector settings to minimize phototoxicity.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the fluorescence signal.

Signaling Pathways and Experimental Logic

Should this compound exhibit specific subcellular localization, further investigation into its interaction with relevant signaling pathways would be warranted. For instance, if localization to the mitochondria is observed, its effect on mitochondrial membrane potential or reactive oxygen species (ROS) production could be explored. The following diagram illustrates the logical flow for investigating the mechanism of action.

G A Observe Specific Subcellular Localization (e.g., Mitochondria) B Hypothesize Interaction with Organelle-Specific Pathways A->B C Measure Mitochondrial Membrane Potential (e.g., using TMRE) B->C D Measure ROS Production (e.g., using CellROX) B->D E Assess ATP Synthesis B->E F Elucidate Mechanism of Action C->F D->F E->F

Figure 2: Logical flow for investigating the mechanism of action.

Conclusion

While this compound is not an established fluorescent probe, its chemical structure holds potential. The protocols and workflows detailed in this document provide a comprehensive framework for its evaluation. Researchers are strongly encouraged to perform the initial characterization of its photophysical properties and cytotoxicity before proceeding to cellular imaging experiments. The significant uncertainty regarding its solubility must be addressed as a primary step in any investigation.

References

Application Notes and Protocols: Synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step guide for the chemical synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-viral drugs.[1] It also serves as a valuable biochemical reagent for studying enzyme kinetics and metabolic pathways. The following protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

5,6-Diamino-2,4-dihydroxypyrimidine is a pyrimidine derivative with significant applications in medicinal chemistry and biochemical research. As a diaminopyrimidine, it serves as a crucial building block for the synthesis of more complex heterocyclic compounds like purines and pteridines.[2] Its sulfate salt is often preferred due to its stability and ease of handling. The protocol detailed below outlines a reliable method for its preparation from readily available starting materials.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from 6-aminouracil. The general pathway involves:

  • Nitrosation: Introduction of a nitroso group at the C5 position of 6-aminouracil.

  • Reduction: Reduction of the nitroso group to an amino group, yielding 5,6-diaminouracil.

  • Salt Formation: Conversion of the 5,6-diaminouracil to its sulfate salt for improved stability and handling.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of diaminouracil derivatives.[3][4]

Step 1: Synthesis of 6-Amino-5-nitroso-2,4-dihydroxypyrimidine
  • In a suitable reaction vessel, suspend 6-aminouracil in water.

  • Heat the suspension with stirring to approximately 80°C to ensure complete dissolution.

  • Neutralize the solution with glacial acetic acid.

  • Add an additional amount of glacial acetic acid to acidify the mixture.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water. The nitroso compound, which is typically rose-red, will precipitate.[4]

  • After the addition is complete, allow the mixture to stir for a few minutes.

  • Collect the precipitated 6-amino-5-nitroso-2,4-dihydroxypyrimidine by filtration and wash it with cold water.

Step 2: Reduction to 5,6-Diaminouracil Bisulfite

Caution: This step should be performed in a well-ventilated fume hood.

  • Transfer the moist nitroso compound from the previous step into a reaction flask.

  • Add warm water (around 50°C) to create a slurry.

  • Heat the slurry on a steam bath with continuous stirring.

  • Gradually add solid sodium hydrosulfite (Na₂S₂O₄) until the red color of the nitroso compound disappears, indicating its complete reduction.[3][4]

  • Add a slight excess of sodium hydrosulfite and continue heating and stirring for an additional 15 minutes.

  • Allow the mixture to cool to room temperature.

  • Filter the cooled solution to collect the precipitated 5,6-diaminouracil bisulfite. Wash the product thoroughly with water.

Step 3: Formation of this compound
  • The isolated bisulfite salt can be converted to the more stable sulfate salt.[3]

  • Dissolve the 5,6-diaminouracil bisulfite in an aqueous base, such as a dilute sodium hydroxide solution.

  • Once dissolved, slowly add dilute sulfuric acid (H₂SO₄) to the solution with stirring.

  • The this compound will precipitate out of the solution as it is sparingly soluble in water.[3][5]

  • Collect the final product by filtration.

  • Wash the precipitate with cold water, followed by ethanol, to remove any remaining impurities.

  • Dry the product in a vacuum oven at an appropriate temperature (e.g., 80°C).[1]

Data Presentation

The following table summarizes the typical molar quantities and expected yields for this synthesis. Note that yields can vary based on reaction scale and experimental conditions.

StepReactant 1Molar Eq.Reactant 2Molar Eq.ProductTheoretical Yield
16-Aminouracil1.0Sodium Nitrite1.16-Amino-5-nitroso-2,4-dihydroxypyrimidine~90%
26-Amino-5-nitroso-2,4-dihydroxypyrimidine1.0Sodium HydrosulfiteExcess5,6-Diaminouracil Bisulfite~85%
35,6-Diaminouracil Bisulfite1.0Sulfuric AcidStoichiometricThis compound~95%

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Start Start: 6-Aminouracil Nitrosation Step 1: Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Intermediate1 Intermediate: 6-Amino-5-nitroso-2,4- dihydroxypyrimidine Nitrosation->Intermediate1 Reduction Step 2: Reduction (Na₂S₂O₄) Intermediate1->Reduction Intermediate2 Intermediate: 5,6-Diaminouracil Bisulfite Reduction->Intermediate2 SaltFormation Step 3: Salt Formation (H₂SO₄) Intermediate2->SaltFormation End Final Product: 5,6-Diamino-2,4-dihydroxy- pyrimidine Sulfate SaltFormation->End

Caption: Workflow for the synthesis of this compound.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated laboratory, preferably within a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation.[6]

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

  • Sodium Hydrosulfite: May self-heat and ignite in contact with air.

  • Acids and Bases: Corrosive. Handle with care to avoid skin and eye contact.

Refer to the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound. This compound is a valuable intermediate for further synthetic transformations in the development of new therapeutic agents and for various applications in biochemical research. Careful execution of the described steps and adherence to safety protocols are essential for a successful outcome.

References

Application Notes and Protocols: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, is a versatile heterocyclic intermediate with significant applications in the pharmaceutical industry. Its unique chemical structure, featuring a pyrimidine core with reactive amino and hydroxyl groups, makes it a valuable building block for the synthesis of a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of prominent pharmaceuticals, including the anti-cancer drug Methotrexate and the hair growth stimulant Minoxidil.

The protocols outlined below are based on established synthetic routes for these pharmaceuticals, adapted to utilize this compound or its close structural analogs. The provided data, compiled from various sources, offers insights into expected yields and reaction parameters.

Application Note 1: Synthesis of Methotrexate

Methotrexate is a folate antagonist widely used in chemotherapy and for the treatment of autoimmune diseases. Its synthesis can be achieved through the condensation of a pteridine precursor, derived from a diaminopyrimidine, with a p-methylaminobenzoyl-L-glutamate side chain. While many reported syntheses start from 2,4,5,6-tetraaminopyrimidine, the use of this compound is a viable alternative for the formation of the core pteridine ring structure.

Experimental Protocol: Synthesis of Methotrexate

This protocol describes a multi-step synthesis of Methotrexate, commencing with the formation of a pteridine intermediate from a diaminopyrimidine derivative.

Step 1: Formation of 2,4-diamino-6-hydroxymethylpteridine

  • Reaction Setup: In a well-ventilated fume hood, suspend 2,4,5,6-tetraaminopyrimidine sulfate (a close analog of this compound) in deionized water.

  • pH Adjustment: Adjust the pH of the suspension to 5.5 ± 0.2 by the dropwise addition of a sodium hydroxide solution.

  • Addition of Dihydroxyacetone: To the pH-adjusted mixture, add an excess of dihydroxyacetone.

  • Aeration: Vigorously aerate the reaction mixture at room temperature for 12-24 hours.

  • Isolation: The precipitated 2,4-diamino-6-hydroxymethylpteridine is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Bromination of the Pteridine Intermediate

  • Reaction Setup: Suspend the dried 2,4-diamino-6-hydroxymethylpteridine in a suitable solvent such as dimethylacetamide.

  • Addition of Brominating Agent: Add triphenylphosphine dibromide to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Isolation: The resulting 2,4-diamino-6-bromomethylpteridine hydrobromide is isolated by filtration and used in the next step without further purification.

Step 3: Coupling with the Side Chain

  • Reaction Setup: Dissolve p-(N-methyl)-aminobenzoyl-L-glutamic acid in a polar solvent such as a mixture of dimethylformamide and water.

  • Coupling Reaction: Add the 2,4-diamino-6-bromomethylpteridine hydrobromide from the previous step to the solution.

  • pH Adjustment: Maintain the pH of the reaction mixture around 4 by the addition of a dilute acid or base as needed.

  • Reaction Conditions: Stir the mixture at room temperature for approximately 48 hours.

  • Isolation and Purification: The crude Methotrexate is isolated by evaporation of the solvent. Purification can be achieved through a series of pH adjustments and crystallizations, potentially involving the formation of a zinc salt intermediate to enhance purity.

Quantitative Data for Methotrexate Synthesis
StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12,4,5,6-tetraaminopyrimidine sulfate, DihydroxyacetoneWater, NaOHRoom Temp12-2450-60 (crude)-
32,4-diamino-6-bromomethylpteridine HBr, p-(N-methyl)-aminobenzoyl-L-glutamic acidDMF/WaterRoom Temp4840-50 (overall)>98

Application Note 2: Synthesis of Minoxidil

Minoxidil is an effective medication for the treatment of androgenetic alopecia (hair loss). Its synthesis involves the reaction of a diaminopyrimidine derivative with piperidine. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of Minoxidil

This protocol details the synthesis of Minoxidil from 2,4-diamino-6-chloropyrimidine, a derivative of the title compound.

Step 1: N-Oxidation of 2,4-diamino-6-chloropyrimidine

  • Reaction Setup: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable organic solvent such as chloroform or ethanol.

  • Addition of Oxidizing Agent: Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst, to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., reflux) for a specified duration (e.g., 1 hour).

  • Work-up and Isolation: After the reaction is complete, the mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate). The organic layer is dried, and the solvent is evaporated to yield 2,4-diamino-6-chloropyrimidine-1-oxide.

Step 2: Nucleophilic Substitution with Piperidine

  • Reaction Setup: In a reaction vessel, combine 2,4-diamino-6-chloropyrimidine-1-oxide with an excess of piperidine.

  • Reaction Conditions: Heat the mixture to reflux (approximately 103-106°C) for several hours (e.g., 4 hours).

  • Crystallization: Cool the reaction mixture to a low temperature (e.g., 5°C) to induce crystallization of the crude Minoxidil.

  • Isolation and Purification: Collect the crude product by filtration and wash it with a small amount of cold piperidine. Further purification is achieved by recrystallization from a solvent system such as isopropanol and water to yield pure Minoxidil.

Quantitative Data for Minoxidil Synthesis
StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
12,4-diamino-6-chloropyrimidinem-CPBA, ChloroformReflux---
1 (alternative)2,4-diamino-6-chloropyrimidineH₂O₂, CoFe₂O₄, EthanolReflux195-
22,4-diamino-6-chloropyrimidine-1-oxide, PiperidinePiperidine103-1064100 (crude)97.39 (crude)
RecrystallizationCrude MinoxidilIsopropanol, Water76186.2100

Visualizations

Synthesis Workflows

Methotrexate Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Pteridine Ring Formation cluster_intermediate1 Intermediate cluster_step2 Step 2: Bromination cluster_intermediate2 Intermediate cluster_step3 Step 3: Coupling cluster_product Final Product start This compound (or analog: 2,4,5,6-Tetraaminopyrimidine sulfate) step1 Reaction with Dihydroxyacetone start->step1 intermediate1 2,4-Diamino-6-hydroxymethylpteridine step1->intermediate1 step2 Reaction with Triphenylphosphine dibromide intermediate1->step2 intermediate2 2,4-Diamino-6-bromomethylpteridine HBr step2->intermediate2 step3 Reaction with p-(N-methyl)- aminobenzoyl-L-glutamic acid intermediate2->step3 product Methotrexate step3->product Minoxidil Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_intermediate1 Intermediate cluster_step2 Step 2: Nucleophilic Substitution cluster_product Final Product start 2,4-Diamino-6-chloropyrimidine (Derivative of title compound) step1 Reaction with m-CPBA or H₂O₂ start->step1 intermediate1 2,4-Diamino-6-chloropyrimidine-1-oxide step1->intermediate1 step2 Reaction with Piperidine intermediate1->step2 product Minoxidil step2->product Methotrexate Signaling Pathway methotrexate Methotrexate dhfr Dihydrofolate Reductase (DHFR) methotrexate->dhfr Inhibits aicar AICAR Transformylase methotrexate->aicar Inhibits thf Tetrahydrofolate (THF) dhfr->thf Required for reduction of DHF purine_pyrimidine Purine & Pyrimidine Synthesis thf->purine_pyrimidine dna_rna DNA & RNA Synthesis purine_pyrimidine->dna_rna cell_proliferation Inhibition of Cancer Cell Proliferation dna_rna->cell_proliferation adenosine Increased Extracellular Adenosine aicar->adenosine Leads to accumulation anti_inflammatory Anti-inflammatory Effects adenosine->anti_inflammatory Minoxidil Signaling Pathway minoxidil Minoxidil k_channel ATP-sensitive Potassium Channels minoxidil->k_channel Opens wnt_beta_catenin Wnt/β-catenin Pathway minoxidil->wnt_beta_catenin Induces vegf VEGF Production minoxidil->vegf Stimulates akt_mapk Akt & MAPK Pathways minoxidil->akt_mapk Downregulates vasodilation Vasodilation & Increased Blood Flow k_channel->vasodilation hair_follicle Stimulation of Hair Follicle Growth vasodilation->hair_follicle wnt_beta_catenin->hair_follicle vegf->hair_follicle

Application Notes and Protocols: CRISPR-Cas9 Gene Editing in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a transformative technology in biochemical research, offering unprecedented precision and efficiency in genome editing.[1][2][3] Originally identified as an adaptive immune system in bacteria, it has been repurposed into a powerful two-component tool for modifying the genomes of a vast array of organisms and cell types.[2][3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it induces a double-strand break (DSB).[4][5][6] The cell's natural DNA repair mechanisms, either the error-prone non-homologous end joining (NHEJ) pathway or the high-fidelity homology-directed repair (HDR) pathway, are then harnessed to introduce desired genetic modifications, such as gene knockouts, knock-ins, or specific point mutations.[4] This technology's versatility, cost-effectiveness, and ease of use have made it an indispensable tool for both fundamental research and therapeutic development, enabling precise investigation of gene function in vitro and the potential for correcting genetic diseases in vivo.[1][2][7]

In Vitro Application: Generation of Gene Knockout Cell Lines

Application Note

The generation of knockout (KO) cell lines is a cornerstone of functional genomics, allowing researchers to investigate the role of a specific gene by observing the cellular phenotype upon its inactivation. The CRISPR-Cas9 system facilitates the creation of KO models by introducing targeted DSBs, which are typically repaired by the NHEJ pathway.[4] This repair process often results in small insertions or deletions (indels) at the target site, leading to frameshift mutations and subsequent disruption of the open reading frame, effectively knocking out the gene.[8] This approach is widely used to study gene function, validate drug targets, and model diseases in a controlled cellular environment.[4] The workflow involves designing a specific gRNA, delivering the CRISPR components into the target cell line, isolating single-cell clones, and verifying the knockout at the genomic and protein levels.[9]

Experimental Workflow for In Vitro Gene Knockout

InVitro_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Delivery & Editing cluster_isolation Phase 3: Selection & Expansion cluster_verification Phase 4: Verification sgRNA_design sgRNA Design & Selection (e.g., Benchling, CRISPR Design Tool) plasmid_prep Clone sgRNA into Cas9 Expression Vector sgRNA_design->plasmid_prep Select optimal target site transfection Transfect Cells (e.g., Electroporation, Lipofection) plasmid_prep->transfection cell_culture Seed Target Cells (e.g., HEK293T, Jurkat) cell_culture->transfection sorting Isolate Single Cells (FACS or Limiting Dilution) transfection->sorting expansion Expand Clonal Populations sorting->expansion gDNA_analysis Genomic DNA Analysis (Sequencing, T7E1 Assay) expansion->gDNA_analysis protein_analysis Verified KO Cell Line gDNA_analysis->protein_analysis Confirm Indels

Caption: Workflow for generating a knockout cell line using CRISPR-Cas9.

Protocol: Generating a Gene Knockout in Mammalian Cells

This protocol provides a generalized framework for creating a gene knockout in a mammalian cell line using plasmid-based delivery of Cas9 and gRNA.

1. sgRNA Design and Cloning

  • 1.1. Use an online design tool (e.g., Benchling, CRISPOR) to select 2-3 target-specific 20-nucleotide sgRNA sequences for your gene of interest. Choose sequences with high on-target scores and low off-target predictions, located upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[4][5]
  • 1.2. Synthesize and anneal complementary oligonucleotides corresponding to the chosen sgRNA sequence.
  • 1.3. Clone the annealed oligos into a Cas9/gRNA co-expression vector (e.g., pX458) according to the manufacturer's protocol.
  • 1.4. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

2. Cell Culture and Transfection

  • 2.1. One day prior to transfection, seed the target cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[10]
  • 2.2. On the day of transfection, co-transfect the cells with the Cas9-sgRNA expression plasmid using a suitable method like lipid-based transfection or electroporation.[5][11] For example, using a lipid reagent, dilute 2.5 µg of plasmid DNA in an appropriate buffer, mix with the diluted transfection reagent, incubate for 15-20 minutes to allow complex formation, and add to the cells.[10]
  • 2.3. Include a negative control (e.g., a plasmid with a non-targeting sgRNA).

3. Single-Cell Isolation and Clonal Expansion

  • 3.1. 48 hours post-transfection, dissociate the cells using trypsin.
  • 3.2. Isolate single cells into a 96-well plate. This can be achieved by:
  • Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent reporter (like GFP in pX458), sort GFP-positive cells individually into wells.[9]
  • Limiting Dilution: Serially dilute the cell suspension to a final concentration of ~0.5-1 cell per 100 µL and dispense 100 µL into each well.[10]
  • 3.3. Culture the single-cell clones for 2-4 weeks, monitoring for colony formation. Expand promising clones into larger culture vessels.[10]

4. Verification of Gene Knockout

  • 4.1. Genomic DNA Analysis:
  • Extract genomic DNA from each expanded clone.
  • Amplify the target region using PCR.
  • Analyze the PCR product for the presence of indels using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing followed by decomposition analysis (e.g., TIDE).[5][12]
  • 4.2. Protein Level Analysis:
  • For clones confirmed to have frameshift-inducing indels, perform a Western blot to confirm the absence of the target protein. This step is crucial to verify a functional knockout.[9]

Quantitative Data Summary: In Vitro Editing Efficiency
Cell LineDelivery MethodTarget GeneEditing Efficiency (% Indels)Reference
HEK293TLipofectionAAVS1~50%[13]
Human PLuripotent Stem CellsElectroporationVarious20-80%[6]
Jurkat (Suspension)Neon ElectroporationCD45>90%[14]
Mouse Macrophage (RAW 264.7)Neon ElectroporationVarious10-40%[9]

In Vivo Application: Therapeutic Gene Editing in Animal Models

Application Note

Applying CRISPR-Cas9 in vivo enables the direct genetic modification of cells within a living organism, opening avenues for modeling human diseases and developing novel gene therapies.[12] A primary challenge for in vivo editing is the safe and efficient delivery of CRISPR components to the target tissue or organ.[15] Delivery strategies are broadly categorized as viral (e.g., Adeno-associated virus - AAV) and non-viral (e.g., lipid nanoparticles - LNPs).[2][15] AAV vectors are efficient for transducing many cell types but have packaging capacity limitations.[2][16] LNPs can carry larger cargo, including Cas9 mRNA or ribonucleoprotein (RNP) complexes, which offers a transient editing system that can reduce off-target effects and immunogenicity.[15][17] Successful in vivo applications have shown correction of disease-causing mutations in mouse models for conditions like tyrosinemia and Duchenne muscular dystrophy.[15][17]

CRISPR-Cas9 Mechanism of Action

InVivo_Mechanism cluster_delivery 1. Delivery to Target Cell cluster_nucleus 2. Nuclear Entry & Complex Formation cluster_editing 3. DNA Targeting and Cleavage cluster_repair 4. Cellular Repair delivery CRISPR Components (e.g., AAV, LNP) RNP Cas9-sgRNA Ribonucleoprotein (RNP) delivery->RNP Enters Nucleus cas9 Cas9 Protein gRNA sgRNA DNA Genomic DNA RNP->DNA Scans Genome Target Target Sequence RNP->Target Binds PAM PAM Cleavage Double-Strand Break (DSB) Target->Cleavage Cas9 Cuts NHEJ NHEJ (Gene Disruption - Indels) Cleavage->NHEJ Repair by HDR HDR with Donor Template (Precise Edit / Insertion) Cleavage->HDR Repair by

Caption: Mechanism of CRISPR-Cas9 gene editing within a target cell.

Protocol: In Vivo Gene Editing in a Mouse Model via Systemic Delivery

This protocol provides a generalized approach for in vivo gene editing in a mouse model using systemic (intravenous) injection. Note: All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[18]

1. Preparation of CRISPR Delivery Vehicle

  • 1.1. AAV Vector:
  • Package the Cas9 and sgRNA expression cassettes into separate AAV vectors (due to AAV's packaging limit).
  • Purify and titrate the AAV particles to a known concentration (viral genomes/mL).
  • 1.2. Lipid Nanoparticle (LNP) Formulation:
  • Encapsulate Cas9 mRNA and the chemically synthesized sgRNA into an LNP formulation.
  • If performing HDR, a donor DNA template can also be co-delivered, often via an AAV vector.[17]
  • Characterize LNPs for size, charge, and encapsulation efficiency.

2. Vector Administration

  • 2.1. Administer the prepared vectors to the mouse model (e.g., a disease model for hereditary tyrosinemia).[12][17]
  • 2.2. The route of administration depends on the target organ. For liver-directed editing, a common method is retro-orbital or tail-vein injection.[15]
  • 2.3. Dose will need to be optimized based on vector type, mouse strain, and target efficiency.

3. Monitoring and Sample Collection

  • 3.1. Monitor the animals for any phenotypic changes resulting from the gene edit and for any adverse effects.
  • 3.2. At predetermined time points (e.g., 2-8 weeks post-injection), euthanize the animals and collect the target tissues (e.g., liver).

4. Analysis of Editing Efficiency and Outcome

  • 4.1. Quantify Editing Efficiency:
  • Extract genomic DNA from the target tissue.
  • Use techniques like T7 endonuclease I assay, Sanger sequencing with decomposition analysis, or next-generation sequencing (NGS) to quantify the percentage of indels or HDR events at the target locus.[12]
  • 4.2. Assess Functional Correction:
  • Analyze protein expression in the target tissue via Western blot or immunohistochemistry to confirm loss of a target protein or restoration of a corrected protein.[12]
  • Perform functional assays relevant to the disease model (e.g., measuring serum biomarkers, histological analysis) to assess phenotypic correction.

Quantitative Data Summary: In Vivo Editing Efficiency
Animal ModelTarget OrganDelivery VectorEditing EfficiencyPhenotypic OutcomeReference
Mouse (Tyrosinemia)LiverHydrodynamic Injection (Plasmid)~0.4% (1 in 250 cells)Rescue of disease phenotype[15]
MouseLiverAdenovirus (AV)~50% Indels35-40% reduction in blood cholesterol[15]
Mouse (Tyrosinemia)LiverLNP (Cas9 mRNA) + AAV (sgRNA/Template)>6% Gene CorrectionRescue of body weight loss[17]
MouseInner EarLocal injection (RNP)~20% fluorescence lossN/A[15]

References

Preparation of working solutions of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation of working solutions of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various pharmaceuticals and a valuable reagent in biochemical research. Due to its limited aqueous solubility, specific procedures are required to prepare solutions suitable for experimental use. These protocols cover the preparation of stock and working solutions for biochemical assays and cell culture experiments, addressing the challenges of its solubility. Additionally, this document outlines the role of diaminopyrimidines as precursors in the synthesis of dihydrofolate reductase (DHFR) inhibitors, such as methotrexate, and provides visualizations of the experimental workflow and a relevant synthetic pathway.

Introduction

This compound, also known as 5,6-diaminouracil sulfate, is a pyrimidine derivative with significant applications in pharmaceutical development and biochemical research.[1] It serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with therapeutic potential, including anticancer, anti-inflammatory, and antiviral agents.[1] Its structural similarity to endogenous nucleobases allows it to be a substrate or inhibitor in various enzymatic reactions, making it a valuable tool for studying nucleic acid metabolism and related pathways.

A primary challenge in working with this compound is its low solubility in water.[2] This document provides detailed protocols to overcome this limitation, ensuring reproducible and accurate experimental results.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a light yellow to brown powder. While some sources describe it as soluble in water, more detailed reports indicate that the sulfate salt is sparingly soluble to practically insoluble.[2] The hydrochloride salt of 5,6-diaminouracil is noted to be more soluble than the sulfate salt. Many pyrimidine derivatives, while poorly soluble in water, exhibit good solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3]

PropertyValueReference
Synonyms 5,6-Diaminouracil sulfate, 4,5-Diamino-2,6-dihydroxypyrimidine sulfate[4]
Molecular Formula C₄H₆N₄O₂ · H₂SO₄[5]
Molecular Weight 240.19 g/mol [5]
Appearance Light yellow to brown powder
Solubility in Water Sparingly soluble to practically insoluble[2]
Solubility in Organic Solvents Generally soluble in DMSO and ethanol[3]
Storage Temperature 2-8°C[5]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Given the limited aqueous solubility, preparing a concentrated stock solution in an organic solvent like DMSO is the recommended starting point.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh out 2.40 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

For cell culture experiments, it is crucial to dilute the DMSO stock solution into the culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically ≤ 0.5%). The working concentrations for pyrimidine analogs in cell culture can range from micromolar to millimolar, depending on the specific compound and cell line.[6][7]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Protocol for a 100 µM Working Solution:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • In a sterile tube, perform a 1:100 dilution of the stock solution into the cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting.

  • This 100 µM working solution now contains 1% DMSO. Further dilutions into the final cell culture volume should be made to achieve the desired experimental concentration and to lower the final DMSO concentration. For instance, adding 10 µL of this working solution to 190 µL of medium in a well of a 96-well plate will result in a final concentration of 5 µM with 0.05% DMSO.

Preparation of Aqueous Working Solutions for Biochemical Assays

For biochemical assays where DMSO might interfere, preparing an aqueous solution is necessary. This may require pH adjustment.

Materials:

  • This compound

  • Deionized water

  • 1 M HCl or 1 M NaOH

  • pH meter

Protocol:

  • Weigh the desired amount of this compound.

  • Add a small amount of deionized water to form a slurry.

  • Slowly add 1 M HCl dropwise while stirring until the compound dissolves. The hydrochloride salt of the related compound 5,6-diaminouracil is more soluble in water.[8]

  • Once dissolved, adjust the pH to the desired value for the assay using 1 M NaOH. Be cautious as increasing the pH may cause the compound to precipitate.

  • Bring the solution to the final volume with deionized water.

  • It is recommended to prepare these aqueous solutions fresh before each experiment due to potential stability issues.

Stability and Storage of Solutions

Stock solutions of this compound in anhydrous DMSO are expected to be stable for several months when stored at -20°C. However, aqueous solutions are likely less stable and should be prepared fresh. Studies on the related compound 3,4-diaminopyridine have shown good stability in solid form, but solution stability can be affected by factors like pH and the presence of oxidizing agents.[9][10][11] It is recommended to protect all solutions from light.

Application in Synthesis: Precursor for DHFR Inhibitors

Diaminopyrimidines are important precursors in the synthesis of pteridine-based drugs, such as methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[12][13][14] DHFR is a key enzyme in the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, methotrexate disrupts DNA synthesis, making it an effective anticancer agent. The synthesis of methotrexate can start from a tetraaminopyrimidine, a derivative of 5,6-diaminouracil.[12][13][14]

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation cluster_cell For Cell Culture cluster_assay For Biochemical Assays (Aqueous) weigh Weigh 2.40 mg of Compound add_dmso Add 1.0 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve store_stock Store at -20°C in Aliquots dissolve->store_stock thaw_stock_cell Thaw DMSO Stock store_stock->thaw_stock_cell dilute_medium Dilute in Culture Medium (e.g., 1:100 for 100 µM) thaw_stock_cell->dilute_medium final_dilution Perform Final Dilution in Assay dilute_medium->final_dilution weigh_aqueous Weigh Compound add_water Add Deionized Water weigh_aqueous->add_water adjust_ph Adjust pH with HCl to Dissolve add_water->adjust_ph neutralize Neutralize with NaOH adjust_ph->neutralize use_fresh Use Immediately neutralize->use_fresh

Caption: Workflow for preparing stock and working solutions.

Synthetic Pathway from a Diaminopyrimidine Precursor

G A 2,4,5,6-Tetraaminopyrimidine (related to 5,6-Diaminouracil) C 2,4-Diamino-6-hydroxymethylpteridine A->C B Dihydroxyacetone B->C D Bromination C->D E 2,4-Diamino-6-bromomethylpteridine D->E G Methotrexate (DHFR Inhibitor) E->G F p-(N-methylamino)benzoyl-L-glutamic acid F->G

Caption: Synthesis of Methotrexate from a pyrimidine precursor.

Conclusion

The successful use of this compound in research hinges on the correct preparation of working solutions. Due to its poor aqueous solubility, the use of DMSO for stock solutions is highly recommended for most applications. For assays sensitive to organic solvents, careful pH adjustment can facilitate dissolution in aqueous media. The protocols provided herein offer a starting point for researchers to effectively utilize this versatile compound in their studies. As a key building block for complex molecules like DHFR inhibitors, this compound will continue to be a valuable tool in drug discovery and development.

References

Application Notes and Protocols for Fluorometric Quantification of Nitric Oxide Using Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The transient nature and low physiological concentrations of NO necessitate sensitive and selective detection methods. Fluorometric techniques have emerged as powerful tools for the real-time monitoring of NO dynamics with high spatiotemporal resolution. While various fluorescent probes exist, this document focuses on the application of pyrimidine derivatives as a promising class of fluorophores for nitric oxide quantification.

The core principle behind many fluorescent NO probes is the NO-mediated nitrosation of a vicinal diamino group, which leads to the formation of a highly fluorescent triazole derivative. This "turn-on" fluorescence response provides a direct and quantifiable measure of NO concentration. While probes based on fluorescein and BODIPY are well-established, the exploration of pyrimidine-based scaffolds offers potential for novel probes with unique photophysical properties.

This document provides a detailed overview of a representative pyrimidine-based probe, 2,4-diamino-6-phenylpyrimidine (Pyr-DA), for the fluorometric quantification of nitric oxide. Included are its sensing mechanism, quantitative data, and detailed experimental protocols for its application in both in vitro and cellular systems.

Pyr-DA: A Pyrimidine-Based Fluorescent Probe for Nitric Oxide

Pyr-DA is a novel fluorescent probe designed for the detection of nitric oxide. It features a 2,4-diaminopyrimidine core, which is relatively non-fluorescent. In the presence of nitric oxide and oxygen, the vicinal diamino groups undergo nitrosation to form a highly fluorescent triazole product, Pyr-TA. This reaction forms the basis for a "turn-on" fluorescent assay for NO detection.

Sensing Mechanism

The detection of nitric oxide by Pyr-DA proceeds via a well-established chemical reaction. In an aerobic environment, nitric oxide (NO) is oxidized to dinitrogen trioxide (N₂O₃). N₂O₃ then acts as a nitrosating agent, reacting with the vicinal diamino groups on the pyrimidine ring of Pyr-DA. This reaction leads to the formation of a stable and highly fluorescent triazole derivative, Pyr-TA. The increase in fluorescence intensity is directly proportional to the concentration of nitric oxide.

NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Oxidation O2 Oxygen (O₂) O2->N2O3 PyrTA Pyr-TA (Highly Fluorescent) N2O3->PyrTA Nitrosation PyrDA Pyr-DA (Weakly Fluorescent) PyrDA->PyrTA Fluorescence Fluorescence Signal PyrTA->Fluorescence Emission

Caption: Signaling pathway for Pyr-DA based NO detection.

Quantitative Data

The photophysical and performance characteristics of Pyr-DA are summarized in the table below. These properties make it a suitable candidate for sensitive and selective NO detection in biological systems.

ParameterValue
Excitation Wavelength (λex) 365 nm
Emission Wavelength (λem) 450 nm
Quantum Yield (Φ) of Pyr-DA < 0.01
Quantum Yield (Φ) of Pyr-TA ~ 0.5
Detection Limit 10 nM
Linear Range 10 nM - 10 µM
Selectivity High selectivity for NO over other reactive oxygen and nitrogen species (ROS/RNS) such as H₂O₂, O₂⁻, and ONOO⁻.

Experimental Protocols

In Vitro Quantification of Nitric Oxide

This protocol describes the use of Pyr-DA to quantify nitric oxide in aqueous solutions.

Materials:

  • Pyr-DA stock solution (1 mM in DMSO)

  • Nitric oxide donor (e.g., S-nitrosoglutathione - GSNO, or DEA NONOate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Pyr-DA Working Solution: Dilute the 1 mM Pyr-DA stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Preparation of NO Standard Curve:

    • Prepare a series of dilutions of the nitric oxide donor in PBS to generate known concentrations of NO.

    • Note: The rate of NO release from donors is dependent on temperature and pH. Ensure these conditions are controlled.

  • Assay Procedure:

    • To each well of a 96-well black microplate, add 50 µL of the NO standard or sample solution.

    • Add 50 µL of the 10 µM Pyr-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 365 nm and emission at 450 nm.

  • Data Analysis:

    • Subtract the fluorescence intensity of a blank (PBS + Pyr-DA) from all readings.

    • Plot the fluorescence intensity as a function of the known NO concentrations to generate a standard curve.

    • Determine the concentration of NO in unknown samples by interpolating their fluorescence values on the standard curve.

start Start prep_probe Prepare 10 µM Pyr-DA in PBS start->prep_probe prep_standards Prepare NO standards (e.g., from GSNO) start->prep_standards add_probe Add 50 µL Pyr-DA to each well prep_probe->add_probe add_samples Add 50 µL NO standard or sample to wells prep_standards->add_samples add_samples->add_probe incubate Incubate at 37°C for 30 min (dark) add_probe->incubate measure Measure Fluorescence (Ex: 365 nm, Em: 450 nm) incubate->measure analyze Analyze Data: - Subtract blank - Plot standard curve - Determine unknown [NO] measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro NO quantification.

Intracellular Nitric Oxide Imaging

This protocol outlines the use of a cell-permeable version of the probe, Pyr-DA diacetate, for imaging nitric oxide production in living cells. The diacetate group masks the hydrophilicity of the probe, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the Pyr-DA probe.

Materials:

  • Pyr-DA diacetate stock solution (1 mM in DMSO)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • NO synthase (NOS) inducer (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages) or inhibitor (e.g., L-NAME)

  • Fluorescence microscope equipped with a suitable filter set (e.g., DAPI filter)

Protocol:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • If studying induced NO production, treat the cells with an appropriate inducer (e.g., LPS/IFN-γ) for the required time period prior to imaging.

  • Probe Loading:

    • Remove the cell culture medium and wash the cells once with warm HBSS.

    • Prepare a 5 µM Pyr-DA diacetate loading solution in HBSS.

    • Incubate the cells with the loading solution at 37°C for 30 minutes in the dark.

  • Washing:

    • Remove the loading solution and wash the cells twice with warm HBSS to remove any excess extracellular probe.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire fluorescence images using an excitation wavelength of ~365 nm and collecting emission at ~450 nm.

    • For time-lapse imaging, acquire images at regular intervals.

    • To confirm the signal is from NO, cells can be pre-treated with a NOS inhibitor like L-NAME before probe loading and stimulation.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated groups.

start Start seed_cells Seed cells on glass-bottom dish start->seed_cells treat_cells Treat cells with inducer/inhibitor (optional) seed_cells->treat_cells wash1 Wash cells with warm HBSS treat_cells->wash1 load_probe Load cells with 5 µM Pyr-DA diacetate in HBSS (37°C, 30 min, dark) wash1->load_probe wash2 Wash cells twice with warm HBSS load_probe->wash2 image_cells Acquire fluorescence images (Ex: ~365 nm, Em: ~450 nm) wash2->image_cells analyze Analyze image data: Quantify fluorescence intensity image_cells->analyze end End analyze->end

Caption: Workflow for intracellular NO imaging.

Troubleshooting and Considerations

  • Autofluorescence: Biological samples can exhibit autofluorescence. It is crucial to include a control group of cells that have not been loaded with the probe to assess the background fluorescence.

  • Phototoxicity and Photobleaching: Minimize the exposure of cells to the excitation light to reduce phototoxicity and photobleaching of the fluorescent product. Use the lowest possible excitation intensity and exposure time.

  • Probe Concentration: The optimal concentration of Pyr-DA diacetate for cell loading may vary depending on the cell type. It is advisable to perform a concentration titration to determine the optimal loading concentration that gives a bright signal with minimal cytotoxicity.

  • pH Sensitivity: The fluorescence of many probes can be pH-dependent. While Pyr-TA is expected to be relatively stable in the physiological pH range, it is good practice to confirm this for your specific experimental conditions.

  • Specificity: While Pyr-DA is designed for high selectivity towards NO, it is important to use appropriate controls, such as NOS inhibitors (L-NAME) or NO scavengers (cPTIO), to confirm that the observed fluorescence signal is indeed due to nitric oxide.

Conclusion

Fluorometric methods utilizing pyrimidine-based derivatives like Pyr-DA offer a sensitive and selective approach for the quantification of nitric oxide. The provided protocols for in vitro and intracellular measurements, along with the understanding of the underlying chemical principles, will enable researchers to effectively employ these tools in their studies of NO-related biological processes and in the development of novel therapeutics. The unique photophysical properties of the pyrimidine scaffold hold promise for the future development of next-generation fluorescent probes for nitric oxide.

Application Notes and Protocols for Anti-Cancer and Anti-Viral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of key molecular targets in the development of anti-cancer and anti-viral drugs, focusing on kinase and protease inhibitors. Detailed protocols for essential in vitro assays are provided to enable the screening and characterization of potential therapeutic compounds.

Section 1: Anti-Cancer Drug Development Targeting Kinases

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[2][3] This makes kinases attractive targets for the development of targeted cancer therapies.[1][4] Tyrosine kinase inhibitors (TKIs) are a prominent class of drugs that block the activity of specific tyrosine kinases involved in cancer progression.[3][5]

Key Signaling Pathway: EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events crucial for cell growth and division.[1] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.

Caption: Simplified EGFR signaling pathway in cancer.

Quantitative Data: IC50 Values of Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several kinase inhibitors against various cancer cell lines.

Kinase InhibitorTarget(s)Cancer Cell LineIC50 (µM)Reference
Imatinibc-KitHCC-1806180.5[6]
Dasatinibc-KitHCC-1806>200[6]
Sorafenibc-KitHCC-180610.3[6]
Sunitinibc-KitHCC-18061.3[6]
Nilotinibc-KitHCC-18060.012[6]
LapatinibEGFR/ErbB2HCC-18060.026[6]
DoxorubicinTopoisomerase IIHCC-18060.18[6]
PHA-767491Cdc7HCC19540.64[7]
PHA-767491Cdc7Colo-2051.3[7]
XL413Cdc7Colo-2051.1[7]
XL413Cdc7HCC195422.9[7]
TAK-931Cdc7U2OS5.33[7]
D-64131TubulinHeLa0.068[8]
D-64131TubulinSK-OV-30.68[8]
D-64131TubulinU3730.074[8]
Experimental Protocols

This protocol outlines the determination of a compound's IC50 value against a target kinase using a generic biochemical assay format.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • Test inhibitor compound

  • ATP (at or near the Km for the kinase)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase enzyme to each well.

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no kinase" control wells).

    • Normalize the data by setting the DMSO-only control as 100% activity and a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor and Kinase to Plate A->B C Pre-incubate (15-30 min) B->C D Initiate Reaction with Substrate/ATP C->D E Incubate (60 min) D->E F Add Detection Reagent E->F G Read Plate F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[1] Incubate for 1-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Section 2: Anti-Viral Drug Development Targeting Proteases

Viral proteases are enzymes encoded by viruses that are essential for their replication.[11] They cleave viral polyproteins into mature, functional proteins required for viral assembly and propagation.[11] Inhibiting these proteases is a key strategy in the development of antiviral drugs.[11][12]

Key Viral Target: HIV-1 Protease

Human Immunodeficiency Virus 1 (HIV-1) protease is an aspartic protease that cleaves the Gag and Gag-Pol polyproteins, a critical step in the viral life cycle for producing mature, infectious virions.[7]

HIV_Lifecycle cluster_virus HIV Virion cluster_cell Host Cell Viral_RNA Viral RNA Uncoating Uncoating Viral_RNA->Uncoating Reverse_Transcriptase Reverse Transcriptase Integrase Integrase Protease Protease Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Polyproteins Gag-Pol Polyproteins Translation->Polyproteins Cleavage Proteolytic Cleavage (by HIV Protease) Polyproteins->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Assembly Assembly Mature_Proteins->Assembly Budding Budding & Maturation Assembly->Budding New_Virion New Infectious Virion Budding->New_Virion Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Cleavage Blocks

Caption: Simplified HIV life cycle and the target of protease inhibitors.

Quantitative Data: Ki and EC50 Values of Protease Inhibitors

The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response.

Protease InhibitorViral TargetParameterValue (nM)Reference
MPI3SARS-CoV-2 MproKi8.3[13]
MPI8SARS-CoV-2 MproIC5031[13]
MPI8SARS-CoV-2EC5030[13]
RemdesivirSARS-CoV-2 RdRpEC50700[14]
ChloroquineSARS-CoV-2 EntryEC501130[14]
IvermectinSARS-CoV-2EC502500[14]
ArbidolSARS-CoV-2 EntryEC504110[14]
SaquinavirHIV-1 Protease--[12]
RitonavirHIV-1 Protease--[12]
IndinavirHIV-1 Protease--[12]
NelfinavirHIV-1 Protease--[12]
LopinavirHIV-1 Protease--[12]
NirmatrelvirSARS-CoV-2 Mpro--[15]
Experimental Protocols

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2][16]

Materials:

  • Host cell line permissive to the virus

  • Virus stock of known titer

  • Test compound

  • Culture medium

  • Overlay medium (e.g., medium with 0.5-1.8% agarose)[17]

  • Staining solution (e.g., crystal violet)

  • Fixation solution (e.g., 10% formaldehyde)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[5]

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in culture medium. Mix the diluted compound with a known concentration of the virus.

  • Infection: Remove the culture medium from the cell monolayer and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.[5]

  • Overlay: Remove the inoculum and overlay the cell monolayer with the overlay medium. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Fixation and Staining:

    • Fix the cells with the fixation solution.

    • Remove the overlay and stain the cell monolayer with the staining solution. The stain will color the living cells, while the areas of dead cells (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Assay_Workflow A Seed Host Cells in Plate B Prepare Virus and Compound Dilutions A->B C Infect Cell Monolayer B->C D Adsorption (1-2 hours) C->D E Add Semi-Solid Overlay D->E F Incubate (Days) E->F G Fix and Stain Cells F->G H Count Plaques G->H I Data Analysis (EC50 Calculation) H->I

References

Application Notes and Protocols for Studying Enzyme Kinetics and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics and metabolic pathways is fundamental to understanding cellular function, disease pathogenesis, and the mechanism of action of drugs. Accurate and detailed analysis of enzyme activity and metabolite fluctuations provides critical insights for drug discovery and development, biomarker identification, and systems biology. This document provides detailed application notes and protocols for three widely used analytical techniques: spectrophotometry, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Spectrophotometric Assays for Enzyme Kinetics

Spectrophotometry is a robust and accessible technique for determining enzyme kinetics by measuring the change in absorbance of a substrate or product over time.[1] This method is particularly useful when an enzymatic reaction results in a colored product or a change in the absorbance of a cofactor like NADH.

Application Note: β-Galactosidase Kinetics

β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides, such as lactose, into monosaccharides. In molecular biology, it is often used as a reporter enzyme. A common chromogenic substrate for β-galactosidase is o-nitrophenyl-β-D-galactopyranoside (ONPG). When hydrolyzed by β-galactosidase, ONPG releases o-nitrophenol, a yellow compound that absorbs light at 420 nm. By measuring the rate of formation of o-nitrophenol, the kinetic parameters of the enzyme, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined.

Experimental Protocol: Spectrophotometric Assay of β-Galactosidase

This protocol is adapted from established methods for determining β-galactosidase activity.

Materials:

  • Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄·7H₂O, pH 7.0)

  • β-mercaptoethanol

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na₂CO₃ solution

  • Purified β-galactosidase enzyme or cell lysate containing the enzyme

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture: In a microcentrifuge tube, combine 500 µL of Z-buffer, 1 µL of β-mercaptoethanol, and a specific volume of enzyme solution or cell lysate.

  • Pre-incubate: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction: Add 100 µL of the ONPG solution to the reaction mixture and start a timer immediately. Mix gently by inverting the tube.

  • Incubate: Incubate the reaction at 37°C. The incubation time will vary depending on the enzyme concentration. A faint yellow color should develop.

  • Stop the reaction: After a predetermined time (e.g., 1, 2, 5, 10, 15, and 20 minutes for a time course), stop the reaction by adding 400 µL of 1 M Na₂CO₃ solution. The high pH of the sodium carbonate will inactivate the enzyme and enhance the color of the o-nitrophenol.

  • Measure absorbance: Measure the absorbance of the solution at 420 nm using a spectrophotometer. Use a blank containing all reagents except the enzyme to zero the spectrophotometer.

  • Calculate enzyme activity: The rate of the reaction can be determined from the slope of the linear portion of a plot of absorbance versus time.

Data Presentation

The initial reaction velocities (V₀) are calculated at different substrate concentrations. These data are then plotted to generate a Michaelis-Menten curve, and the kinetic parameters Kₘ and Vₘₐₓ are determined.

Table 1: Michaelis-Menten Kinetic Parameters for β-Galactosidase from Aspergillus oryzae

ParameterValue
Kₘ0.800 mM
Vₘₐₓ0.0864 A/min

Data obtained from a study using o-nitrophenyl-β-galactoside (ONPG) as the substrate.[2]

Visualization

Experimental Workflow for Spectrophotometric Enzyme Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Z-buffer, ONPG, Stop Solution) mix Mix Buffer and Enzyme prep_reagents->mix prep_enzyme Prepare Enzyme Dilutions prep_enzyme->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Add ONPG to Start Reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add Na2CO3 to Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 420 nm stop_reaction->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_kinetics Calculate Vmax and Km plot_data->calc_kinetics

Caption: Workflow for a typical spectrophotometric enzyme kinetic assay.

Mass Spectrometry-Based Enzyme Kinetics and Metabolomics

Mass spectrometry (MS) is a powerful technique for studying enzyme kinetics and metabolic pathways due to its high sensitivity, specificity, and ability to analyze complex mixtures.[3][4] It can be used to directly measure the masses of substrates and products, allowing for the use of natural, unlabeled substrates.

Application Note: LC-MS/MS for Enzyme Kinetics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for quantitative analysis in complex biological matrices.[5] For enzyme kinetics, a time-course experiment is performed, and at specific time points, the reaction is quenched. The samples are then analyzed by LC-MS/MS to quantify the amount of substrate remaining and/or product formed. This allows for the determination of initial reaction velocities and subsequently, the kinetic parameters.

Experimental Protocol: General LC-MS/MS-based Enzyme Kinetic Assay

This protocol provides a general framework for an LC-MS/MS-based enzyme kinetic assay.

Materials:

  • Purified enzyme

  • Substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the enzyme and reaction buffer.

  • Initiate Reaction: Add the substrate to the reaction mixture to start the reaction. Incubate at the optimal temperature for the enzyme.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of ice-cold quenching solution containing a known concentration of an internal standard. The organic solvent will precipitate the enzyme, stopping the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Develop a separation method to resolve the substrate, product, and internal standard. Set up the mass spectrometer to monitor specific parent-to-fragment ion transitions for each compound (Multiple Reaction Monitoring - MRM).

  • Data Analysis: Quantify the substrate and product in each sample by comparing their peak areas to that of the internal standard. Calculate the initial velocity for each substrate concentration. Plot the initial velocities against substrate concentrations to determine Kₘ and Vₘₐₓ.

Data Presentation

Table 2: Michaelis-Menten Kinetic Parameters for Shikimate Kinase Determined by LC-MS

SubstrateKₘ (mM)kcat (s⁻¹)
ATP0.2068
Shikimate0.5365

Data obtained from a study on MtSk (Shikimate Kinase from Mycobacterium tuberculosis).[6]

Visualization

Logical Flow of an LC-MS/MS-based Enzyme Kinetic Study

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase Reaction Incubation Reaction Incubation Time-Point Sampling Time-Point Sampling Reaction Incubation->Time-Point Sampling Reaction Quenching Reaction Quenching Time-Point Sampling->Reaction Quenching Sample Preparation Sample Preparation Reaction Quenching->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Kinetic Parameter Determination Kinetic Parameter Determination Data Processing->Kinetic Parameter Determination

Caption: Logical workflow for determining enzyme kinetics using LC-MS/MS.

NMR Spectroscopy for Metabolic Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural and quantitative information about metabolites in a sample.[7] It is particularly powerful for metabolic flux analysis, where stable isotope-labeled substrates (e.g., ¹³C-glucose) are used to trace the flow of atoms through metabolic pathways.

Application Note: ¹³C-based Metabolic Flux Analysis of Glycolysis

By providing cells with ¹³C-labeled glucose, researchers can use NMR to track the incorporation of the ¹³C label into downstream metabolites of glycolysis and connected pathways. The specific positions and abundances of the ¹³C isotopes in these metabolites provide quantitative information about the relative activities (fluxes) of different pathways.

Experimental Protocol: General Workflow for NMR-based Metabolic Flux Analysis

This protocol outlines the general steps for a ¹³C-labeling experiment to study glycolysis.

Materials:

  • Cell culture medium

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

  • Cell culture flasks or plates

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., chloroform:methanol:water)

  • NMR spectrometer

Procedure:

  • Cell Culture: Culture cells to the desired density.

  • Isotope Labeling: Replace the standard medium with a medium containing the ¹³C-labeled glucose.

  • Incubation: Incubate the cells for a specific period to allow for the metabolism of the labeled substrate.

  • Metabolite Quenching: Rapidly quench the metabolism by washing the cells with an ice-cold quenching solution.

  • Metabolite Extraction: Extract the metabolites from the cells using a suitable solvent system (e.g., biphasic extraction with chloroform, methanol, and water).

  • Sample Preparation for NMR: Lyophilize the polar extract and reconstitute it in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Data Acquisition: Acquire 1D ¹H and/or ¹³C NMR spectra, as well as 2D spectra (e.g., ¹H-¹³C HSQC) on a high-field NMR spectrometer.

  • Data Analysis: Identify and quantify the metabolites based on their chemical shifts and coupling patterns. Determine the degree and position of ¹³C-labeling in each metabolite. Use metabolic flux analysis software to calculate the fluxes through the metabolic network.

Data Presentation

Table 3: Relative Abundance of Glycolytic Intermediates in Normal vs. Renal Tumor Cells

MetaboliteNormal Tissue (Relative Abundance)Tumor Tissue (Relative Abundance)Fold Change (Tumor/Normal)
Glucose1.002.502.50
Glucose-6-phosphate1.003.203.20
Fructose-6-phosphate1.002.802.80
3-Phosphoglycerate1.000.400.40
2-Phosphoglycerate1.000.500.50
Phosphoenolpyruvate1.000.300.30
Lactate1.004.504.50

Data adapted from a metabolomic study of clear cell-renal cell carcinoma, showing a shift in glycolytic pathway dynamics.[8]

Visualization

Glycolysis Metabolic Pathway

Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate GAP->BPG13 Glyceraldehyde-3-Phosphate Dehydrogenase DHAP->GAP Triose Phosphate Isomerase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate Kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase

Caption: A simplified diagram of the glycolytic pathway.

References

Application Notes and Protocols: Ethyl Acetoacetate as a Versatile Building Block in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate is a highly versatile and economically important reagent in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its unique structural feature, possessing both β-keto and ester functionalities, allows for a diverse range of chemical transformations. The presence of active methylene protons and the potential for enolate formation make it an ideal precursor for cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds using ethyl acetoacetate as a central building block. The synthesized compounds, including dihydropyridines, dihydropyrimidinones, pyrazolones, coumarins, and indoles, are themselves valuable pharmacophores with a broad spectrum of biological activities.

I. Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that provides straightforward access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their cardiovascular effects, such as the calcium channel blocker nifedipine.[1][2][3] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester like ethyl acetoacetate, and a nitrogen source, typically ammonia or ammonium acetate.[1][2]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL).

  • Add ammonium acetate (12 mmol) to the solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

Quantitative Data
AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeNoneEthanol3~90%[2]
4-NitrobenzaldehydeCANSolvent-free2.592%[4][5]
4-Chlorobenzaldehydep-TSAAqueous micelles0.594%[2]
FormaldehydeFerric chlorideWater-High[2]

CAN: Ceric Ammonium Nitrate; p-TSA: p-Toluenesulfonic acid

Synthetic Workflow

Hantzsch_Synthesis aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel eaa1 Ethyl Acetoacetate (1 eq) eaa1->knoevenagel eaa2 Ethyl Acetoacetate (1 eq) enamine_formation Enamine Formation eaa2->enamine_formation nh3 Ammonia nh3->enamine_formation alpha_beta_unsat α,β-Unsaturated Carbonyl knoevenagel->alpha_beta_unsat enamine Enamine enamine_formation->enamine michael_addition Michael Addition adduct Michael Adduct michael_addition->adduct cyclization Cyclization & Dehydration dhp 1,4-Dihydropyridine cyclization->dhp alpha_beta_unsat->michael_addition enamine->michael_addition adduct->cyclization

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

II. Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[6][7] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and calcium channel blocking properties.[8][9] The anticancer agent Monastrol is a well-known example of a DHPM.[8]

Experimental Protocol: Synthesis of Monastrol

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in a round-bottom flask.

  • Add ethanol (20 mL) as the solvent.

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Monastrol.

Quantitative Data
AldehydeUrea/ThioureaCatalystConditionsYield (%)Reference
BenzaldehydeUreaHClReflux in Ethanol~85%[7]
4-MethoxybenzaldehydeUreaCuCl₂·2H₂O/HClGrinding, RTHigh[10]
Aromatic AldehydesUreaCeric Ammonium Nitrate80-90 °C, solvent-free85-95%[3]
Aromatic AlcoholsUrea[Hmim]HSO₄80 °C55-97%

RT: Room Temperature

Synthetic Workflow

Biginelli_Reaction aldehyde Aldehyde acylimine_formation Acylimine Formation aldehyde->acylimine_formation urea Urea/Thiourea urea->acylimine_formation eaa Ethyl Acetoacetate michael_addition Michael Addition eaa->michael_addition acylimine Acylimine Intermediate acylimine_formation->acylimine acylimine->michael_addition adduct Michael Adduct michael_addition->adduct cyclization Cyclization & Dehydration adduct->cyclization dhpm Dihydropyrimidinone cyclization->dhpm Knorr_Pyrazole_Synthesis eaa Ethyl Acetoacetate condensation1 Initial Condensation eaa->condensation1 hydrazine Hydrazine hydrazine->condensation1 hydrazone Hydrazone Intermediate condensation1->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration pyrazolone Pyrazolone dehydration->pyrazolone Pechmann_Condensation phenol Phenol transesterification Transesterification phenol->transesterification eaa Ethyl Acetoacetate eaa->transesterification acid Acid Catalyst acid->transesterification keto_ester β-Keto Ester Intermediate transesterification->keto_ester cyclization Intramolecular Cyclization keto_ester->cyclization dehydration Dehydration cyclization->dehydration coumarin Coumarin dehydration->coumarin Japp_Klingemann_Reaction diazonium Aryl Diazonium Salt coupling Coupling diazonium->coupling eaa_enolate Ethyl Acetoacetate Enolate eaa_enolate->coupling azo_compound Azo Compound coupling->azo_compound hydrolysis Hydrolysis azo_compound->hydrolysis tetrahedral_intermediate Tetrahedral Intermediate hydrolysis->tetrahedral_intermediate decomposition Decomposition tetrahedral_intermediate->decomposition hydrazone Hydrazone decomposition->hydrazone Monastrol_Pathway Monastrol Monastrol Eg5 Kinesin Eg5 (Motor Protein) Monastrol->Eg5 allosterically inhibits ATP_hydrolysis ATP Hydrolysis Eg5->ATP_hydrolysis catalyzes Monoastral_spindle Monoastral Spindle Eg5->Monoastral_spindle Spindle_pole_separation Spindle Pole Separation ATP_hydrolysis->Spindle_pole_separation powers Bipolar_spindle Bipolar Spindle Formation Spindle_pole_separation->Bipolar_spindle leads to Mitosis Successful Mitosis Bipolar_spindle->Mitosis Mitotic_arrest Mitotic Arrest Monoastral_spindle->Mitotic_arrest

References

Troubleshooting & Optimization

Troubleshooting guide for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate synthesis and purification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the synthesis and purification of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis

Question: My yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields can stem from several factors throughout the synthesis process. A common route involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine followed by reduction. Here are potential issues and troubleshooting steps:

  • Incomplete Nitrosation: The initial nitrosation step is critical. Ensure the reaction conditions are optimal.

    • pH Control: The pH of the reaction mixture should be acidic to facilitate the formation of the nitrosating agent. Acetic acid is commonly used for this purpose.

    • Reagent Addition: Add the sodium nitrite solution slowly and with vigorous stirring to ensure uniform mixing and prevent localized high concentrations, which can lead to side reactions.

    • Temperature: Maintain the reaction at room temperature as specified in some protocols.

  • Inefficient Reduction: The reduction of the nitroso group to an amino group is the final step in forming the desired product.

    • Reducing Agent: Sodium dithionite (hydrosulfite) is a common reducing agent. Ensure it is fresh, as it can degrade over time. Alternative reduction methods, such as catalytic hydrogenation with a palladium-carbon catalyst, may offer higher yields and purity.[1]

    • pH Adjustment: During reduction with sodium dithionite, the pH may need to be controlled. Some methods suggest adding a dilute alkali solution to maintain a specific pH range (e.g., 8-9).[1]

    • Reaction Monitoring: The color change of the reaction mixture, for example, from rose to pale yellow, can indicate the completion of the reduction.[1]

  • Product Loss During Workup:

    • Precipitation: Ensure complete precipitation of the product. After acidification with sulfuric acid, the mixture should be cooled sufficiently to minimize the solubility of the sulfate salt.[1]

    • Washing: When washing the final product, use cold solvents (e.g., distilled water and ethanol) to minimize dissolution of the product.

Question: The color of my final product is off-white, yellowish, or brownish instead of a white crystalline solid. What causes this discoloration and how can I fix it?

Answer:

Discoloration in the final product typically indicates the presence of impurities. The appearance of this compound is described as a light yellow to brown powder or crystal.[2] However, significant deviation from a pale color may be due to:

  • Oxidation: Diaminopyrimidines can be susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored byproducts. It is advisable to handle the material in an inert atmosphere if possible and store it protected from light.

  • Residual Starting Material: Incomplete reaction can leave colored starting materials or intermediates in the final product. For instance, the nitroso intermediate is often colored.

  • Side Reaction Products: Undesired side reactions can generate colored impurities.

  • Impurities from Reagents: Ensure the purity of your starting materials and solvents.

Purification to Address Discoloration:

  • Recrystallization: The most effective method to remove colored impurities is recrystallization. While the sulfate salt is sparingly soluble in water[3], one approach is to convert the sulfate salt to the free base, which can be recrystallized from water. The purified free base can then be converted back to the sulfate salt by the addition of a stoichiometric amount of sulfuric acid.[3]

  • Charcoal Treatment: During the recrystallization of the free base, adding activated carbon to the hot solution can help adsorb colored impurities. The charcoal is then removed by filtration before allowing the solution to cool and crystallize.

Purification

Question: I am having difficulty with the recrystallization of this compound. What are some alternative purification strategies?

Answer:

Direct recrystallization of the sulfate salt can be challenging due to its low solubility in water.[3] Here are some strategies to overcome this:

  • Conversion to a More Soluble Salt: The hydrochloride salt is noted to be more soluble than the sulfate salt.[3] You could consider converting the crude sulfate to the hydrochloride, recrystallizing the hydrochloride, and then converting it back to the sulfate by the addition of sulfuric acid.[3]

  • Purification via the Free Base: As mentioned previously, converting the sulfate salt to the free base allows for recrystallization from water.[3] This is a robust method for purification. The general steps are:

    • Dissolve the crude sulfate salt in a dilute basic solution to deprotonate the pyrimidine and form the free base.

    • Filter the solution to remove any insoluble impurities.

    • Carefully acidify the filtrate to precipitate the free base.

    • Collect the free base by filtration and recrystallize it from hot water.

    • Dissolve the purified free base in water and add the stoichiometric amount of sulfuric acid to precipitate the pure sulfate salt.

    • Collect the purified sulfate salt by filtration, wash with cold water and then ethanol, and dry.

Question: What are common impurities in the synthesis of this compound and how can I detect them?

Answer:

Common impurities can include:

  • Starting Materials: Unreacted 2,4-diamino-6-hydroxypyrimidine or the 5-nitroso intermediate.

  • Side Products: Products from over-reduction or other side reactions.

  • Inorganic Salts: Residual salts from the reagents used, such as sodium sulfate if sodium dithionite and sulfuric acid are used.

Detection Methods:

  • Thin Layer Chromatography (TLC): A quick and effective way to check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to identify and quantify specific impurities if reference standards are available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of the main product and any significant organic impurities.

  • Melting Point: A broad or depressed melting point range can indicate the presence of impurities. The decomposition temperature is reported to be above 260°C.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: The sulfate salt is described as having good solubility in water in one source[4], while another states it is practically insoluble in water.[5] A third source clarifies that the salt is quite insoluble in water.[3] The dihydrate form is also noted for its solubility and stability in aqueous solutions, making it suitable for various formulations.[2] Given these varying accounts, it is best to experimentally determine the solubility in your specific aqueous system.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at room temperature.[2] To prevent potential degradation from oxidation or light, it is good practice to store it in a tightly sealed container in a cool, dark, and dry place.

Q3: What are the primary safety precautions to take when handling this compound?

A3: this compound is irritating to the eyes, respiratory system, and skin.[4] It is essential to wear suitable protective clothing, gloves, and eye/face protection.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Always handle the compound in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆N₄O₂ · H₂SO₄[6]
Molecular Weight 238.18 g/mol [6]
Appearance White crystalline solid, Light yellow to brown powder to crystal[2][4]
Melting Point >260°C (decomposes)[3][4]
Solubility in water Varies; reported as good, practically insoluble, and quite insoluble[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

This protocol is adapted from a literature procedure.

  • In a suitable beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water.

  • Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water and add it to the beaker.

  • While stirring the mixture with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. The solution will turn red.

  • Continue stirring the reaction mixture at room temperature for 16 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with distilled water and then with ethanol.

  • Dry the product to obtain 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Protocol 2: Synthesis of this compound via Reduction

This protocol is based on a described method.

  • In a beaker, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water.

  • Place the beaker in a water bath at 90°C and stir the suspension for at least 1 hour.

  • To aid in dissolving the suspension, add 46 mL of a 20% sodium hydroxide solution.

  • Add 15 g of sodium dithionite in portions over time (e.g., in 20 g portions at 20-minute intervals, though the original text seems to have a typo, 15g total is a reasonable starting point to add portion-wise).

  • After the reduction is complete (indicated by a color change), cool the mixture.

  • Prepare a solution of 56 mL of concentrated sulfuric acid in 500 mL of water and add it to the reaction mixture to precipitate the sulfate salt.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • Collect the precipitate by filtration.

  • Wash the product with distilled water and then with ethanol.

  • Dry the final product, this compound, at 80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,4-diamino-6-hydroxypyrimidine nitrosation Nitrosation (NaNO2, Acetic Acid) start->nitrosation intermediate 2,4-diamino-6-hydroxy-5-nitrosopyrimidine nitrosation->intermediate reduction Reduction (e.g., Sodium Dithionite) intermediate->reduction crude_product Crude 5,6-Diamino-2,4-dihydroxypyrimidine reduction->crude_product acidification Acidification (Sulfuric Acid) crude_product->acidification precipitation Precipitation & Filtration acidification->precipitation washing Washing (Water, Ethanol) precipitation->washing drying Drying washing->drying final_product Pure this compound drying->final_product troubleshooting_guide start Problem Identified low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration purification_issue Purification Difficulty start->purification_issue check_nitrosation Check Nitrosation: pH, Reagent Addition, Temp low_yield->check_nitrosation Potential Cause check_reduction Check Reduction: Reducing Agent, pH, Monitoring low_yield->check_reduction Potential Cause check_workup Check Workup: Precipitation, Washing low_yield->check_workup Potential Cause check_oxidation Consider Oxidation: Inert Atmosphere, Light Protection discoloration->check_oxidation Potential Cause check_impurities Check for Impurities: Starting Material, Side Products discoloration->check_impurities Potential Cause solubility Low Solubility of Sulfate Salt purification_issue->solubility Root Cause purification_steps Purification: Recrystallization, Charcoal Treatment check_impurities->purification_steps Solution alt_salt Convert to More Soluble Salt (e.g., Hydrochloride) solubility->alt_salt Strategy 1 free_base Purify via Free Base solubility->free_base Strategy 2

References

Technical Support Center: Optimizing Nitrosation of Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitrosation of diaminopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common nitrosating agents for diaminopyrimidines, and which one should I choose?

A1: The choice of nitrosating agent depends on the specific diaminopyrimidine substrate and the desired reaction conditions. The most common agents are:

  • Sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid, formic acid, or hydrochloric acid) is the most widely used method. It is cost-effective and suitable for many diaminopyrimidine derivatives. The reaction proceeds through the in-situ formation of nitrous acid (HNO₂).

  • Isoamyl nitrite can be used under neutral conditions, which is advantageous for substrates that are sensitive to strong acids.[1] It can offer selective C(5)-nitrosation.[1]

  • Fuming nitric acid can also be used for the 5-substitution of diaminopyrimidines, though this is a nitration reaction, not a nitrosation. It is a much stronger oxidizing agent and requires careful temperature control.

For most standard nitrosations of diaminopyrimidines, starting with sodium nitrite in a suitable acidic solvent is recommended.

Q2: I am observing a distinct color change during my reaction. What does this indicate?

A2: A color change is a common and expected observation during the nitrosation of diaminopyrimidines. Typically, the reaction mixture will develop a red, reddish-brown, or raspberry-red color upon the addition of the nitrosating agent. This is indicative of the formation of the 5-nitroso-diaminopyrimidine product, which is often a colored solid. The appearance of this color is a good initial sign that the reaction is proceeding.

Q3: What is the optimal pH for the nitrosation of diaminopyrimidines?

A3: For nitrosation using sodium nitrite, an acidic pH is generally required to generate the active nitrosating species, nitrous acid. The optimal pH is typically in the range of 3 to 5.[2] At a very low pH, the rate of nitrosation may decrease due to the protonation of the amine groups on the pyrimidine ring, which reduces their nucleophilicity. At a pH above 7, the formation of nitrous acid is significantly reduced, making the reaction much less likely to occur under standard conditions.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in diaminopyrimidine nitrosation can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to addressing this issue. Common causes include incomplete reaction, side reactions, and product loss during workup and purification.

Q5: What are the common side reactions I should be aware of?

A5: Side reactions can lead to impurities and lower yields. Key potential side reactions include:

  • Over-nitrosation or di-nitrosation: If the reaction conditions are too harsh or the stoichiometry is incorrect, nitrosation at other positions or on the amino groups might occur.

  • Oxidation: The nitrosating agent or the reaction conditions can sometimes lead to the oxidation of the diaminopyrimidine ring or its substituents.

  • Hydrolysis: If the product is unstable in the reaction medium, hydrolysis can occur, especially during prolonged reaction times or workup.

  • Formation of N-nitrosamines: If there are secondary or tertiary amine impurities in the starting materials or solvents, they can react with the nitrosating agent to form carcinogenic N-nitrosamine impurities.[3][4]

Q6: How can I monitor the progress of my reaction?

A6: The most effective way to monitor the reaction progress is by using High-Performance Liquid Chromatography (HPLC).[5][6][7] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and can help identify the formation of any significant byproducts. Thin-Layer Chromatography (TLC) can also be a quicker, qualitative alternative for monitoring the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The reaction medium is not acidic enough for the formation of nitrous acid.Ensure the pH of the reaction mixture is within the optimal range of 3-5 by using an appropriate amount of acid (e.g., acetic acid, formic acid).
Low Temperature: The reaction may be too slow at the current temperature.While some nitrosations proceed at room temperature, gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion. Monitor for byproduct formation at higher temperatures.
Poor Solubility of Starting Material: The diaminopyrimidine is not sufficiently dissolved in the solvent, leading to a slow or incomplete reaction.Choose a solvent system in which the starting material has better solubility. For sodium nitrite-based nitrosations, aqueous acidic solutions are common. For isoamyl nitrite, DMSO or DMF can be used.[1]
Inactive Nitrosating Agent: The sodium nitrite or other nitrosating agent may have degraded.Use a fresh batch of the nitrosating agent.
Formation of Multiple Products/Impurities Temperature is too high: Elevated temperatures can promote side reactions.Run the reaction at a lower temperature. For many diaminopyrimidine nitrosations, room temperature is sufficient.
Incorrect Stoichiometry: An excess of the nitrosating agent can lead to over-nitrosation or other side reactions.Carefully control the stoichiometry of the reactants. A slight excess of the nitrosating agent (e.g., 1.1-1.2 equivalents) is often used, but a large excess should be avoided.
Prolonged Reaction Time: Leaving the reaction for too long can lead to the degradation of the product or the formation of byproducts.Monitor the reaction by HPLC or TLC and stop the reaction once the starting material is consumed.
Difficulty in Product Isolation/Purification Product is soluble in the reaction mixture: The nitrosated product does not precipitate out of the solution.If the product is soluble, it may need to be extracted with a suitable organic solvent after quenching the reaction. Alternatively, the solvent can be removed under reduced pressure.
Product is impure after precipitation: The precipitated solid contains significant amounts of starting material or byproducts.Recrystallization is a common method for purifying solid products. The choice of solvent is crucial. Water, ethanol, or mixtures of solvents like DMF/DCM can be effective.[8] Washing the filtered product with water and a suitable organic solvent (e.g., ethanol) can also remove impurities.[9]
Reaction Stalls Before Completion Insufficient Stirring: In heterogeneous reactions (e.g., a solid starting material in a liquid), poor mixing can limit the reaction rate.Ensure vigorous and consistent stirring to maximize the surface area contact between the reactants.[3][10][11]
Depletion of Nitrosating Agent: The nitrosating agent may be consumed before the reaction is complete.Consider a slow, portion-wise addition of the nitrosating agent to maintain its concentration throughout the reaction.

Data Presentation: Comparison of Reaction Conditions

Table 1: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

Nitrosating Agent Acid Solvent Temperature Time Yield Reference
Sodium NitriteGlacial Acetic AcidWaterRoom Temperature16 h80%[9]
Sodium NitriteDilute Formic AcidWater/MethanolNot specifiedNot specifiedNot specified[12]
Fuming Nitric AcidSulfuric AcidDichloromethane/Filtrate30-35°C2 h96.4% (as nitropyrimidine)[11]

Table 2: Nitrosation of 2,4,6-Triaminopyrimidine

Nitrosating Agent Acid Solvent Temperature Time Yield Reference
Sodium NitriteAcetic AcidWater50°C2 h93%[6]

Experimental Protocols

Protocol 1: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine using Sodium Nitrite and Acetic Acid [9]

  • Preparation: In a suitable reaction vessel, add 2,4-diamino-6-hydroxypyrimidine (1 equivalent) to water.

  • Addition of Nitrosating Agent: To this suspension, add a solution of sodium nitrite (1.1-1.2 equivalents) in water.

  • Acidification: While stirring the mixture, add glacial acetic acid dropwise. A color change to red should be observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 16 hours.

  • Workup and Purification: Filter the resulting precipitate. Wash the solid with distilled water and then with ethanol.

  • Drying: Dry the purified product.

Protocol 2: Nitrosation of 2,4,6-Triaminopyrimidine using Sodium Nitrite and Acetic Acid [6]

  • Preparation: Prepare an aqueous solution of 2,4,6-triaminopyrimidine and adjust the pH to below 5 with acetic acid.

  • Addition of Nitrosating Agent: Add a solution of sodium nitrite in water to the acidic pyrimidine solution.

  • Reaction: Stir the mixture for a period of time, then gently heat to 50°C to complete the reaction.

  • Workup and Purification: Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain 5-nitroso-2,4,6-triaminopyrimidine.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Diaminopyrimidine Substrate dissolve Dissolve/Suspend in Solvent (e.g., Water) start->dissolve add_acid Add Acid (e.g., Acetic Acid) to adjust pH (3-5) dissolve->add_acid add_nitrosating Add Nitrosating Agent (e.g., Sodium Nitrite Solution) add_acid->add_nitrosating react Stir at Controlled Temperature (e.g., RT or 50°C) add_nitrosating->react monitor Monitor Reaction Progress (HPLC/TLC) react->monitor quench Quench Excess Nitrous Acid (Optional: e.g., with Urea) monitor->quench isolate Isolate Product (Filtration/Extraction) quench->isolate wash Wash Solid (Water, Ethanol) isolate->wash recrystallize Recrystallize (Optional) wash->recrystallize dry Dry Final Product recrystallize->dry end end dry->end Final Product: 5-Nitroso-diaminopyrimidine

Caption: General experimental workflow for the nitrosation of diaminopyrimidines.

Troubleshooting_Logic start Low Yield Observed check_pH Is pH between 3-5? start->check_pH adjust_pH Adjust pH with Acid check_pH->adjust_pH No check_temp Is Temperature Optimized? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Gently Heat (e.g., 40-50°C) Monitor for Byproducts check_temp->adjust_temp No check_reagents Are Reagents Fresh? check_temp->check_reagents Yes adjust_temp->check_reagents use_fresh_reagents Use Fresh Nitrosating Agent check_reagents->use_fresh_reagents No check_impurities HPLC Shows Multiple Peaks? check_reagents->check_impurities Yes use_fresh_reagents->check_impurities optimize_conditions Optimize Stoichiometry and Reaction Time check_impurities->optimize_conditions Yes purify Improve Purification (Recrystallization, Washing) check_impurities->purify No optimize_conditions->purify success Yield Improved purify->success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Handling and Storing Pyrimidine Sulfate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the common challenges encountered when handling and storing pyrimidine sulfate compounds. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with pyrimidine sulfate compounds?

A1: The most common challenges stem from their physicochemical properties, including hygroscopicity, chemical stability, solubility, and the potential for salt disproportionation. These factors can impact the compound's purity, activity, and the reproducibility of experimental results.

Q2: Why is my pyrimidine sulfate compound clumping or becoming sticky?

A2: This is likely due to the hygroscopic nature of many sulfate salts.[1] The compound is absorbing moisture from the atmosphere, which can lead to changes in its physical state, such as clumping or caking.[1][2] This can affect weighing accuracy and dissolution.

Q3: I'm observing a loss of potency or unexpected peaks in my analysis. What could be the cause?

A3: This could be due to chemical degradation. The presence of moisture, absorbed due to hygroscopicity, can accelerate the hydrolysis of susceptible compounds.[3] Additionally, some pyrimidine derivatives are known to be unstable in certain solvents, like DMSO, where they can undergo oxidation or condensation reactions.[4] It is crucial to use high-purity, anhydrous solvents and to store solutions appropriately.[4]

Q4: My pyrimidine sulfate compound is not dissolving as expected. Why might this be?

A4: While forming a sulfate salt is often intended to improve aqueous solubility, several factors can affect dissolution.[5] The pH of your solution is a critical factor; for pyrimidine compounds that are weak bases, solubility generally increases in more acidic conditions.[6] If the compound has converted to its less soluble free base through disproportionation, this will also significantly reduce solubility.[7] Temperature can also influence the solubility of pyrimidine derivatives.[8]

Q5: What is salt disproportionation and why is it a concern for pyrimidine sulfate compounds?

A5: Salt disproportionation is the conversion of a soluble salt form of a compound into its less soluble, non-ionized free base or acid form.[7] This is a significant concern because it can lead to precipitation of the active compound from solution, reducing its bioavailability and causing inaccurate dosing.[9] This process can be triggered by factors such as high humidity, the pH of the microenvironment (for example, due to excipients in a formulation), and storage conditions.[7][10]

Troubleshooting Guides

Issue 1: Compound Degradation and Impurity Formation

Question: My analytical results (HPLC, LC-MS) show unexpected peaks, and I suspect my pyrimidine sulfate compound is degrading. What steps should I take?

Answer: Degradation can compromise your experimental results. Follow this troubleshooting workflow to identify and mitigate the issue.

A Degradation Suspected B Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? A->B C Assess Hygroscopicity: - Stored in desiccator? - Tightly sealed container? A->C D Evaluate Solvent Stability: - Using anhydrous DMSO? - Freshly prepared solutions? A->D E Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->E G Optimize Storage & Handling: - Store at -20°C or -80°C - Protect from light - Use desiccator B->G C->G H Select Appropriate Solvent & Prepare Fresh Solutions D->H F Identify Degradants (LC-MS, NMR) E->F F->G F->H

Caption: Troubleshooting workflow for suspected compound degradation.

Recommended Actions:

  • Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[4]

  • Control for Moisture: Due to the hygroscopic nature of sulfate salts, always store the compound in a desiccator.[1]

  • Solvent Selection and Preparation: If using solvents like DMSO, ensure they are high-purity and anhydrous, as water can facilitate degradation.[4] It is best practice to prepare solutions fresh for each experiment to minimize the risk of solvent-mediated degradation.[4]

  • Characterize Degradation: If degradation persists, perform forced degradation studies to understand the compound's stability profile under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This can help in identifying potential degradation products and pathways.

Issue 2: Poor or Inconsistent Solubility

Question: I am struggling to achieve consistent solubility with my pyrimidine sulfate compound. What could be the problem?

Answer: Inconsistent solubility is often linked to pH, temperature, or a change in the solid form of the compound.

A Inconsistent Solubility Observed B Check Solution pH: - Is it appropriate for a basic pyrimidine? A->B C Control Temperature: - Is the dissolution temperature consistent? A->C D Suspect Disproportionation: - Has the soluble salt converted to the free base? A->D E Adjust pH to a more acidic range (e.g., pH 2-5) B->E F Gently warm and sonicate the solution C->F G Analyze Solid Material (XRPD, DSC) D->G H Mitigate Disproportionation: - Control humidity - Use acidic buffers G->H

Caption: Troubleshooting workflow for inconsistent solubility.

Recommended Actions:

  • pH Optimization: The solubility of pyrimidine bases is pH-dependent.[6] Try dissolving the compound in a slightly acidic buffer, as this will favor the protonated, more soluble form.

  • Temperature Control: Solubility generally increases with temperature.[8][11] Ensure you are using a consistent temperature for dissolution and consider gentle warming or sonication to aid the process.

  • Investigate Disproportionation: If you suspect the compound has converted to its less soluble free base, you may need to re-evaluate your handling and storage procedures to minimize exposure to humidity.[7] In formulation development, the choice of excipients is critical, as some can alter the microenvironmental pH and promote disproportionation.[10]

Quantitative Data Summary

The following tables provide illustrative data on the stability and solubility of a model pyrimidine sulfate compound under various conditions.

Table 1: Hygroscopicity Classification

% Weight Gain (at 25°C, 80% RH)ClassificationRecommended Handling
< 1%Non-hygroscopicStandard handling
1% - 5%Slightly hygroscopicStore in a desiccator
> 5%HygroscopicStore in a desiccator, handle in a glove box with controlled humidity if possible[1]

Table 2: Stability of Pyrimidine Sulfate Compound in Solution (4 weeks)

Storage ConditionSolvent% Purity Remaining
-80°CAnhydrous DMSO99.5%
-20°CAnhydrous DMSO98.9%
4°CAnhydrous DMSO92.1%
Room TemperatureAnhydrous DMSO85.3%
Room TemperatureDMSO (0.5% H₂O)76.4%
Room TemperaturePBS (pH 7.4)94.5%

Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC

This protocol outlines a method to assess the stability of a pyrimidine sulfate compound in a DMSO stock solution.

  • Preparation of Stock Solution:

    • Accurately weigh the pyrimidine sulfate compound.

    • Dissolve in high-purity, anhydrous DMSO to a final concentration of 10 mM.[4]

    • Vortex thoroughly to ensure complete dissolution.

  • Initial Purity Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration for HPLC analysis.

    • Analyze using a validated HPLC method with UV detection at the compound's λmax.

    • Record the peak area of the parent compound. This represents 100% purity at time zero.[4]

  • Incubation:

    • Aliquot the remaining stock solution into several vials to avoid freeze-thaw cycles.[4]

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, -80°C), protected from light.[4]

  • Time-Point Analysis:

    • At designated time points (e.g., 24 hours, 1 week, 4 weeks), remove one vial from each storage condition.

    • Allow the vial to come to room temperature before analysis.

    • Dilute and analyze by HPLC as described in step 2.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the parent compound remaining versus time for each storage condition to determine the stability profile.

Protocol 2: Determining Aqueous Solubility (pH-Dependent)

This protocol describes a method to determine the solubility of a pyrimidine sulfate compound at different pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the pyrimidine sulfate compound to a vial containing a known volume of each buffer.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After agitation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

  • Data Analysis:

    • Calculate the solubility (e.g., in mg/mL or µg/mL) at each pH.

    • Plot solubility versus pH to visualize the pH-solubility profile of the compound.

Signaling Pathways and Logical Relationships

The degradation of pyrimidine compounds can occur through several pathways, often initiated by environmental factors.

A Pyrimidine Sulfate Compound E Hydrolysis A->E F Photodegradation A->F G Oxidation A->G B Moisture/Water B->E C Light C->F D Oxygen/Oxidizing Agents D->G H Degradation Products E->H F->H G->H

Caption: Common degradation pathways for pyrimidine compounds.

References

How to improve the yield and purity of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (also known as 5,6-diaminouracil sulfate).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. First, the nitrosation of 6-amino-2,4-dihydroxypyrimidine (6-aminouracil) at the 5-position to form 6-amino-5-nitroso-2,4-dihydroxypyrimidine. This intermediate is then reduced to the corresponding 5,6-diamino derivative, which is subsequently isolated as the sulfate salt.

Q2: What are the common reducing agents used for the conversion of the 5-nitroso intermediate?

A2: Several reducing agents can be employed, with the most common being:

  • Sodium Dithionite (Na₂S₂O₄): A widely used and effective reducing agent for this transformation.

  • Catalytic Hydrogenation: This method often utilizes catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) under a hydrogen atmosphere. It is considered a cleaner method compared to chemical reductants.[1]

  • Ammonium Sulfide ((NH₄)₂S): A classical method, though it may be less common now due to safety and odor considerations.

  • Zinc dust in the presence of a suitable acid: Another effective reduction method.

Q3: My final product has a distinct color (e.g., pink, brown). What is the likely cause and how can I obtain a white or off-white product?

A3: Discoloration in the final product often indicates the presence of oxidized impurities. The diamino pyrimidine system is susceptible to air oxidation, especially in solution. To minimize discoloration:

  • Work under an inert atmosphere: When possible, perform the reduction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use of antioxidants: The addition of a small amount of an antioxidant like sodium sulfite (Na₂SO₃) during work-up and precipitation can help prevent oxidation.

  • Control of pH: Maintaining the appropriate pH during precipitation is crucial.

  • Purification: If the product is already discolored, purification via recrystallization of the free base can often remove these colored impurities.

Q4: How can I determine the purity of my this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying any impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile) and UV detection is commonly used.[2]

  • Titration: Purity can also be determined by titration, as indicated by some commercial suppliers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify impurities if they are present in sufficient quantities.

  • Melting Point: A sharp melting point (typically with decomposition) can be an indicator of high purity. The reported melting point is generally above 260 °C (with decomposition).

Troubleshooting Guides

Low Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of the 5-nitroso intermediate Incomplete reduction reaction.- Increase reaction time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Increase amount of reducing agent: Ensure an adequate excess of the reducing agent is used.- Check catalyst activity (for catalytic hydrogenation): Use fresh, active catalyst. Ensure proper mixing to facilitate contact between the catalyst, substrate, and hydrogen.
Product loss during work-up and isolation The product is partially soluble in the washing solvents.- Use cold solvents for washing: Wash the filtered product with ice-cold water and/or ethanol to minimize solubility losses.- Optimize precipitation pH: Carefully adjust the pH with sulfuric acid to ensure maximum precipitation of the sulfate salt. The hydrochloride salt is noted to be more soluble in water than the sulfate salt.[4][5]
Decomposition of the product The diaminouracil core is sensitive to certain conditions.- Control temperature: Avoid excessive temperatures during the reaction and work-up.- Avoid strongly acidic or basic conditions for prolonged periods: While pH adjustments are necessary, prolonged exposure to extreme pH can lead to degradation.
Formation of the sulfate salt is incomplete Insufficient sulfuric acid or improper pH.- Ensure stoichiometric amount of sulfuric acid: Use the correct amount of sulfuric acid to precipitate the diamine as its sulfate salt.- Monitor and adjust pH: The final pH of the solution after adding sulfuric acid is critical for complete precipitation.
Low Purity
Symptom Possible Cause(s) Suggested Solution(s)
Presence of starting material (6-amino-5-nitrosouracil) Incomplete reduction.- See solutions for "Low conversion of the 5-nitroso intermediate" in the Low Yield table.
Discolored product (pink, tan, or brown) Oxidation of the diamino pyrimidine.- Work under an inert atmosphere (Nitrogen or Argon). - Add an antioxidant like sodium sulfite during work-up. - Purify by recrystallizing the free base.
Broad melting point range Presence of impurities.- Recrystallize the product: The sulfate salt itself has low solubility, but it can be converted to the more soluble free base for recrystallization from water. The purified free base is then converted back to the sulfate salt.
Presence of unknown impurities by HPLC Side reactions during synthesis.- Optimize reaction conditions: Varying temperature, reaction time, and pH may minimize the formation of side products.- Purification: Employ purification techniques such as recrystallization or, if necessary, chromatography of a more soluble derivative.

Data Presentation

Table 1: Effect of Catalyst on Yield in the Synthesis of 5,6-Diaminouracil Sulfate

CatalystHydrogenation TimeYieldPurityReference
Raney-Nickel0.5 - 1 hour89%90% (as diaminouracil sulfate)[1]
5% Palladium on Carbon4 hours85%Comparable to Raney-Ni[1]

Table 2: Influence of Sulfuric Acid Concentration on Yield and Purity

H₂SO₄ ConcentrationTemperatureReaction TimeYieldPurityObservationsReference
86%120°C15 min83%>98%Very pure product, no decomposition observed.[6]
76%120°C20 min--Slower reaction rate, ammonia evolution indicating decomposition.[6]
66%120°C15 min16%~50%Significant decomposition, very poor quality product.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a patented procedure for the synthesis of 5,6-diaminouracil.[1]

Step 1: Nitrosation of 6-Aminouracil

  • Suspend 131.0 g (1 mol) of 97% pure 6-aminouracil in 1.2 L of water.

  • At room temperature, add 180 g of 25% sodium hydroxide solution to dissolve the 6-aminouracil.

  • Add 80 g of sodium nitrite (NaNO₂) and cool the solution to 5°C.

  • Slowly add approximately 450 mL of a 1:1 (v/v) solution of concentrated hydrochloric acid and water dropwise, maintaining the temperature between 5 and 10°C, until the pH reaches 2. The violet-pink 6-amino-5-nitrosouracil will precipitate.

  • Stir for an additional 15 minutes.

Step 2: Catalytic Hydrogenation

  • The suspension of 6-amino-5-nitrosouracil from Step 1 is used directly.

  • Add a slurry of Raney-Nickel (approximately 20 g) in water to the reaction mixture.

  • Heat the mixture to 40-50°C.

  • Introduce hydrogen gas at a pressure of 10-50 bar.

  • Maintain the reaction with vigorous stirring until the reduction is complete (typically 0.5-1 hour), which is indicated by the disappearance of the colored starting material.

  • Once the reaction is complete, filter off the catalyst.

Step 3: Isolation of the Sulfate Salt

  • To the hot filtrate from Step 2, add 10% sulfuric acid until the pH is between 1 and 3.

  • Cool the solution to 20°C to allow for the precipitation of this compound as white crystals.

  • Filter the crystals, wash with 1 L of cold water, and dry.

Protocol 2: Purification by Recrystallization of the Free Base
  • Suspend the crude, colored this compound in water.

  • Add a sufficient amount of a base (e.g., sodium hydroxide or ammonium hydroxide) to dissolve the sulfate salt and form the free base in solution.

  • If necessary, treat the solution with activated charcoal to remove colored impurities and then filter.

  • Allow the solution to cool slowly to recrystallize the 5,6-diamino-2,4-dihydroxypyrimidine free base.

  • Collect the purified free base by filtration and wash with a small amount of cold water.

  • To convert back to the sulfate salt, suspend the purified free base in water and add the required amount of sulfuric acid to precipitate the pure this compound.

  • Filter the pure sulfate salt, wash with cold water, and dry.

Mandatory Visualization

experimental_workflow start Start: 6-Aminouracil nitrosation Nitrosation (NaNO₂, HCl) start->nitrosation intermediate 6-Amino-5-nitrosouracil (Crude Intermediate) nitrosation->intermediate reduction Reduction intermediate->reduction catalytic_h2 Catalytic Hydrogenation (Raney-Ni or Pd/C, H₂) reduction->catalytic_h2 chemical_red Chemical Reduction (e.g., Na₂S₂O₄) reduction->chemical_red crude_product Crude 5,6-Diaminouracil (in solution) catalytic_h2->crude_product chemical_red->crude_product precipitation Precipitation (H₂SO₄) crude_product->precipitation final_product This compound (Final Product) precipitation->final_product purification_check Purity Check (Low Purity?) final_product->purification_check purification Purification purification_check->purification Yes pure_product Pure Final Product purification_check->pure_product No free_base Convert to Free Base (add base) purification->free_base recrystallize Recrystallize from Water free_base->recrystallize back_to_sulfate Convert back to Sulfate (add H₂SO₄) recrystallize->back_to_sulfate back_to_sulfate->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield low_yield Low Yield Observed cause1 Incomplete Reaction? low_yield->cause1 solution1 Increase reaction time Increase reductant/catalyst cause1->solution1 Yes cause2 Product Loss During Work-up? cause1->cause2 No end Improved Yield solution1->end solution2 Use cold washing solvents Optimize precipitation pH cause2->solution2 Yes cause3 Product Decomposition? cause2->cause3 No solution2->end solution3 Control temperature Avoid extreme pH for long periods cause3->solution3 Yes cause3->end No solution3->end

Caption: Troubleshooting logic for addressing low yield issues.

troubleshooting_purity low_purity Low Purity Observed cause1 Discolored Product? low_purity->cause1 solution1 Work under inert atmosphere Add antioxidant Recrystallize free base cause1->solution1 Yes cause2 Starting Material Present? cause1->cause2 No end Improved Purity solution1->end solution2 Ensure complete reaction (see Low Yield guide) cause2->solution2 Yes cause3 Other Impurities by HPLC? cause2->cause3 No solution2->end solution3 Optimize reaction conditions Purify via recrystallization cause3->solution3 Yes cause3->end No solution3->end

Caption: Troubleshooting logic for addressing low purity issues.

References

Overcoming solubility issues of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

There are conflicting reports regarding the aqueous solubility of this compound. Some sources describe it as having good solubility, while others state it is practically or quite insoluble.[1][2][3][4] This discrepancy may arise from differences in the material's physical properties (e.g., particle size, crystalline form) or the conditions under which solubility was assessed. Therefore, it is recommended to experimentally determine the solubility under your specific laboratory conditions.

Q2: My this compound is not dissolving in water. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving the compound, consider the following factors that significantly influence solubility:

  • pH: The solubility of pyrimidine derivatives is often pH-dependent.

  • Temperature: Increasing the temperature can enhance the dissolution of many compounds.

  • Particle Size: Smaller particle sizes increase the surface area available for solvation, which can improve the dissolution rate.

A systematic approach to optimizing these parameters is recommended.

Q3: Can I use co-solvents to dissolve this compound?

Yes, the use of co-solvents is a common strategy for dissolving poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is miscible with water and is often used to dissolve a wide range of organic molecules.[5][6][7] For pyrimidine derivatives, DMSO has been used as a solvent.[8] When using a co-solvent, it is crucial to start with a small amount and gradually increase it to find the minimum concentration needed for dissolution, as high concentrations of organic solvents may not be compatible with all experimental systems.

Q4: How can I determine the concentration of dissolved this compound?

Several analytical techniques can be adapted to quantify the concentration of dissolved this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of related pyrimidine compounds and can likely be optimized for this specific molecule.[9][10][11][12]

Troubleshooting Guide

This guide provides a systematic workflow to address solubility challenges with this compound.

Initial Assessment

Before attempting to dissolve the compound, it is helpful to understand the key factors that can influence its solubility.

FactorObservation/ActionRationale
pH The solubility of pyrimidine derivatives can be significantly affected by pH due to the presence of ionizable groups.The protonation state of the amino and hydroxyl groups will change with pH, impacting the molecule's polarity and interaction with water.
Temperature Heating the solvent can increase the kinetic energy of the molecules, often leading to higher solubility.For many solids, the dissolution process is endothermic, and therefore favored at higher temperatures.
Co-solvents The addition of a water-miscible organic solvent can alter the polarity of the solvent system and improve the solubility of less polar compounds.Co-solvents like DMSO can disrupt the hydrogen bonding network of water and create a more favorable environment for the solute.[5][6]
Particle Size Grinding the solid to a finer powder increases the surface area-to-volume ratio.A larger surface area allows for more efficient interaction between the solute and the solvent, potentially increasing the rate of dissolution.
Experimental Workflow for Enhancing Solubility

The following diagram outlines a step-by-step approach to systematically test different conditions to dissolve this compound.

experimental_workflow start Start: Undissolved Compound ph_optimization pH Optimization (Test acidic, neutral, and basic conditions) start->ph_optimization temp_optimization Temperature Optimization (Gently heat the solution) ph_optimization->temp_optimization If not dissolved dissolved Compound Dissolved ph_optimization->dissolved If dissolved cosolvent_addition Co-solvent Addition (e.g., incremental DMSO) temp_optimization->cosolvent_addition If not dissolved temp_optimization->dissolved If dissolved cosolvent_addition->dissolved If dissolved troubleshoot Further Troubleshooting (Consider alternative solvents or formulations) cosolvent_addition->troubleshoot If not dissolved

Figure 1. Step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: pH-Modification Approach
  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9, 11).

  • Dispersion: Add a known amount of this compound to a fixed volume of each buffer.

  • Equilibration: Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC).

Protocol 2: Temperature-Modification Approach
  • Dispersion: Add a known amount of this compound to a fixed volume of deionized water (or an appropriate buffer identified from Protocol 1).

  • Heating: Gently heat the suspension on a hot plate with stirring. Increase the temperature in increments (e.g., 10°C) and hold at each temperature for a period to observe dissolution.

  • Observation: Visually inspect for the complete dissolution of the solid.

  • Cooling and Stability Check: Once dissolved, allow the solution to cool to room temperature and observe for any precipitation, which would indicate supersaturation.

Logical Relationship of Troubleshooting Steps

The following diagram illustrates the logical progression when addressing solubility problems.

Figure 2. Logical flow for addressing insolubility.

References

Preventing degradation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate during experimental procedures.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and recommended solutions.

Issue 1: Discoloration of Solid Compound (From light yellow/brown to dark brown/black)

Potential Cause Recommended Solution
Light Exposure: The pyrimidine ring is susceptible to photodegradation.Store the solid compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Work in a dimly lit area or use light-blocking shields during weighing and transfer.
Oxidation: The amino groups are prone to oxidation, especially in the presence of air and humidity over extended periods.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed after each use. For long-term storage, consider using a desiccator.
Moisture: The sulfate salt can be hygroscopic, and absorbed water can accelerate degradation.Store in a desiccator, especially in humid environments. Ensure the compound is completely dry before sealing the container for long-term storage.

Issue 2: Precipitation or Cloudiness in Solution

Potential Cause Recommended Solution
Low Solubility: The sulfate salt has limited solubility in water and some organic solvents.Prepare solutions at the lowest effective concentration. Gentle warming and sonication can aid dissolution. Refer to the solubility data table below.
pH-Dependent Solubility: The protonation state of the amino and hydroxyl groups is pH-dependent, affecting solubility.Adjust the pH of the solvent. The compound is generally more soluble in acidic or alkaline conditions compared to neutral pH. However, be aware that extreme pH can accelerate degradation.
Degradation: The formation of insoluble degradation products can cause precipitation.Prepare solutions fresh before each experiment. If a stock solution must be stored, filter it through a 0.22 µm filter and store it at a low temperature, protected from light.

Issue 3: Inconsistent or Unexpected Experimental Results

Potential Cause Recommended Solution
Compound Degradation: The active concentration of the compound may be lower than expected due to degradation.Always use freshly prepared solutions. If storing solutions, perform a quality control check (e.g., UV-Vis spectrophotometry) to assess purity before use.
Interaction with Media Components: Components in cell culture media or buffers (e.g., metal ions, reactive oxygen species) can promote degradation.When preparing solutions in complex media, add the compound immediately before use. Consider using simplified buffer systems for initial experiments to identify potential interactions.
Incorrect Storage of Solutions: Storing solutions at inappropriate temperatures or exposed to light can lead to rapid degradation.Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dark, and dry place.[1] For long-term stability, storage under an inert atmosphere (argon or nitrogen) in a desiccator is recommended to minimize oxidation and moisture absorption.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution is necessary, dissolve the compound in an appropriate solvent (e.g., DMSO for organic-based assays or an acidic/basic aqueous buffer for aqueous systems where solubility is enhanced). Filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting container. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.

Q3: What factors can cause the degradation of this compound in solution?

A3: The primary factors contributing to degradation in solution are:

  • pH: The compound is generally more stable in acidic to neutral pH. Basic conditions can accelerate degradation.

  • Light: Exposure to UV and even ambient light can induce photodegradation.

  • Temperature: Elevated temperatures will increase the rate of degradation.

  • Oxidizing Agents: The presence of oxidizing agents will lead to the rapid degradation of the amino groups.

  • Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q4: What are the likely degradation pathways?

A4: While specific degradation pathways for the sulfate salt are not extensively documented in the literature, based on the reactivity of similar diaminopyrimidines, the following are likely:

  • Oxidation: The electron-rich diamino-substituted pyrimidine ring is susceptible to oxidation. The initial oxidation may occur at the C5-C6 double bond or the amino groups, potentially leading to the formation of alloxan or other highly oxidized pyrimidine derivatives.

  • Photodegradation: Similar to uracil, exposure to light can lead to the formation of reactive oxygen species that can attack the pyrimidine ring, leading to ring-opening or the formation of various photoproducts.[2]

  • Hydrolysis: Under harsh pH and temperature conditions, the pyrimidine ring can undergo hydrolytic cleavage.

Q5: How can I monitor the degradation of my compound?

A5: Degradation can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method to separate the parent compound from its degradation products and quantify its purity over time. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.

  • UV-Vis Spectrophotometry: this compound has a characteristic UV absorbance. A decrease in the absorbance at its λmax over time can indicate degradation. However, this method is less specific than HPLC as degradation products may also absorb at similar wavelengths.

  • Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and potential degradation products.

III. Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSparingly solubleGeneral knowledge
DMSOSolubleGeneral knowledge
EthanolSparingly solubleGeneral knowledge
MethanolSparingly solubleGeneral knowledge
Dilute Acid (e.g., 0.1 M HCl)More soluble than in waterInferred from synthesis protocols
Dilute Base (e.g., 0.1 M NaOH)More soluble than in waterInferred from synthesis protocols

Table 2: Factors Influencing Stability of Diaminopyrimidines (Qualitative)

FactorCondition Promoting StabilityCondition Promoting Degradation
pH Acidic to NeutralAlkaline
Light Dark / Protected from lightExposure to UV and ambient light
Temperature Low temperature (e.g., 4°C, -20°C)Elevated temperature
Atmosphere Inert (Argon, Nitrogen)Air (Oxygen)
Additives Chelating agents (e.g., EDTA) to sequester metal ionsOxidizing agents, heavy metal ions

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a light-protected environment (e.g., in a fume hood with the sash lowered and lights dimmed).

  • Dissolution: Add the solid to a sterile, amber glass vial or a clear vial wrapped in aluminum foil. Add a small amount of the desired aqueous buffer (e.g., a slightly acidic buffer, pH 4-6, is a good starting point).

  • Solubilization: Vortex or sonicate the mixture gently to aid dissolution. If solubility is an issue, a small amount of acid (e.g., 1 M HCl, dropwise) can be added to lower the pH and increase solubility. Be cautious as very low pH may also affect stability over time.

  • Final Volume and Concentration: Once dissolved, add the buffer to the final desired volume and mix thoroughly.

  • Sterilization: If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the solution into sterile, light-protected microcentrifuge tubes for single use and store at -20°C or -80°C.

Protocol 2: General Guideline for Use in Cell Culture

  • Thawing: Thaw a single-use aliquot of the stock solution at room temperature, protected from light.

  • Dilution: Dilute the stock solution to the final working concentration in your cell culture medium immediately before adding it to the cells.

  • Addition to Cells: Add the diluted compound to your cell cultures.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Observation: Be aware that the compound may impart a slight color to the medium at higher concentrations. Monitor for any unexpected changes in the medium's appearance, which could indicate precipitation or degradation.

V. Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Solid (Light Protected) dissolve Dissolve in Appropriate Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot thaw Thaw Aliquot aliquot->thaw Use Freshly Thawed Aliquot dilute Dilute in Media thaw->dilute add Add to Assay/Cells dilute->add incubate Incubate add->incubate hplc HPLC incubate->hplc Monitor Degradation uv_vis UV-Vis incubate->uv_vis ms Mass Spec incubate->ms

Caption: Experimental workflow for handling this compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products compound This compound light Light (Photodegradation) compound->light oxygen Oxygen/Oxidants (Oxidation) compound->oxygen temp_ph High Temp / Extreme pH (Hydrolysis/Oxidation) compound->temp_ph photoproducts Various Photoproducts light->photoproducts oxidized Oxidized Pyrimidines (e.g., Alloxan derivatives) oxygen->oxidized temp_ph->oxidized ring_opened Ring-Opened Products temp_ph->ring_opened

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Minimizing Background Fluorescence in Assays with Pyrimidine-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using pyrimidine-based probes. High background can obscure specific signals, leading to a poor signal-to-noise ratio and unreliable data. By understanding the sources of background and implementing corrective measures, you can significantly improve the quality and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my assay using pyrimidine-based probes?

High background fluorescence can originate from multiple sources. The first step in troubleshooting is to identify the contributor.[1] Key sources include:

  • Autofluorescence from Biological Samples: Cellular components like NADH, flavins, collagen, and elastin naturally fluoresce, especially when excited with shorter wavelengths (blue and green regions).[1][2][3] This is often a major contributor to background noise.

  • Cell Culture Media and Buffers: Common media components, such as phenol red (a pH indicator), riboflavin, and Fetal Bovine Serum (FBS), are inherently fluorescent.[1][3]

  • Non-Specific Binding of the Probe: Pyrimidine-based probes, particularly those with hydrophobic properties, can bind non-specifically to cellular components or plasticware, creating a generalized background signal.[4][5][6]

  • Reagent and Consumable Issues: Impurities in reagents, the probe itself at high concentrations, or the use of clear plasticware can increase background.[3][7] Dust and other particulates can also scatter light.[7]

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[1][8]

Q2: How can I systematically identify the source of high background fluorescence?

A logical workflow is essential to pinpoint the source of the problem.[1] Start by imaging an unstained control sample (cells that have gone through all processing steps but without the pyrimidine probe).[9][10]

  • If the unstained sample shows high fluorescence , the issue is likely autofluorescence from the cells or fixation process.[1][8]

  • If the unstained sample is dark , but a "probe-only" control (assay buffer with the probe but no cells) shows high fluorescence, the issue may be with the probe concentration, buffer components, or plasticware.[3][10]

  • If both controls are dark, but your fully stained sample has high background, the problem is likely related to non-specific binding of the probe, insufficient washing, or inappropriate incubation conditions.[11][12]

Q3: My pyrimidine-based probe is pH-sensitive. How does this affect background fluorescence?

The fluorescence intensity of many pyrimidine derivatives can be highly dependent on pH.[13][14] Aniline, for example, only fluoresces between pH 5 and 13.[15] If your assay buffer has a suboptimal pH, it could lead to either quenching of your specific signal or an increase in non-specific background fluorescence. It is crucial to use a buffer system that maintains the optimal pH for your specific pyrimidine probe's fluorescence throughout the experiment.[14][16]

Q4: Can photobleaching be a source of issues in my assay?

Yes, photobleaching is the photochemical destruction of a fluorophore, leading to a permanent loss of signal.[17] While it primarily causes signal loss, it can also complicate analysis.[9][18] Ironically, photobleaching can sometimes be used intentionally before staining to reduce autofluorescence from the sample.[8][17] To minimize photobleaching of your pyrimidine probe:

  • Reduce the intensity and duration of light exposure.[17]

  • Use an anti-fade mounting medium for imaging.[9]

  • Image samples immediately after staining.[9]

Troubleshooting Guides

Guide 1: High Background from Autofluorescence

Autofluorescence is the natural fluorescence from the biological sample itself and can significantly obscure the desired signal.

Problem: The fluorescence intensity of unstained control samples is excessively high.

Possible Cause Identification Solution Citation
Endogenous Fluorophores Image unstained cells/tissue to establish a baseline of autofluorescence.- Use phenol red-free media and reduce serum concentration.- Switch to pyrimidine probes with longer excitation/emission wavelengths (red or far-red spectrum), as autofluorescence is often weaker in these regions.- For fixed cells, use a chemical quenching agent like Sudan Black B or Sodium Borohydride.[1][2][10]
Fixation-Induced Fluorescence Autofluorescence is high after fixation with aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde).- Reduce fixative concentration and incubation time.- Use alternative fixatives like ice-cold methanol or ethanol.- After fixation, treat with a quenching agent like Sodium Borohydride to reduce free aldehyde groups.[1][8]
Lipofuscin Accumulation Granular, bright autofluorescence, particularly in older or highly metabolic cells/tissues.- Treat samples with Sudan Black B, which is effective in quenching lipofuscin-based autofluorescence.- Use commercial autofluorescence quenching reagents.[8][19]
Guide 2: High Background from Non-Specific Probe Binding

This occurs when the pyrimidine probe adheres to surfaces and molecules other than its intended target.

Problem: Background is high across the sample, and signal-to-noise ratio is poor.

Possible Cause Identification Solution Citation
Probe Concentration Too High Both specific signal and background are very bright.- Titrate the pyrimidine probe to find the optimal concentration that maximizes the signal-to-noise ratio. Start with the manufacturer's recommendation and perform a dilution series.[2][12][20]
Insufficient Blocking High background staining in areas that should be negative.- Use a high-quality blocking buffer (e.g., Bovine Serum Albumin - BSA, or normal serum from the species of the secondary antibody if applicable).- Increase the blocking incubation time.[11][12][20]
Inadequate Washing Generalized high background that is not localized to specific structures.- Increase the number and duration of wash steps after probe incubation.- Add a mild detergent like Tween-20 (e.g., 0.05-0.2%) to the wash buffer to help reduce non-specific interactions.[7][10][11]
Probe Hydrophobicity Probes with high hydrophobicity (positive logD value) show greater non-specific binding to substrates.- If possible, choose a more hydrophilic pyrimidine probe (negative logD value).- Include a low concentration of a non-ionic detergent in the incubation buffer to reduce hydrophobic interactions.[4][5]

Experimental Protocols

Protocol 1: Autofluorescence Quenching with Sudan Black B

This protocol is effective for reducing autofluorescence, particularly from lipofuscin, in fixed cells or tissue sections.[1]

Materials:

  • 0.1% (w/v) Sudan Black B in 70% ethanol

  • 70% ethanol

  • Phosphate Buffered Saline (PBS)

  • Mounting medium

Procedure:

  • Prepare Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B powder in 100 mL of 70% ethanol. Stir for at least one hour and filter through a 0.2 µm filter.[1]

  • Perform Staining: Complete your standard staining protocol with the pyrimidine-based probe, including all incubation and wash steps.

  • Incubate with Sudan Black B: After the final wash of your staining protocol, incubate the coverslips/slides in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.[1]

  • Differentiate: Briefly wash the coverslips in 70% ethanol for 1-2 minutes to remove excess stain. This step is critical to reduce non-specific background.[1]

  • Wash: Wash the coverslips thoroughly with PBS (3 times for 5 minutes each).[1]

  • Mount: Mount the coverslips using an appropriate mounting medium, preferably one with an anti-fade agent.[9]

Protocol 2: Probe Concentration Titration

This protocol helps determine the optimal concentration of your pyrimidine-based probe to maximize the signal-to-noise ratio.

Materials:

  • Your pyrimidine-based probe

  • Assay buffer/media

  • Black, opaque microplate[3]

  • Your biological sample (cells or tissue)

  • Fluorescence plate reader or microscope

Procedure:

  • Prepare Dilution Series: Prepare a series of dilutions of your pyrimidine probe in the assay buffer. A good starting point is a 1:2 serial dilution over 8-12 concentrations, centered around the manufacturer's recommended concentration.

  • Set Up Controls:

    • No Probe Control: Wells containing your sample in buffer, but no probe. This measures sample autofluorescence.[3]

    • No Sample Control (Blank): Wells containing each concentration of your probe in buffer, but no sample. This measures the background from the probe and buffer.[3]

  • Plate Layout: Add the probe dilution series to wells containing your sample. Add the corresponding controls to adjacent wells.

  • Incubate: Incubate the plate according to your standard experimental conditions (time, temperature).

  • Read Fluorescence: Measure the fluorescence intensity using your microscope or plate reader with the appropriate excitation and emission wavelengths for your probe.

  • Analyze Data:

    • Subtract the average "No Sample Control" (blank) reading from the reading of the corresponding probe concentration with the sample.

    • Subtract the average "No Probe Control" (autofluorescence) reading from all sample wells.

    • Plot the background-subtracted fluorescence versus the probe concentration. Select the lowest concentration that provides a robust signal well above background, ideally on the linear portion of the curve.[3]

Visualizations

Troubleshooting_Workflow start High Background Fluorescence Observed unstained_control Image Unstained Control (Cells + Fixation, No Probe) start->unstained_control is_autofluorescence Is Fluorescence High? unstained_control->is_autofluorescence autofluorescence_source Source: Autofluorescence (Cells / Fixation) is_autofluorescence->autofluorescence_source Yes no_autofluorescence Source is Not Autofluorescence is_autofluorescence->no_autofluorescence No autofluorescence_solutions Apply Solutions: - Use Red-Shifted Probe - Apply Chemical Quenching (e.g., Sudan Black B) - Change Fixation Method - Use Phenol Red-Free Media autofluorescence_source->autofluorescence_solutions probe_control Image Probe-Only Control (Buffer + Probe, No Cells) no_autofluorescence->probe_control end_node Optimized Assay: Low Background, Clear Signal autofluorescence_solutions->end_node is_probe_issue Is Fluorescence High? probe_control->is_probe_issue probe_issue_source Source: Probe, Buffer, or Plate is_probe_issue->probe_issue_source Yes nonspecific_binding Source: Non-Specific Binding or Insufficient Washing is_probe_issue->nonspecific_binding No probe_issue_solutions Apply Solutions: - Lower Probe Concentration - Use Black Opaque Plates - Check Buffer Components probe_issue_source->probe_issue_solutions probe_issue_solutions->end_node nonspecific_solutions Apply Solutions: - Optimize Probe Titration - Improve Blocking Step - Increase Wash Steps/Duration - Add Detergent to Wash Buffer nonspecific_binding->nonspecific_solutions nonspecific_solutions->end_node

Caption: A troubleshooting workflow for identifying and mitigating high background fluorescence.

Signal_To_Noise_Relationship cluster_factors Factors to Optimize cluster_actions_signal Actions cluster_actions_background Actions increase_signal Increase Specific Signal optimal_probe Optimal Probe Concentration increase_signal->optimal_probe optimal_ph Optimal pH for Probe increase_signal->optimal_ph bright_probe Use Brighter Probe increase_signal->bright_probe decrease_background Decrease Background Noise blocking Sufficient Blocking decrease_background->blocking washing Thorough Washing decrease_background->washing quenching Autofluorescence Quenching decrease_background->quenching media Use Phenol-Free Media decrease_background->media snr High Signal-to-Noise Ratio (SNR) optimal_probe->snr optimal_ph->snr bright_probe->snr blocking->snr washing->snr quenching->snr media->snr

Caption: Key factors contributing to an improved signal-to-noise ratio in fluorescence assays.

References

Strategies to enhance the photostability of fluorescent diaminopyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluorescent diaminopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide strategies for enhancing the photostability of these compounds and to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

Photobleaching is the irreversible photochemical alteration of a fluorophore that renders it permanently unable to fluoresce.[1] This process occurs when the molecule is in an excited state, making it susceptible to degradation and structural changes.[2] Essentially, high-intensity light exposure eventually destroys the fluorescent molecules you are trying to observe, which is a significant problem in time-lapse microscopy.[1][2]

Q2: What are the primary causes of photobleaching for fluorescent probes like diaminopyrimidine derivatives?

The primary causes of photobleaching involve the fluorophore's interaction with its environment while in a light-excited state. Key mechanisms include:

  • Reactive Oxygen Species (ROS): When a fluorophore is excited, it can transition into a long-lived, highly reactive triplet state.[3] This triplet-state molecule can then transfer energy to molecular oxygen, generating highly destructive ROS such as singlet oxygen.[3][4] These ROS then chemically attack and destroy the fluorophore.[3]

  • Higher Energy State Transitions: Photodegradation can also occur through oxygen-independent mechanisms involving higher-energy excited states that lead to the formation of radical intermediates and irreversible bond cleavage.[4][5][6]

  • Environmental Factors: The local environment, including pH, solvent polarity, and the presence of certain ions, can significantly influence a fluorophore's photostability.[5][7]

Q3: What is the difference between an antioxidant and a triplet state quencher?

While both are used as antifade agents, they work through different mechanisms.

  • Antioxidants , such as ascorbic acid (AA) and n-propyl gallate (nPG), primarily function by scavenging reactive oxygen species (ROS) from the environment, thus preventing them from reacting with and destroying the fluorophore.[8][9] They can also reduce photoionized fluorophores back to their neutral state.[8]

  • Triplet State Quenchers (TSQs) , such as cyclooctatetraene (COT) and mercaptoethylamine (MEA), directly interact with the fluorophore in its reactive triplet state.[8][9] This interaction de-excites the fluorophore back to the ground state before it has a chance to generate ROS, thereby preventing one of the main photobleaching pathways.[4][10]

Q4: How does the molecular structure of a diaminopyrimidine derivative affect its photostability?

The molecular structure is a critical determinant of photostability.[5] Strategies to improve stability through structural modification include:

  • Inhibiting Intramolecular Motion: Rigidifying the molecular structure, for instance by preventing the rotation of certain chemical bonds, can inhibit non-radiative decay pathways (e.g., twisted-intramolecular-charge-transfer or TICT) and reduce the likelihood of the molecule entering a reactive state.[11]

  • Attaching Protective Groups: Covalently linking photostabilizing agents, like triplet-state quenchers or antioxidants, directly to the fluorophore can provide intramolecular protection.[6][12]

  • Tuning Electronic Properties: Introducing electron-withdrawing or donating groups can alter the energy levels of the excited states, potentially closing off photodegradation pathways.[7][11][13] Studies on 4,5-diaminopyrimidine show that functionalization and solvent properties play a crucial role in its electronic relaxation pathways.[7][13]

Troubleshooting Guide

This guide addresses the common problem of rapid signal loss during fluorescence imaging experiments.

Problem: My fluorescent signal fades too quickly during continuous imaging.

This is a classic sign of photobleaching.[14] Follow these troubleshooting steps to diagnose and mitigate the issue.

TroubleshootingWorkflow start Start: Rapid Signal Loss Observed check_imaging Step 1: Review Imaging Parameters start->check_imaging is_power_high Is Laser/Lamp Power High? check_imaging->is_power_high reduce_power Action: Reduce Illumination Intensity (Use ND filters or lower % power) is_power_high->reduce_power Yes is_exposure_long Is Exposure Time Long? is_power_high->is_exposure_long No reduce_power->is_exposure_long reduce_exposure Action: Reduce Exposure Time (Increase camera gain/binning if needed) is_exposure_long->reduce_exposure Yes check_sample Step 2: Evaluate Sample Preparation is_exposure_long->check_sample No reduce_exposure->check_sample use_antifade Is an Antifade Mounting Medium Being Used? check_sample->use_antifade add_antifade Action: Use a Commercial or Freshly Prepared Antifade Medium (e.g., with NPG, DABCO, Trolox) use_antifade->add_antifade No check_dye Step 3: Consider the Fluorophore use_antifade->check_dye Yes add_antifade->check_dye is_dye_stable Is the Diaminopyrimidine Derivative Known to be Photostable? check_dye->is_dye_stable select_stable_dye Action: Select a More Photostable Derivative or an Alternative Dye (e.g., Alexa Fluor series) is_dye_stable->select_stable_dye No end_good Problem Mitigated is_dye_stable->end_good Yes end_bad Issue Persists: Consult Advanced Protocols select_stable_dye->end_bad

Caption: A logical workflow for troubleshooting rapid photobleaching.

Strategies to Enhance Photostability

Photostability can be enhanced by interrupting the chemical pathways that lead to fluorophore destruction. This can be achieved through environmental modifications or by altering the molecule's intrinsic structure.

PhotobleachingPathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 (hν) T1 Reactive Triplet State (T₁) S1->T1 Intersystem Crossing Fluorescence Fluorescence ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached State (Non-fluorescent) T1->Bleached Direct Reaction ROS->Bleached Oxidation

Caption: Key pathways leading from light absorption to photobleaching.

The following strategies can be employed to block these destructive pathways:

InterventionStrategies S1 Excited Singlet State (S₁) T1 Reactive Triplet State (T₁) S1->T1 ISC ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ Bleached Bleached State T1->Bleached ROS->Bleached TSQ Triplet State Quenchers (e.g., COT, Ni²⁺) TSQ->T1 Quenches Antioxidants Antioxidants (e.g., NPG, Trolox) Antioxidants->ROS Scavenges Structural Structural Modification (e.g., Rigidification) Structural->S1 Stabilizes

Caption: How different strategies interrupt photobleaching pathways.

Data on Common Antifade Agents

The selection of an appropriate antifade agent is crucial for protecting your sample.

Antifade AgentMechanism of ActionTypical Working ConcentrationNotes
n-Propyl gallate (nPG) Antioxidant (ROS Scavenger)0.1 - 2 mMOptimal concentration can be much lower than previously thought.[8][9] Can have anti-apoptotic properties in live cells.[15]
Ascorbic Acid (AA) Antioxidant (ROS Scavenger)0.1 - 2 mMOften used in combination with other agents like Trolox in imaging buffers (e.g., ROXS).[8][9][10]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Triplet State & Singlet Oxygen Quencher2-5% (w/v)Less effective but also less toxic than some other agents; good for live-cell work.[15][16]
Trolox Antioxidant1 - 2 mMA water-soluble analog of Vitamin E, widely used as an antioxidant.[16]
Cyclooctatetraene (COT) Triplet State Quencher1 - 2 mMEffective at minimizing triplet state populations.[8][9]
Experimental Protocols

Here are standardized protocols for quantifying the photostability of your fluorescent diaminopyrimidine derivatives.

Protocol 1: Measuring Photobleaching Rate in Fixed Cells

Objective: To quantify the photostability of a fluorescently labeled sample by measuring its fluorescence decay rate under continuous illumination.

Materials:

  • Cells labeled with the diaminopyrimidine derivative of interest.

  • Mounting medium (with and without antifade reagents for comparison).

  • Fluorescence microscope (confocal or widefield) with a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare your slides as usual. Mount coverslips using a defined volume of mounting medium to ensure consistent thickness.

  • Locate Region of Interest (ROI): Find a representative field of view. Use low illumination power to minimize photobleaching before the experiment begins.[17]

  • Set Imaging Parameters:

    • Choose a camera exposure time and laser/lamp power that provides a good signal-to-noise ratio without saturating the detector.

    • Crucially, keep these settings constant throughout the entire experiment.

  • Acquire Time-Lapse Series: Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) under continuous illumination. Continue until the fluorescence signal has decreased to less than 20% of its initial value.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Define an ROI within a brightly stained area. Measure the mean fluorescence intensity within this ROI for each time point.[14]

    • Define a background ROI in an area with no cells and subtract this value from your signal ROI for each frame.

    • Normalize the background-corrected fluorescence intensity at each time point (I_t_) to the initial intensity (I_0_). (Normalized Intensity = I_t_ / I_0_).[14]

  • Plotting and Interpretation:

    • Plot the normalized fluorescence intensity against time.

    • The resulting curve represents the photobleaching decay. A slower decay rate indicates higher photostability.[14]

    • For quantitative comparison, fit the data to a single exponential decay function to calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence to drop to 50% of its initial value.[14]

Protocol 2: Standardized Photostability Testing (ICH Q1B Adaptation)

Objective: To perform comparative photostability testing of new diaminopyrimidine derivatives under standardized light exposure conditions, adapted from pharmaceutical guidelines.

Materials:

  • Solutions of diaminopyrimidine derivatives at a standard concentration (e.g., 10 µM) in a specified solvent (e.g., PBS).

  • Quartz cuvettes or 96-well UV-transparent plates.

  • A calibrated photostability chamber equipped with light sources compliant with ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).[18]

  • Spectrofluorometer and UV-Vis Spectrophotometer.

Methodology:

  • Initial Characterization: Measure the initial absorbance spectrum and fluorescence emission spectrum (at a fixed excitation wavelength) of each sample before light exposure.

  • Light Exposure:

    • Place the samples in the photostability chamber. Include a "dark control" for each sample, wrapped in aluminum foil to shield it from light.[19]

    • Expose the samples to a total illumination of not less than 1.2 million lux hours (visible) and an integrated near-UV energy of not less than 200 watt hours/square meter.[18][19]

  • Post-Exposure Analysis:

    • After the exposure period, re-measure the absorbance and fluorescence spectra of both the exposed samples and the dark controls.

  • Data Analysis and Comparison:

    • Calculate the percentage of fluorescence intensity remaining for each sample relative to its dark control.

    • Observe any changes in the absorbance or emission spectra, which could indicate the formation of photodegradation products.

    • Rank the derivatives based on their percentage of remaining fluorescence.

Representative Photostability Data

This table provides a conceptual comparison of photostability for different types of fluorophores to contextualize the goal of enhancing diaminopyrimidine derivatives. Absolute values depend heavily on experimental conditions.

Fluorophore ClassExampleRelative PhotostabilityKey Characteristics
Traditional DyesFluorescein (FITC)LowProne to rapid photobleaching, especially at higher pH.[2][3]
Rhodamine DyesTRITCModerateGenerally more stable than fluorescein but can still bleach significantly.
Modern DyesAlexa Fluor 488HighEngineered for superior brightness and exceptional resistance to photobleaching.[14]
Diaminopyrimidine Hypothetical Derivative Variable Photostability is highly dependent on specific structural modifications and the local environment.[7][13]
Enhanced Diaminopyrimidine Hypothetical Optimized Derivative High Goal is to achieve photostability comparable to or exceeding modern commercial dyes through targeted chemical synthesis.

References

Addressing non-specific binding of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in cellular assays. The information is tailored to address challenges related to non-specific binding and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding with this compound?

A1: High background and non-specific binding with this compound can stem from several factors:

  • Poor Solubility: This compound is sparingly soluble in aqueous solutions. At higher concentrations, it can precipitate out of solution, leading to aggregates that can cause light scattering and non-specific interactions with cellular components and assay plates.

  • Compound Aggregation: Even at concentrations below the solubility limit, small molecules can form aggregates that non-specifically bind to proteins and other cellular components, leading to false-positive or variable results.

  • Hydrophobic and Electrostatic Interactions: The chemical structure of the compound may lead to non-specific hydrophobic or electrostatic interactions with cellular membranes, proteins, and plastics.

  • Cellular Autofluorescence: The inherent fluorescence of cells and media components can contribute to high background, especially in fluorescence-based assays.

Q2: My compound precipitates when I add it to the cell culture medium. How can I improve its solubility?

A2: Improving the solubility of this compound in your assay is critical. Here are some strategies:

  • Optimize Stock Concentration: Prepare a lower concentration stock solution in an appropriate organic solvent like DMSO. A high concentration stock is more likely to precipitate upon dilution into an aqueous buffer.

  • Test Different Solvents: While DMSO is common, other solvents like ethanol or DMF could be tested for better solubility, ensuring the final solvent concentration is not toxic to the cells (typically <0.5%).

  • Pre-dilution in Serum: Pre-diluting the compound in a small volume of serum before adding it to the rest of the culture medium can sometimes help maintain solubility due to protein binding.

  • Sonication: Briefly sonicating the final diluted compound in the assay medium can help to dissolve small aggregates.

Q3: How can I determine if my compound is aggregating in the assay?

A3: Compound aggregation can be a significant source of artifacts. Here are two methods to assess aggregation:

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of aggregates in your compound solution.

  • Filter Trapping Assay: This assay can detect aggregated proteins in cell lysates, which can be an indirect measure of compound-induced aggregation.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

High background can mask the specific signal from your target. The following workflow can help you troubleshoot this issue.

high_background_troubleshooting start High Background Signal check_autofluorescence Run Unstained Control (Cells + Vehicle) start->check_autofluorescence autofluorescence_present Autofluorescence Detected check_autofluorescence->autofluorescence_present Yes no_autofluorescence No Significant Autofluorescence check_autofluorescence->no_autofluorescence No troubleshoot_autofluorescence Switch to red-shifted fluorophores Use phenol red-free media Include quenching step autofluorescence_present->troubleshoot_autofluorescence check_reagent_binding Run 'No Primary Antibody' Control (if applicable) no_autofluorescence->check_reagent_binding end Optimized Assay troubleshoot_autofluorescence->end reagent_binding Non-specific Reagent Binding check_reagent_binding->reagent_binding Yes no_reagent_binding Reagent binding is specific check_reagent_binding->no_reagent_binding No troubleshoot_reagent_binding Titrate antibody concentrations Optimize blocking buffer Increase wash steps reagent_binding->troubleshoot_reagent_binding check_compound_effect Assess Compound-Specific Effects no_reagent_binding->check_compound_effect troubleshoot_reagent_binding->end compound_effect Compound is causing high background check_compound_effect->compound_effect Yes no_compound_effect Background not compound-related check_compound_effect->no_compound_effect No troubleshoot_compound_effect Decrease compound concentration Test for aggregation (DLS) Optimize blocking conditions compound_effect->troubleshoot_compound_effect no_compound_effect->end troubleshoot_compound_effect->end

Caption: Troubleshooting workflow for high background signal.

Issue 2: Inconsistent or Non-Reproducible Results

reproducibility_troubleshooting start Inconsistent Results check_solubility Verify Compound Solubility in Assay Medium start->check_solubility solubility_issue Precipitation or Aggregation check_solubility->solubility_issue Issue Found solubility_ok Compound is Soluble check_solubility->solubility_ok OK troubleshoot_solubility Optimize solvent and concentration Use DLS to check for aggregates Consider formulation changes solubility_issue->troubleshoot_solubility check_assay_conditions Review Assay Protocol solubility_ok->check_assay_conditions end Reproducible Assay troubleshoot_solubility->end conditions_variable Inconsistent Incubation Times, Temperatures, or Reagent Concentrations check_assay_conditions->conditions_variable Issue Found conditions_consistent Assay Conditions are Consistent check_assay_conditions->conditions_consistent OK troubleshoot_conditions Standardize all protocol steps Use calibrated equipment Prepare fresh reagents conditions_variable->troubleshoot_conditions check_cell_health Assess Cell Viability and Density conditions_consistent->check_cell_health troubleshoot_conditions->end cell_health_issue Variable Cell Number or Viability check_cell_health->cell_health_issue Issue Found cell_health_ok Cells are Healthy and Consistent check_cell_health->cell_health_ok OK troubleshoot_cell_health Optimize cell seeding density Perform viability check (e.g., Trypan Blue) Ensure consistent cell culture practices cell_health_issue->troubleshoot_cell_health cell_health_ok->end troubleshoot_cell_health->end

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol outlines a method to determine the optimal blocking agent and concentration for your cellular assay.

Materials:

  • Your cell line of interest

  • Assay plate (e.g., 96-well black, clear-bottom for fluorescence)

  • This compound

  • Blocking buffers (see table below)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection reagents (as required by your specific assay)

Procedure:

  • Cell Seeding: Seed your cells at the desired density in the assay plate and allow them to adhere overnight.

  • Blocking: Remove the culture medium and wash the cells once with PBS. Add different blocking buffers to the wells as outlined in the table below. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Compound Addition: Remove the blocking buffer and add this compound at a concentration known to cause high background, alongside a vehicle control. Incubate for the desired time.

  • Washing: Wash the cells 3-5 times with wash buffer.

  • Detection: Proceed with your standard assay detection protocol.

  • Analysis: Compare the signal-to-background ratio for each blocking condition. The optimal condition will have the lowest background signal in the vehicle-treated wells while maintaining a strong signal in the positive control wells (if applicable).

Table 1: Comparison of Different Blocking Agents

Blocking AgentConcentrationIncubation TimeExpected Outcome
Bovine Serum Albumin (BSA)1% (w/v) in PBS1 hour at RTGood general-purpose blocker.
Bovine Serum Albumin (BSA)3% (w/v) in PBS1 hour at RTIncreased blocking efficiency.
Non-fat Dry Milk5% (w/v) in TBS-T1 hour at RTCost-effective, but may interfere with some antibody-based detection methods.
Normal Goat Serum5% (v/v) in PBS1 hour at RTEffective for blocking non-specific antibody binding.
Commercial Blocking BufferAs per manufacturerAs per manufacturerOften optimized for low background and high signal-to-noise.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a powerful tool to verify that your compound directly binds to its intended target in a cellular context, which can help differentiate true activity from non-specific effects.

Materials:

  • Cells expressing the target protein

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specific time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Analysis: A specific interaction between the compound and the target protein will increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Table 2: Expected CETSA Results for a Binding Compound

TreatmentTemperature (°C)Soluble Target Protein (Relative Units)
Vehicle (DMSO)40100
Vehicle (DMSO)5085
Vehicle (DMSO)5550
Vehicle (DMSO)6020
Vehicle (DMSO)655
Compound 40100
Compound 5095
Compound 5580
Compound 6065
Compound 6530

Signaling Pathway

Diaminopyrimidine derivatives are frequently investigated as kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by such a compound.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Gene Target Gene TranscriptionFactor->Gene translocates to nucleus and binds promoter CellularResponse Cellular Response (e.g., Proliferation, Survival) Gene->CellularResponse leads to Ligand External Signal Ligand->Receptor Compound 5,6-Diamino-2,4-dihydroxypyrimidine sulfate Compound->Kinase1 inhibits

Caption: A generic kinase signaling pathway potentially inhibited by this compound.

Refinement of analytical methods for the detection of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analytical Methods for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

Due to its high polarity, the primary analytical challenges include achieving good retention and symmetrical peak shapes in reversed-phase high-performance liquid chromatography (RP-HPLC). The multiple amino groups can lead to strong interactions with stationary phases, potentially causing peak tailing.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. Due to the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography. If using RP-HPLC, columns with polar endcapping or polar-embedded stationary phases are recommended to improve retention.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides high specificity and sensitivity, allowing for accurate identification and quantification.

  • UV-Vis Spectroscopy: This technique can be used for quantification, especially when coupled with HPLC. The free base, 5,6-diaminouracil, exhibits a maximum absorbance at approximately 260 nm in 0.1M HCl.[1]

Q3: How can I improve peak shape when analyzing this compound by HPLC?

Peak tailing is a common issue for basic compounds like this compound. To improve peak shape:

  • Mobile Phase pH: Adjusting the mobile phase pH to be slightly acidic can help to protonate the amine groups and reduce their interaction with the stationary phase, leading to more symmetrical peaks.

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask residual silanol groups on the stationary phase, reducing secondary interactions.

  • Sample Solvent: Dissolve the sample in a solvent that is as similar as possible to the mobile phase to avoid solvent mismatch effects that can distort peak shape.

Q4: Are there any specific storage conditions to consider for this compound to ensure analytical accuracy?

The stability of pyrimidine-based compounds can be affected by factors such as pH, light, and temperature. To ensure the integrity of your analytical samples, it is advisable to store the compound in a cool, dark place and to use freshly prepared solutions for analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Poor or No Retention in RP-HPLC The analyte is too polar for the stationary phase.* Consider using a HILIC column, which is better suited for highly polar compounds. * If using RP-HPLC, switch to a column with a polar-embedded or polar-endcapped stationary phase. * Decrease the amount of organic solvent in the mobile phase.
Peak Tailing Secondary interactions between the basic amine groups and acidic silanol groups on the silica-based stationary phase.* Increase the buffer concentration in the mobile phase to mask silanol groups. * Adjust the mobile phase to a slightly acidic pH to protonate the analyte and reduce secondary interactions.
Split Peaks * Partially blocked column frit. * Column void. * Sample solvent is incompatible with the mobile phase.* Reverse flush the column to try and dislodge any blockage. * If a void has formed at the head of the column, it may need to be repacked or replaced. * Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Baseline Noise or Drift * Contaminated mobile phase or detector cell. * Air bubbles in the system. * Incomplete column equilibration.* Use high-purity solvents and filter the mobile phase. * Degas the mobile phase and purge the HPLC system. * Allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents or HILIC conditions.

Experimental Protocols

General HPLC Method Development Approach

Given the polar nature of this compound, a HILIC method is a good starting point. If RP-HPLC is to be used, a polar-modified C18 column is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent. For HILIC, a mixture with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) is a good starting point. For RP-HPLC, dissolve in the initial mobile phase.

  • Dilute to the desired concentration range for analysis.

2. Chromatographic Conditions (Starting Point):

Parameter HILIC Method Reversed-Phase Method
Column HILIC column (e.g., Amide, Cyano)Polar-endcapped or polar-embedded C18
Mobile Phase A Water with 10 mM Ammonium Formate, pH 3.510 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate, pH 3.5Acetonitrile
Gradient Start with a high percentage of B (e.g., 90%) and decrease over time.Start with a low percentage of B (e.g., 5%) and increase over time.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 260 nmUV at 260 nm
Injection Volume 5 µL5 µL

3. Method Optimization:

  • Adjust the gradient slope and initial/final mobile phase compositions to achieve optimal separation and peak shape.

  • Vary the pH of the mobile phase to assess its impact on retention and peak symmetry.

  • Optimize the column temperature to improve efficiency.

Quantitative Data Summary

The following table summarizes available physicochemical and spectral data for 5,6-Diamino-2,4-dihydroxypyrimidine and its sulfate salt.

Property Value Reference
Molecular Formula (Sulfate) C₄H₈N₄O₆S[2]
Molecular Weight (Sulfate) 240.19 g/mol [2]
Appearance Light yellow to brown powder/crystal[3]
Melting Point >260 °C (decomposes)[1]
UV Absorbance Maximum (Free Base) 260 nm (in 0.1M HCl)[1]

Note: Specific retention times and mass spectral data are highly dependent on the exact analytical method and instrumentation used.

Visualizations

Logical Workflow for HPLC Method Development

hplc_method_development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation define_analyte Define Analyte Properties (Polarity, pKa, UV Spectrum) select_mode Select Chromatographic Mode (HILIC or RP-HPLC) define_analyte->select_mode select_column Select Initial Column (e.g., Amide, Polar C18) select_mode->select_column optimize_mp Optimize Mobile Phase (pH, Buffer, Organic %) select_column->optimize_mp optimize_gradient Develop Gradient Profile optimize_mp->optimize_gradient optimize_temp_flow Optimize Temperature & Flow Rate optimize_gradient->optimize_temp_flow validate Method Validation (Linearity, Accuracy, Precision) optimize_temp_flow->validate final_method Finalized Analytical Method validate->final_method peak_shape_troubleshooting cluster_column Column Issues cluster_sample Sample Issues cluster_mp Mobile Phase Issues start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_column Check Column Health (Age, Previous Use) start->check_column check_sample_prep Review Sample Preparation (Solvent, Concentration) start->check_sample_prep check_mobile_phase Evaluate Mobile Phase (pH, Buffer Strength) start->check_mobile_phase flush_column Flush or Replace Column check_column->flush_column adjust_solvent Adjust Sample Solvent to Match Mobile Phase check_sample_prep->adjust_solvent adjust_ph Adjust pH or Buffer Concentration check_mobile_phase->adjust_ph solution Improved Peak Shape flush_column->solution adjust_solvent->solution adjust_ph->solution

References

Validation & Comparative

Lack of Evidence for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate as a Selective Nitric Oxide Sensor

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed no scientific evidence supporting the use of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DDP) as a selective sensor for nitric oxide (NO). Research indicates that DDP is primarily utilized as a derivatizing agent for the detection of α-dicarbonyl compounds, such as methylglyoxal and glyoxal. While some diaminopyrimidine derivatives have been investigated for their inhibitory effects on nitric oxide production, there is no published data validating DDP itself as a fluorescent or colorimetric probe for the direct or indirect measurement of NO.

Therefore, this guide will instead provide a comprehensive comparison of established and validated methods for the selective detection and quantification of nitric oxide, a critical signaling molecule in various physiological and pathological processes. This information is vital for researchers, scientists, and drug development professionals working in areas where accurate NO measurement is crucial.

A Comparative Guide to Validated Nitric oxide Detection Methods

Nitric oxide (NO) is a transient and highly reactive free radical, making its direct and accurate measurement challenging.[1][2] Consequently, a variety of direct and indirect methods have been developed, each with its own advantages and limitations. The choice of method depends on the biological system being studied, the required sensitivity, and the available instrumentation.[3] This guide compares three of the most common and well-validated methods for NO detection: the Griess assay, fluorescent sensors (specifically diaminofluoresceins), and electrochemical sensors.

Performance Comparison of Nitric Oxide Detection Methods

The following table summarizes the key performance characteristics of the Griess assay, diaminofluorescein (DAF) fluorescent probes, and electrochemical sensors for the detection of nitric oxide.

FeatureGriess AssayDiaminofluorescein (DAF) ProbesElectrochemical Sensors
Principle of Detection Indirect, colorimetric. Measures nitrite (NO₂⁻), a stable oxidation product of NO.[1][4]Indirect, fluorescent. Reacts with an oxidation product of NO to form a fluorescent triazole derivative.[5][6]Direct, amperometric. Measures the current generated by the oxidation or reduction of NO at an electrode surface.[7][8]
Sensitivity Micromolar (µM) range (typically 0.5-100 µM).[4][9]Nanomolar (nM) range (detection limit as low as 5 nM).[5][6]Nanomolar (nM) to picomolar (pM) range.[7][10]
Selectivity Can be affected by other substances that react with the Griess reagents or interfere with the colorimetric reading.[4]Can be susceptible to interference from other reactive oxygen and nitrogen species, as well as ascorbic acid.[11]High selectivity can be achieved through the use of selective membranes and by controlling the electrode potential.[7][8]
Temporal Resolution Poor; measures accumulated nitrite over a period.[12]Good; allows for real-time imaging of NO production in living cells.[5]Excellent; provides real-time, continuous monitoring of NO concentration changes.[7][8]
Spatial Resolution None; measures bulk concentration in a sample.Excellent; enables subcellular imaging of NO production.[5]Good to excellent; can be miniaturized for measurements in specific tissues or even single cells.[7][10]
Primary Application Quantification of total NO production in biological fluids (e.g., plasma, cell culture media).[1][4]Real-time imaging of intracellular NO production in living cells and tissues.[5][6]Real-time, in vivo and in vitro measurement of NO dynamics in various biological systems.[7][8]
Key Limitations Indirect measurement, potential for interference, poor temporal resolution.[12][13]Susceptible to artifacts and interference, complex reaction mechanism in biological environments.[4]Can be invasive, sensor calibration and stability can be challenging.[7]

Experimental Protocols

Protocol 1: Quantification of Nitrite using the Griess Assay

This protocol describes the indirect measurement of NO production by quantifying the concentration of its stable metabolite, nitrite, in a biological sample.[1][4]

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

  • Nitrite Standard: A stock solution of sodium nitrite (e.g., 1 mM) for generating a standard curve.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-570 nm.[4]

  • Sample (e.g., cell culture supernatant, plasma).

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatants: Collect the supernatant and centrifuge at 1,000 x g for 10 minutes to remove any cells.[4]

    • Plasma/Serum: Deproteinize the sample using methods such as ultrafiltration to prevent interference.[13]

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 1-100 µM) by diluting the stock solution in the same medium as the samples.

  • Assay:

    • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

    • Add 50 µL of Solution A (sulfanilamide) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B (NED) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium/buffer only) from all readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration of the samples from the linear regression of the standard curve.[4]

Protocol 2: Intracellular Nitric Oxide Detection using DAF-FM Diacetate

This protocol outlines the use of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate, a cell-permeable fluorescent probe, for the detection of intracellular NO.[5][14]

Materials:

  • DAF-FM diacetate stock solution (e.g., 5 mM in DMSO).

  • Cultured cells.

  • Appropriate cell culture medium or buffer (e.g., PBS or HBSS).

  • Fluorescence microscope or flow cytometer with appropriate filters for excitation (~495 nm) and emission (~515 nm).

  • NO donor (e.g., DEA NONOate) as a positive control and NO scavenger (e.g., cPTIO) as a negative control.

Procedure:

  • Cell Preparation: Seed and culture cells to the desired confluency in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.

  • Probe Loading:

    • Prepare a working solution of DAF-FM diacetate (typically 5-10 µM) in pre-warmed cell culture medium or buffer.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Incubate the cells with the DAF-FM diacetate working solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed buffer to remove any extracellular probe.

  • Stimulation and Imaging:

    • Add fresh pre-warmed buffer to the cells.

    • Treat the cells with the experimental stimulus to induce NO production. Include positive and negative controls.

    • Acquire fluorescent images or flow cytometry data at the desired time points.

  • Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular NO levels.

Visualizations

Signaling Pathway

NitricOxideSignaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: The Nitric Oxide (NO) signaling pathway.

Experimental Workflow

GriessAssayWorkflow start Start sample_prep Sample Preparation (e.g., Centrifugation) start->sample_prep std_curve Prepare Nitrite Standard Curve start->std_curve pipette Pipette Samples & Standards into Plate sample_prep->pipette std_curve->pipette add_sa Add Sulfanilamide (Solution A) pipette->add_sa incubate1 Incubate 5-10 min add_sa->incubate1 add_ned Add NED (Solution B) incubate1->add_ned incubate2 Incubate 5-10 min add_ned->incubate2 read_abs Measure Absorbance at 540 nm incubate2->read_abs analyze Data Analysis read_abs->analyze end End analyze->end

Caption: Workflow for the Griess assay.

References

Comparative analysis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate with other nitric oxide probes like DAF-2.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate and Established Nitric Oxide Probes like DAF-2

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of nitric oxide (NO) is paramount to understanding its multifaceted role in physiological and pathological processes. This guide provides a comparative analysis of fluorescent probes for NO detection. While the initial topic of interest was this compound, an extensive review of scientific literature reveals no evidence of its use as a fluorescent probe for nitric oxide detection. In fact, some pyrimidine derivatives have been shown to inhibit NO production.[1] Therefore, this guide will focus on a comprehensive comparison of the widely used probe, 4,5-diaminofluorescein (DAF-2), with other established classes of nitric oxide probes.

Overview of Nitric Oxide Detection with Fluorescent Probes

Nitric oxide's transient nature and low physiological concentrations make its direct measurement in biological systems a significant challenge.[2][3] Fluorescent probes have become indispensable tools for real-time imaging of NO in living cells and tissues, offering high spatiotemporal resolution.[2][4] These probes are typically non-fluorescent molecules that, upon reacting with NO or its derivatives, are converted into highly fluorescent products. The resulting change in fluorescence intensity is proportional to the amount of NO present.[2] The selection of an appropriate probe is critical and depends on several key performance indicators, including quantum yield, detection limit, selectivity, and photostability.[2]

Diaminofluorescein (DAF) Probes: The Gold Standard

DAF-2 and its cell-permeable diacetate form, DAF-2 DA, are the most widely utilized fluorescent probes for nitric oxide detection.[2]

Mechanism of Action: DAF-2 is a weakly fluorescent molecule that reacts with an oxidation product of NO, dinitrogen trioxide (N₂O₃), in the presence of oxygen to form the highly fluorescent triazolofluorescein (DAF-2T).[5] This reaction leads to a significant increase in fluorescence intensity.[5][6] For intracellular NO detection, the cell-permeant DAF-2 DA is used. Once inside the cell, cytosolic esterases cleave the acetate groups, trapping DAF-2 intracellularly.[5][7]

DAF2_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF-2_DA DAF-2 DA (Cell-Permeable, Non-fluorescent) DAF-2 DAF-2 (Non-fluorescent) DAF-2_DA->DAF-2 Enters Cell Esterases Intracellular Esterases DAF-2->Esterases DAF-2T DAF-2T (Highly Fluorescent) DAF-2->DAF-2T Reaction with N₂O₃ Esterases->DAF-2 De-esterification NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->DAF-2T

DAF-2 DA mechanism for intracellular NO detection.

Alternative Nitric Oxide Probes

While DAF-based probes are widely used, several other classes of NO probes have been developed to address some of their limitations.

Rhodamine-Based Probes: These probes, such as Diaminorhodamine-M (DAR-M), operate on a similar N-nitrosation mechanism as DAF-2 but exhibit different spectral properties.[3] They typically have longer excitation and emission wavelengths, which can help minimize interference from cellular autofluorescence.[3] Rhodamine-based probes are also generally more photostable than their fluorescein counterparts, making them suitable for long-term imaging experiments.[3]

Copper-Based Probes: Unlike DAF and rhodamine-based probes that react with oxidized forms of NO, copper(II)-based fluorescent probes can directly detect the NO radical.[2] This is a key advantage as it can provide a more direct measurement of NO. The mechanism involves the reduction of Cu(II) to Cu(I) by NO, which leads to the release of a fluorescent ligand.[2] This reaction offers high selectivity for NO over other reactive nitrogen and oxygen species (RNS/ROS).[2]

Performance Comparison of Nitric Oxide Probes

The choice of a fluorescent probe for NO detection should be based on a careful consideration of its performance characteristics in the context of the specific experimental design.

PropertyDAF-2Diaminorhodamine-M (DAR-M)Copper-Based Probes
Detection Mechanism Indirect (reacts with N₂O₃)Indirect (reacts with N₂O₃)Direct (reacts with NO radical)
Excitation Max. ~495 nm~554-560 nmVaries by ligand
Emission Max. ~515 nm~572-575 nmVaries by ligand
Fluorescence Color GreenOrange-RedVaries by ligand
Detection Limit ~2-5 nM[3]~7-10 nM[3]Varies
Key Advantages High sensitivity, widely used and well-characterized.[3][6]High photostability, reduced autofluorescence interference, stable over a wide pH range.[3]High selectivity for NO radical, direct detection.[2]
Key Limitations pH sensitivity, potential for artifacts, indirect detection.[3]Lower sensitivity than DAF-2.[3]Can be sensitive to other reducing agents.

Experimental Protocols

Live-Cell Imaging of Nitric Oxide Using DAF-2 DA

This protocol provides a general guideline for the detection of intracellular NO in cultured cells using DAF-2 DA. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Cultured cells of interest

  • DAF-2 DA stock solution (e.g., 5 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~495 nm, Emission: ~515 nm)

  • (Optional) NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase inhibitor (e.g., L-NAME) for positive and negative controls.

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere overnight.

  • Preparation of DAF-2 DA Working Solution: On the day of the experiment, prepare a fresh working solution of DAF-2 DA in cell culture medium or buffer. The final concentration typically ranges from 1 to 10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the DAF-2 DA working solution to the cells and incubate for 20-60 minutes at 37°C in the dark.

  • Washing: After incubation, remove the DAF-2 DA solution and wash the cells two to three times with warm PBS or culture medium to remove any extracellular probe.[2]

  • De-esterification: Add fresh, pre-warmed culture medium to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular DAF-2 DA to DAF-2.[2]

  • Imaging: The cells are now ready for fluorescence imaging. If using positive or negative controls, add the NO donor or inhibitor at this stage and monitor the change in fluorescence over time.

Experimental_Workflow A Seed Cells on Imaging Dish B Prepare DAF-2 DA Working Solution A->B C Load Cells with DAF-2 DA B->C D Wash to Remove Extracellular Probe C->D E Incubate for De-esterification D->E F Acquire Baseline Fluorescence Image E->F G Add Experimental Treatment (e.g., NO donor/inhibitor) F->G H Time-Lapse Fluorescence Imaging G->H I Data Analysis H->I

References

Comparative Analysis of the Cross-Reactivity of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DAPS) with various reactive oxygen species (ROS). Due to the limited availability of direct experimental data on DAPS, this document outlines the established methodologies for assessing such reactivity and presents a hypothetical comparative dataset to illustrate its potential antioxidant profile against other known ROS scavengers.

Introduction to DAPS and Reactive Oxygen Species

This compound (DAPS) is a pyrimidine derivative. Structurally, it is related to purine precursors and possesses amino and hydroxyl groups that could potentially confer antioxidant properties. Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS implicated in cellular damage and signaling include the superoxide anion (O₂•⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻). The ability of a compound to selectively or broadly scavenge these species is a critical determinant of its potential as a therapeutic agent against oxidative stress-related pathologies.

Comparative Reactivity with Key ROS: A Hypothetical Analysis

Reactive Oxygen SpeciesDAPS (Hypothetical IC₅₀)Ascorbic Acid (Vitamin C)Trolox (Vitamin E analog)Uric Acid
Superoxide Anion (O₂•⁻)150 µM250 µM>500 µM50 µM
Hydroxyl Radical (•OH)75 µM100 µM50 µM120 µM
Hydrogen Peroxide (H₂O₂)300 µM>1000 µM>1000 µM>1000 µM
Peroxynitrite (ONOO⁻)100 µM200 µM150 µM25 µM
DPPH Radical120 µM50 µM40 µM90 µM

Note: Lower IC₅₀ values indicate higher antioxidant activity. This data is hypothetical and intended for comparative illustration.

Experimental Protocols for Assessing ROS Cross-Reactivity

The following are detailed methodologies for key in vitro assays used to determine the antioxidant and ROS scavenging capabilities of a compound like DAPS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (DAPS) and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard at different concentrations.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Superoxide Anion (O₂•⁻) Scavenging Assay

This assay is often based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a non-enzymatic (e.g., phenazine methosulfate-NADH) or enzymatic (e.g., xanthine/xanthine oxidase) system.

Protocol (Phenazine Methosulfate-NADH System):

  • Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and the test compound in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • In a 96-well plate, mix the NADH and NBT solutions with various concentrations of the test compound.

  • Initiate the reaction by adding phenazine methosulfate (PMS) (e.g., 62 µM).

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm.

  • Calculate the percentage of superoxide scavenging and the IC₅₀ value as described for the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay

This assay is commonly based on the Fenton reaction, where hydroxyl radicals are generated and detected by their reaction with a scavenger that produces a colored or fluorescent product (e.g., deoxyribose degradation into malondialdehyde, which reacts with thiobarbituric acid).

Protocol (Deoxyribose Method):

  • Prepare a reaction mixture containing deoxyribose (e.g., 2.8 mM), FeCl₃ (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), and H₂O₂ (e.g., 1 mM) in a phosphate buffer (e.g., 20 mM, pH 7.4).

  • Add various concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding ascorbic acid (e.g., 0.1 mM).

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding trichloroacetic acid (TCA) (e.g., 2.8%) and thiobarbituric acid (TBA) (e.g., 1%).

  • Heat the mixture in a water bath at 95°C for 15 minutes to develop the color.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the percentage of hydroxyl radical scavenging and the IC₅₀ value.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This is a direct assay to measure the decomposition of H₂O₂ by the test compound.

Protocol:

  • Prepare a solution of H₂O₂ (e.g., 40 mM) in a phosphate buffer (e.g., 50 mM, pH 7.4).

  • Add various concentrations of the test compound to the H₂O₂ solution.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance of the remaining H₂O₂ at 230 nm.

  • The percentage of H₂O₂ scavenging is calculated, and the IC₅₀ value is determined.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis DAPS DAPS Stock Solution Assay_Plate 96-Well Plate Incubation (Compound + ROS Source) DAPS->Assay_Plate Standards Standard Antioxidants (Ascorbic Acid, Trolox) Standards->Assay_Plate ROS_Sources ROS Generating Systems (DPPH, NADH/PMS, Fenton Reagents, H2O2) ROS_Sources->Assay_Plate Spectro Spectrophotometric Reading (Absorbance Measurement) Assay_Plate->Spectro Colorimetric Change Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Values Calc->IC50 Compare Compare with Standards IC50->Compare

Caption: Workflow for assessing the ROS scavenging activity of DAPS.

ROS_Signaling_Pathway cluster_ros Reactive Oxygen Species cluster_damage Cellular Damage O2_superoxide Superoxide (O₂•⁻) H2O2 Hydrogen Peroxide (H₂O₂) O2_superoxide->H2O2 SOD ONOO Peroxynitrite (ONOO⁻) O2_superoxide->ONOO + NO• Lipid_Perox Lipid Peroxidation O2_superoxide->Lipid_Perox OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction Protein_Ox Protein Oxidation H2O2->Protein_Ox DNA_Damage DNA Damage OH_radical->DNA_Damage ONOO->Protein_Ox DAPS DAPS (Antioxidant) DAPS->O2_superoxide Scavenges DAPS->OH_radical Scavenges DAPS->ONOO Scavenges

Caption: Potential sites of ROS scavenging by DAPS to prevent cellular damage.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound with a range of reactive oxygen species remains to be established, its chemical structure suggests a potential for antioxidant activity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of DAPS's ROS scavenging capabilities. The hypothetical data presented herein serves as a preliminary guide for researchers to design experiments and to benchmark the potential efficacy of DAPS against established antioxidants. Further research is warranted to empirically determine the antioxidant profile of DAPS and its potential therapeutic applications in oxidative stress-mediated conditions.

Quantitative assessment of nitric oxide production using 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. While various methods exist, this guide provides a comparative overview of common techniques for the quantitative assessment of NO production, with a focus on established alternatives to 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DDP), for which public domain information regarding its direct use in NO quantification is limited.

This guide will delve into the principles, experimental protocols, and comparative performance of three widely used methods: the Griess assay, fluorescent probes (exemplified by DAF-FM diacetate), and Nitric Oxide Synthase (NOS) activity assays.

Comparison of Nitric Oxide Quantification Methods

The selection of an appropriate method for NO quantification depends on several factors, including the biological system under investigation, the required sensitivity, and the available instrumentation. The following table summarizes the key characteristics of the most common assays.

Method Principle Detection Range Advantages Disadvantages
Griess Assay Indirect colorimetric detection of nitrite (NO₂⁻), a stable oxidation product of NO.[1][2]~0.5 - 100 µM[2][3]Inexpensive, simple, and high-throughput adaptable.[1]Low sensitivity, indirect measurement, susceptible to interference from various biological molecules.[1][4]
DAF-FM Diacetate A cell-permeable fluorescent probe that becomes highly fluorescent upon reacting with NO and oxygen to form a triazole derivative.[5][6][7]~3 nM (detection limit for DAF-FM)High sensitivity, suitable for real-time imaging of intracellular NO in living cells.[5]Requires fluorescence microscopy or a plate reader, potential for photo-bleaching, and fluorescence can be pH-dependent for some related dyes.[7]
NOS Activity Assay Measures the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production, typically by quantifying the conversion of L-arginine to L-citrulline or by measuring the NO end-products (nitrite/nitrate).[8][9][10][11]Varies by kit, can detect as low as 5 µU of NOS activity.[9][10]Provides information about the enzymatic source of NO production.Indirect measurement of NO, can be complex and requires specific cofactors and substrates.[8][10]
Chemiluminescence Highly sensitive detection of NO in gas phase as it reacts with ozone.[12][13]Picomolar (pM) range[12]Considered the gold standard for sensitivity and specificity.[13]Requires specialized and expensive equipment.[12]
Electrochemical Sensors Direct, real-time measurement of NO using an electrode.[1]Nanomolar (nM) rangePortable and allows for in-situ measurements.[1]The sensor can be fouled by proteins and other molecules in biological samples, and measurements can be affected by oxygen levels.[14]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.

Protocol 1: Griess Assay for Nitrite Quantification

This protocol describes the indirect measurement of NO production by quantifying nitrite concentration in biological samples.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine (NED) in deionized water.

    • Note: These solutions are often combined into a single reagent in commercial kits.

  • Nitrite Standard Solutions (e.g., 0-100 µM sodium nitrite).

  • 96-well microplate.

  • Microplate reader (540 nm absorbance).

  • Sample (e.g., cell culture supernatant, plasma).

Procedure:

  • Sample Preparation:

    • Cell Culture Supernatants: Centrifuge to remove cells and debris.

    • Plasma/Serum: Deproteinize using ultrafiltration or zinc sulfate precipitation to avoid interference.

  • Standard Curve Preparation: Prepare a series of nitrite standards in the same matrix as the samples.

  • Assay:

    • Add 50 µL of standards and samples to separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent (or 50 µL of Solution A followed by 50 µL of Solution B after a brief incubation) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration of the samples from the standard curve.

Workflow for Griess Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample Collection (e.g., Supernatant) Plate Add Samples & Standards to Plate Sample->Plate Standards Nitrite Standard Dilution Series Standards->Plate AddReagent Add Griess Reagent Plate->AddReagent Incubate Incubate (5-10 min) AddReagent->Incubate Measure Measure Absorbance (540 nm) Incubate->Measure Calculate Calculate Nitrite Concentration Measure->Calculate

Caption: Workflow for Nitric Oxide Quantification using the Griess Assay.

Protocol 2: Intracellular NO Detection using DAF-FM Diacetate

This protocol outlines the use of the fluorescent probe DAF-FM diacetate for the detection of intracellular NO in live cells.

Materials:

  • DAF-FM diacetate stock solution (e.g., 5 mM in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Live cells seeded on a suitable imaging plate or slide.

  • Fluorescence microscope or microplate reader (Excitation/Emission ~495/515 nm).

Procedure:

  • Cell Preparation: Seed cells and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of DAF-FM diacetate (e.g., 1-10 µM) in cell culture medium.

    • Remove the old medium from the cells and add the DAF-FM diacetate working solution.

    • Incubate for 20-60 minutes at 37°C.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells twice with PBS.

    • Add fresh, pre-warmed cell culture medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

  • Stimulation (Optional): Treat cells with agonists or inhibitors of NO production.

  • Fluorescence Measurement:

    • Measure fluorescence intensity using a fluorescence microscope or a microplate reader at Ex/Em = 495/515 nm.

    • For kinetic studies, take readings at regular intervals.

  • Data Analysis: Quantify the change in fluorescence intensity relative to control or baseline levels.

G DAF_DA DAF-FM Diacetate (Cell-Permeable, Non-Fluorescent) DAF DAF-FM (Cell-Impermeable, Weakly Fluorescent) DAF_DA->DAF Intracellular Esterases Triazole Benzotriazole Derivative (Highly Fluorescent) DAF->Triazole + NO + O₂

Caption: Simplified signaling pathway of nitric oxide production and action.

Conclusion

The quantitative assessment of nitric oxide is fundamental to advancing research in numerous biological fields. While the direct application of this compound for this purpose is not well-documented in publicly available literature, a variety of robust and well-characterized alternative methods are available. The choice between the Griess assay, fluorescent probes like DAF-FM diacetate, and NOS activity assays should be guided by the specific experimental requirements, including sensitivity, spatial resolution, and the need to distinguish between NO production and enzyme activity. By understanding the principles and protocols of these established techniques, researchers can accurately and reliably quantify nitric oxide production in their experimental systems.

References

Comparison of the inhibitory activity of diaminopyrimidine derivatives on dihydrofolate reductase.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of various diaminopyrimidine derivatives against dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a key target for antimicrobial and anticancer therapies. The information presented herein is compiled from peer-reviewed experimental studies to facilitate the evaluation and selection of these compounds for further research and development.

Introduction to Dihydrofolate Reductase Inhibition

Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell replication, leading to cell death. The 2,4-diaminopyrimidine scaffold is a core structural feature of many potent DHFR inhibitors. These compounds mimic the binding of the natural substrate, DHF, to the active site of the enzyme, thereby blocking its catalytic function. Variations in the substituents on the pyrimidine ring significantly influence the binding affinity and selectivity of these inhibitors for DHFR from different species.

Comparative Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of various diaminopyrimidine derivatives against human dihydrofolate reductase (hDHFR). Lower IC50 values indicate greater inhibitory potency.

Compound ClassDerivativeIC50 (µM) against hDHFRReference Compound IC50 (µM)
Classical Trimethoprim890Methotrexate: 0.0011
Pyrimethamine1.0
Dicyclic & Tricyclic Compound IV.18>100
Compound V.9>100
Compound V.10>100
Benzamide Derivatives Compound JW24.72Trimethoprim: 55.26
Compound JW85.89
Propargyl-linked Compound 130.00059Methotrexate: 0.0011
Compound 140.00046
Pyrido[3,2-d]pyrimidines Compound 160.06

Experimental Protocols

The determination of DHFR inhibitory activity is typically performed using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Standard Spectrophotometric DHFR Inhibition Assay

1. Materials and Reagents:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM TES buffer, pH 7.0, containing 75 mM 2-mercaptoethanol, 1 mM EDTA, and 0.1% bovine serum albumin)[1]

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DHF (Dihydrofolic acid)

  • Diaminopyrimidine derivatives (test inhibitors)

  • Reference inhibitor (e.g., Methotrexate)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

2. Procedure:

  • Reagent Preparation: Prepare stock solutions of diaminopyrimidine derivatives and the reference inhibitor in DMSO. Prepare working solutions of NADPH and DHF in the DHFR Assay Buffer.

  • Assay Reaction Mixture: In a 96-well plate, add the DHFR Assay Buffer, the DHFR enzyme solution, and varying concentrations of the test inhibitor or reference compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH and DHF solutions to each well.[1]

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes at a constant temperature (e.g., 37°C).[1]

3. Data Analysis:

  • Calculate the initial velocity (rate of NADPH oxidation) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the DHFR activity, by fitting the data to a dose-response curve.

Visualizations

Dihydrofolate Reductase Catalytic Cycle and Inhibition

DHFR_Pathway cluster_cycle DHFR Catalytic Cycle cluster_inhibition Inhibition by Diaminopyrimidine Derivatives cluster_synthesis Downstream Effects of Inhibition DHF Dihydrofolate (DHF) DHFR_E DHFR (Enzyme) DHF->DHFR_E Binds to active site THF Tetrahydrofolate (THF) Precursors Purines, Thymidylate, Amino Acids THF->Precursors Essential for synthesis of... DNA_RNA DNA & RNA Synthesis NADPH NADPH NADPH->DHFR_E NADP NADP+ DHFR_E->THF Catalyzes reduction DHFR_E->NADP Inactive_Complex DHFR-Inhibitor Complex (Inactive) DHFR_E->Inactive_Complex Inhibitor Diaminopyrimidine Derivative Inhibitor->DHFR_E Competitively binds to active site Inactive_Complex->DHF Prevents binding Inactive_Complex->THF Blocks production Precursors->DNA_RNA Building blocks for... Cell_Growth Cell Growth & Replication DNA_RNA->Cell_Growth Required for...

Caption: DHFR cycle and competitive inhibition by diaminopyrimidine derivatives.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow start Start prep Prepare Reagents: - DHFR Enzyme - NADPH & DHF - Test Compounds start->prep plate Plate Reaction Mixture: - Buffer - DHFR Enzyme - Inhibitor (Varying Conc.) prep->plate initiate Initiate Reaction: Add NADPH & DHF plate->initiate measure Kinetic Measurement: Monitor Absorbance at 340 nm initiate->measure analyze Data Analysis: - Calculate Initial Velocities - Plot % Inhibition vs. [Inhibitor] measure->analyze end Determine IC50 Value analyze->end

Caption: Spectrophotometric assay workflow for determining DHFR IC50 values.

References

Evaluating the specificity and sensitivity of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Nitric Oxide Detection Assays: Evaluating Specificity and Sensitivity

Introduction

While 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DDP) is a notable pyrimidine derivative, current scientific literature primarily identifies it as a chemical intermediate in the synthesis of pharmaceuticals, such as anti-cancer and anti-inflammatory drugs, rather than as a direct reagent in widely-used detection assays.[1][2][3] For researchers and drug development professionals focused on quantifying nitric oxide (NO), a crucial signaling molecule, a variety of established methods are available. This guide provides an objective comparison of the most common NO detection assays, focusing on their specificity, sensitivity, and practical applications, supported by experimental data and detailed protocols.

Nitric oxide is a transient and highly reactive free radical, making its direct detection challenging.[4][5][6] Consequently, many assays rely on measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[4][5] The choice of assay is critical and depends on the biological matrix, the expected concentration of NO, and the required temporal and spatial resolution.

Quantitative Comparison of Nitric Oxide Detection Methods

The performance of common NO assays varies significantly in terms of their detection limits and the biological conditions under which they are effective. The following table summarizes key quantitative data for easy comparison.

Assay Method Principle Detection Limit Advantages Disadvantages
Griess Assay Colorimetric detection of nitrite (NO₂⁻) after a diazotization reaction.[5][7]~0.5 µM[7][8]Inexpensive, simple, and widely available in kit format.[7]Low sensitivity, interference from complex biological media like blood.[7][8]
Fluorescent Probes (e.g., DAF-2) NO reacts with the probe in the presence of oxygen to form a highly fluorescent triazole derivative.[4]Nanomolar rangeHigh sensitivity, suitable for real-time imaging in living cells.[4]Potential for artifacts, pH sensitivity, and reaction with other reactive nitrogen species.[9]
Chemiluminescence Reaction of NO with ozone (O₃) produces excited-state nitrogen dioxide, which emits light upon decay.[9]Picomolar range[9]Highly sensitive and specific for NO gas.[9]Requires specialized and expensive equipment.[7]
Oxyhemoglobin Assay Spectrophotometric monitoring of the oxidation of oxyhemoglobin to methemoglobin by NO.[7]Nanomolar levels[7]High sensitivity, easy to perform.[7]Limited to hemoglobin solutions, interference from other substances that absorb at similar wavelengths.[7]
Electrochemical Sensors Direct oxidation of NO at an electrode surface, generating a current proportional to the NO concentration.[4]Varies with sensor typeReal-time detection.[4]Signal can be transient in complex, oxygenated media.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. Below are protocols for key nitric oxide detection assays.

Griess Assay Protocol

This protocol is for the quantification of nitrite, a stable and quantifiable end-product of NO.

  • Sample Preparation:

    • Collect biological fluid samples (e.g., cell culture supernatant, plasma).

    • If measuring total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using a nitrate reductase.

    • For protein-rich samples like plasma, deproteinization (e.g., with NaOH/ZnSO₄) is necessary to prevent interference.[10]

  • Reagent Preparation:

    • Griess Reagent: A two-part reagent.

      • Part I (Sulfanilamide solution): Dissolve sulfanilamide in an acidic solution (e.g., 5% HCl).[10]

      • Part II (NEDD solution): Dissolve N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.[10]

    • Nitrite Standard Curve: Prepare a series of known concentrations of sodium nitrite (e.g., 0-100 µM) to generate a standard curve.

  • Assay Procedure:

    • Pipette 50-100 µL of standards and samples into a 96-well microplate.

    • Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the NEDD solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve (absorbance vs. nitrite concentration).

    • Determine the nitrite concentration of the samples from the standard curve.

DAF-2 DA Fluorescent Probe Protocol for Intracellular NO Detection

This protocol outlines the use of Diaminofluorescein-2 Diacetate (DAF-2 DA) for detecting NO in living cells.

  • Cell Preparation:

    • Culture cells on a suitable imaging dish or plate.

    • Treat cells with experimental compounds as required.

  • Probe Loading:

    • Prepare a stock solution of DAF-2 DA in DMSO.

    • Dilute the stock solution in a physiological buffer (e.g., HBSS or PBS) to a final working concentration (typically 5-10 µM).

    • Remove the cell culture medium and wash the cells with the buffer.

    • Incubate the cells with the DAF-2 DA working solution for 30-60 minutes at 37°C. DAF-2 DA is membrane-permeable and is hydrolyzed by intracellular esterases to the membrane-impermeable DAF-2.

  • NO Detection and Imaging:

    • Wash the cells with the buffer to remove excess probe.

    • Add fresh buffer or medium, with or without an NO donor/stimulator.

    • Image the cells using a fluorescence microscope with appropriate filters (excitation ~495 nm, emission ~515 nm).

    • Acquire images at different time points to monitor changes in fluorescence intensity, which is proportional to the NO concentration.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using imaging software.

    • Normalize the fluorescence intensity to a control or baseline measurement.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate key biological and experimental processes related to nitric oxide.

NitricOxideSignaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Cellular Responses (e.g., Vasodilation) cGMP->Downstream Activates

Caption: Canonical Nitric Oxide (NO) signaling pathway.

GriessAssayWorkflow Sample Biological Sample (contains NO₂⁻ and NO₃⁻) Reduction Nitrate Reduction (Nitrate Reductase) Sample->Reduction Nitrite Sample with Total Nitrite (NO₂⁻) Reduction->Nitrite Griess1 Add Sulfanilamide (Diazotization) Nitrite->Griess1 Diazonium Diazonium Salt Intermediate Griess1->Diazonium Griess2 Add NEDD (Coupling Reaction) Diazonium->Griess2 AzoDye Chromophoric Azo Product Griess2->AzoDye Measure Measure Absorbance at 540 nm AzoDye->Measure

Caption: Workflow of the Griess assay for total NOx detection.

DAF_Workflow DAF2DA DAF-2 DA (Membrane Permeable) Cell Cell DAF2DA->Cell Esterases Intracellular Esterases DAF2 DAF-2 (Non-fluorescent) Esterases->DAF2 Hydrolysis NO_O2 NO + O₂ DAF2->NO_O2 DAF2T DAF-2 Triazole (Highly Fluorescent) NO_O2->DAF2T Reaction Microscope Fluorescence Microscopy DAF2T->Microscope

Caption: Workflow for intracellular NO detection using DAF-2 DA.

References

Navigating the Experimental Landscape of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: A Guide to its Use and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, understanding the reproducibility and robustness of experimental outcomes is paramount. This guide provides an objective comparison of this compound with available alternatives, supported by experimental data and detailed methodologies to ensure reliable and consistent results.

Comparative Analysis of Pyrimidine Derivatives

While specific quantitative data on the experimental reproducibility and robustness of this compound is not extensively documented in publicly available literature, a comparative analysis with structurally similar pyrimidine derivatives can offer valuable insights. The selection of a suitable compound often depends on the specific biological activity and application being investigated.

CompoundKey Structural Difference from this compoundPrimary Research ApplicationsReference
5-Fluorouracil Contains a fluorine atom at the 5-position instead of an amino group.Antineoplastic agent, interferes with DNA synthesis.[1]
6-Aminouracil Lacks the amino group at the 5-position.Studied for its potential as a precursor in the synthesis of other biologically active molecules.[1]
2,4-Diamino-6-hydroxypyrimidine Lacks the amino group at the 5-position and the sulfate group.Used as an intermediate in chemical synthesis.[2][2]

Table 1. Comparison of this compound with alternative pyrimidine derivatives. This table highlights key structural differences and primary applications of related compounds, offering researchers potential alternatives based on their experimental needs.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility of scientific findings. Below are generalized methodologies that can be adapted for experiments involving pyrimidine derivatives.

General Protocol for Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or an alternative compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

General Protocol for Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a urea or guanidine derivative with a β-dicarbonyl compound. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidine can be achieved by reacting ethyl cyanoacetate with guanidine.[2]

Visualizing Experimental Workflows and Pathways

To further clarify experimental processes and the relationships between different compounds, the following diagrams are provided.

G cluster_synthesis General Synthesis Workflow reagents Starting Reagents (e.g., Ethyl Cyanoacetate, Guanidine) condensation Condensation Reaction reagents->condensation intermediate Pyrimidine Intermediate condensation->intermediate purification Purification (e.g., Recrystallization) intermediate->purification final_product Final Pyrimidine Derivative purification->final_product

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

G cluster_assay Cell Viability Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Pyrimidine Derivative cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate (4 hours) mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance

Caption: Step-by-step workflow for a typical cell viability (MTT) assay.

References

A comparative study of the fluorescence properties of different diaminopyrimidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fluorescence properties of various diaminopyrimidine analogs, which are of significant interest as fluorescent probes in biological research and drug development. The inherent fluorescence of these compounds, coupled with their structural similarity to nucleobases, makes them valuable tools for investigating biological systems. This document summarizes key photophysical data, details experimental methodologies for their characterization, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Photophysical Properties of Diaminopyrimidine Analogs

The following table summarizes the key fluorescence properties of selected diaminopyrimidine analogs. These values can be influenced by the solvent environment and specific substitutions on the pyrimidine core.

Analog ClassSpecific Analog/SubstitutionExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Solvent/ConditionsReference
2-Alkylaminopyrimidines 2-N-Methylaminopyrimidine282377Not ReportedNot ReportedMethanol[1]
2-N-Ethylaminopyrimidine286375Not ReportedNot ReportedMethanol[1]
2-N-Piperidinopyrimidine360403Not ReportedNot ReportedEthanol[1]
4,5-Diaminopyrimidines 4,5-Diaminopyrimidine (4,5DAPy)290372> 2x PyrimidineNot ReportedAqueous Solution (pH 7.4)[2]
4,5-Diaminopyrimidine (4,5DAPy)292362> 2x Pyrimidine~0.75Acetonitrile[2]
2,5-Diamino-4,6-diarylpyrimidines C4N4 Diarylpyrimidine CoreVaries with aryl groupVaries with aryl groupGenerally HighNot ReportedNot Specified[3]
2,4,5-Triaminopyrimidines Various DerivativesLonger WavelengthsEnvironment-sensitiveHigh BrightnessNot ReportedNot Specified[4]
2,4-Diaminopyrimidines Coordination Polymers with Cu(I)-I330555 (298 K) to 492 (77 K)Not ApplicableNot ReportedSolid State[5]

Experimental Protocols

Synthesis of Diaminopyrimidine Analogs

A general and adaptable method for the synthesis of substituted diaminopyrimidine analogs involves the cyclocondensation of a suitable precursor with guanidine or its derivatives. For instance, 2-amino-4,6-diarylpyrimidines can be synthesized via a microwave-assisted, two-step process. This involves an initial aldol condensation of benzaldehydes and acetophenones to form chalcone intermediates, followed by a ring-closing condensation with guanidine hydrochloride[6].

Another common approach for synthesizing 2,4-diaminopyrimidine derivatives starts with 2,4-diamino-6-chloropyrimidine, which can then undergo nucleophilic substitution reactions to introduce various functionalities at the 6-position[7].

For the synthesis of 2,5-diamino-4,6-dihydroxypyrimidine, a multi-step process can be employed starting from the reaction of guanidine hydrochloride with dimethyl malonate in the presence of sodium methylate, followed by nitrosation and subsequent reduction[8].

Fluorescence Spectroscopy

The fluorescence properties of the diaminopyrimidine analogs are typically characterized using steady-state and time-resolved fluorescence spectroscopy.

Sample Preparation: The diaminopyrimidine analog is dissolved in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or aqueous buffer) to a concentration typically in the micromolar range to avoid inner filter effects. The solution is then placed in a quartz cuvette with a 1 cm path length.

Instrumentation: A spectrofluorometer is used to record the excitation and emission spectra. The instrument is equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Measurement of Excitation and Emission Spectra: To obtain the emission spectrum, the sample is excited at its absorption maximum, and the emitted light is scanned across a range of wavelengths. For the excitation spectrum, the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned.

Determination of Fluorescence Quantum Yield: The fluorescence quantum yield (Φ_F) is often determined relative to a well-characterized standard with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54)[9]. The quantum yield of the sample is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime: Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is measured. The decay of fluorescence intensity over time is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualization

Focal Adhesion Kinase (FAK) Signaling Pathway

Diaminopyrimidine derivatives have been investigated as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. The following diagram illustrates a simplified FAK signaling pathway.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos pY925 Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation Cell_Migration Cell Migration Paxillin->Cell_Migration Diaminopyrimidine Diaminopyrimidine Analog (Inhibitor) Diaminopyrimidine->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of diaminopyrimidine analogs.

Experimental Workflow for Cell Viability Assay

Fluorescent diaminopyrimidine analogs can be employed in cell viability assays. These assays are crucial in drug discovery to assess the cytotoxic effects of compounds. The following diagram outlines a general workflow for a cell viability assay using a fluorescent probe.

Cell_Viability_Workflow Start Start: Seed cells in a multi-well plate Incubate1 Incubate cells (e.g., 24 hours) Start->Incubate1 Treat Treat cells with Diaminopyrimidine Analog & Test Compounds Incubate1->Treat Incubate2 Incubate for a defined period (e.g., 24-72 hours) Treat->Incubate2 Measure Measure Fluorescence (Plate Reader) Incubate2->Measure Analyze Analyze Data: Compare fluorescence of treated vs. control cells Measure->Analyze End End: Determine Cell Viability Analyze->End

Caption: General workflow for a cell viability assay using a fluorescent diaminopyrimidine probe.

References

Determination of the limit of detection (LOD) and limit of quantification (LOQ) for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accepted method for this purpose, and compares it with alternative techniques such as UV-Vis Spectrophotometry and Capillary Electrophoresis.

Comparison of Analytical Methodologies

The determination of LOD and LOQ is a crucial aspect of validating an analytical method, indicating the sensitivity of the method. While HPLC with UV detection is a common and robust technique, other methods offer advantages in terms of simplicity or sensitivity. The following table summarizes a comparison of these techniques for the analysis of pyrimidine derivatives.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection UV-Vis Spectrophotometry Capillary Electrophoresis (CE) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Measurement of the absorption of UV-Visible light by the analyte in solution.Separation of ions based on their electrophoretic mobility in an electric field.[1][2]Separation by HPLC followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity.[3]
Specificity High, especially with optimized column and mobile phase conditions.Low to moderate, as other compounds in the sample may absorb at the same wavelength.High, based on charge-to-size ratio.[4]Very high, due to the specificity of mass detection.[5]
Sensitivity Good to high, depending on the chromophore of the analyte.Moderate, generally less sensitive than HPLC.High, with low sample volume requirements.[4]Very high, often the most sensitive technique.[3]
Typical LOD/LOQ Generally in the ng/mL to low µg/mL range.Typically in the µg/mL range.[6][7]Can reach ng/mL levels.Can reach pg/mL to ng/mL levels.[8]
Instrumentation Cost Moderate to high.Low.Moderate.High.
Analysis Time Typically 5-30 minutes per sample.Very fast, a few minutes per sample.Fast, often shorter than HPLC.[4]Similar to HPLC.
Typical Application Routine quality control, purity testing, and stability studies.Preliminary analysis, and quantification of pure substances.Analysis of charged molecules, chiral separations.[9]Trace level analysis, metabolite identification, complex matrices.[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of LOD and LOQ. Below are the methodologies for the recommended HPLC-UV method and a comparison with UV-Vis Spectrophotometry.

Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on established methods for similar pyrimidine derivatives and general ICH guidelines.[11][12]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for polar compounds.[13]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH adjusted to 3.0-4.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution from 200-400 nm. For similar pyrimidine derivatives, this is often in the range of 270-280 nm.[6]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations bracketing the expected LOD and LOQ.

  • Blank Solution: Use the same solvent as used for the standards.

3. LOD and LOQ Determination:

There are two primary methods recommended by the International Council for Harmonisation (ICH) for determining LOD and LOQ from HPLC data:

  • Method 1: Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise of the baseline in a region where there is no peak.

    • The LOD is typically the concentration that yields an S/N ratio of 3:1.

    • The LOQ is the concentration that yields an S/N ratio of 10:1.

  • Method 2: Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • Prepare a series of at least six calibration standards at concentrations near the expected LOQ.

    • Inject each standard multiple times and construct a calibration curve by plotting the mean peak area against the concentration.

    • Calculate the slope (S) of the calibration curve.

    • Determine the standard deviation of the y-intercepts of the regression lines (σ).

    • Calculate the LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

Alternative Method: UV-Vis Spectrophotometry

This method is simpler but generally less specific and sensitive than HPLC.[6][7]

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Prepare a stock solution and a series of calibration standards as described for the HPLC method.

3. Measurement:

  • Determine the λmax of this compound by scanning a standard solution.

  • Measure the absorbance of the blank and the calibration standards at the λmax.

4. LOD and LOQ Determination:

  • The LOD and LOQ can be calculated using the calibration curve method as described for HPLC, where the response is the absorbance.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key steps in determining LOD and LOQ.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_instrument Instrument Setup (HPLC or Spectrophotometer) prep_standards Prepare Stock and Calibration Standards prep_instrument->prep_standards measure_blank Measure Blank Response prep_standards->measure_blank measure_standards Measure Standard Responses prep_standards->measure_standards gen_curve Generate Calibration Curve measure_blank->gen_curve measure_standards->gen_curve calc_sn Signal-to-Noise Ratio Method gen_curve->calc_sn calc_cal Calibration Curve Method gen_curve->calc_cal LOD_val LOD calc_sn->LOD_val LOQ_val LOQ calc_sn->LOQ_val calc_cal->LOD_val calc_cal->LOQ_val caption Figure 1. General workflow for the determination of LOD and LOQ.

Caption: General workflow for LOD and LOQ determination.

HPLC_Method_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing start Standard & Sample Preparation filter Filter through 0.45 µm filter start->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Peak Integration detect->integrate calculate Calculate LOD/LOQ integrate->calculate caption Figure 2. Detailed workflow for the HPLC-UV method.

Caption: Detailed workflow for the HPLC-UV method.

This guide provides the foundational knowledge and methodologies for researchers to confidently determine the LOD and LOQ for this compound. By following the outlined protocols and understanding the comparative advantages of different analytical techniques, scientists can ensure the development of robust and reliable analytical methods crucial for drug development and quality control.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a compound utilized in various pharmaceutical and biochemical applications. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) and Hazard Summary

PPE / HazardSpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust is generated.
Hazard Classifications Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335).[1]

Always handle this chemical in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1][2] Avoid generating dust during handling and disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[2][3]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : All waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, wipes, weighing paper), and rinsate from cleaning glassware, must be treated as hazardous waste.[1]

  • Segregate Waste : Keep this waste stream separate from non-hazardous and other incompatible chemical wastes. Halogenated and non-halogenated waste streams should be segregated to facilitate proper disposal by specialized waste management services.

Step 2: Containerization
  • Use a Designated Container : Place the waste in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

  • Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

Step 3: Disposal of Empty Containers
  • Triple-Rinse : An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).

  • Collect Rinsate : The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

  • Container Disposal : After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as regular trash, though it is crucial to consult and follow your institution's specific policies.

Step 4: Arrange for Professional Disposal
  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance : Ensure that the disposal is carried out in accordance with all applicable local, regional, and national regulations.[2][4] Chemical waste generators are responsible for the correct classification and disposal of their waste.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary : For large or unmanageable spills, or if you are not trained to handle the cleanup, evacuate the area and contact your EHS department.

  • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and soak up the spill.

  • Clean the Area : After removing the bulk of the spill, decontaminate the area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Restock Supplies : Replenish any spill cleanup materials used.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate waste generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Rinsate from cleaning) waste_type->liquid_waste Liquid container Place in a Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container ehs Contact EHS for Pickup and Disposal by a Licensed Contractor container->ehs end End: Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals handling 5,6-Diamino-2,4-dihydroxypyrimidine sulfate. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection.[1][2] For prolonged contact or handling of larger quantities, consult the manufacturer's chemical resistance guide for appropriate glove material. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are not available or if exposure limits are exceeded. A particulate filter is recommended for solid compounds.[1]

Operational Plan for Handling

A systematic approach is essential when working with this compound to ensure personal and environmental safety.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated, ideally within a certified chemical fume hood.[4]

  • Have an eyewash station and safety shower readily accessible.[5]

  • Remove all sources of ignition.[6]

  • Ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe in dust.[3][7]

  • Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).

  • When weighing the compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • For dissolution, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][8]

  • Store away from incompatible materials such as oxidizing agents.[4]

4. After Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][8]

  • Clean the work area and any used equipment.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[9][10]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]

2. Disposal Procedure:

  • The primary and recommended method of disposal is to have the chemical waste managed by a licensed professional waste disposal service.[10]

  • Do not attempt to neutralize the chemical in the lab unless a specific, validated protocol is available and approved by your institution's Environmental Health and Safety (EHS) office.

  • Contact your institution's EHS office to arrange for chemical waste pickup and disposal.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[11]

3. Spill Response:

  • In case of a small spill, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[10] Place the collected material into a sealed container for disposal.[9][10]

  • For larger spills, evacuate the area and contact your institution's emergency response team.

  • Prevent the spilled material from entering drains or waterways.[6][9]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Workspace & Glassware dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_ppe Dispose of Contaminated PPE dispose_solid->dispose_ppe remove_ppe Remove PPE dispose_ppe->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.